Technical Documentation Center

N-Methyl-6-nitroquinazolin-4-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Methyl-6-nitroquinazolin-4-amine
  • CAS: 51687-07-1

Core Science & Biosynthesis

Foundational

Rational Design and Synthesis of N-Methyl-6-nitroquinazolin-4-amine: A Technical Whitepaper

Introduction & Pharmacophore Significance As drug development professionals navigating the complex landscape of targeted oncology, we frequently rely on privileged scaffolds to build highly selective therapeutics. N-Meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Significance

As drug development professionals navigating the complex landscape of targeted oncology, we frequently rely on privileged scaffolds to build highly selective therapeutics. N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) is one such critical heterocyclic building block[1].

The quinazoline core is structurally homologous to the adenine ring of ATP, allowing it to competitively anchor into the highly conserved ATP-binding cleft of kinase domains. However, the true strategic value of this specific intermediate lies in its 6-nitro substitution. In the context of Tyrosine Kinase Inhibitors (TKIs), this nitro group acts as a masked amine. Following the core synthesis, the nitro group can be reduced to a primary amine and subsequently acylated with an electrophilic warhead (e.g., an acryloyl derivative). This creates a Michael acceptor capable of forming an irreversible covalent bond with the Cys773 residue of the Epidermal Growth Factor Receptor (EGFR), permanently silencing oncogenic signaling[2].

Retrosynthetic Strategy and Mechanistic Causality

The most robust, scalable, and field-proven route to N-Methyl-6-nitroquinazolin-4-amine relies on a two-step sequence starting from 6-nitroquinazolin-4(3H)-one. As a Senior Application Scientist, I cannot overstate the importance of understanding the thermodynamic drivers behind this specific route.

Causality of the Chlorination Step: Direct amination of the starting quinazolinone is thermodynamically unfavorable due to the stability of the tautomeric amide/lactam system. To overcome this, the C4 oxygen must be converted into a superior leaving group. Phosphorus oxychloride ( POCl3​ ) is utilized here not merely as a chlorinating agent, but as an activating electrophile. The addition of catalytic N,N-dimethylformamide (DMF) is a critical experimental choice; it reacts with POCl3​ to generate a highly reactive Vilsmeier-Haack reagent (a chloroiminium ion). This intermediate rapidly attacks the lactam oxygen, preventing the formation of unreactive polymeric byproducts and driving the quantitative formation of 4-chloro-6-nitroquinazoline[1].

Causality of the Nucleophilic Aromatic Substitution (SNAr): The isolated 4-chloro-6-nitroquinazoline intermediate is exceptionally electrophilic. The pyrimidine ring naturally withdraws electron density from the C4 position, a phenomenon synergistically amplified by the strong electron-withdrawing inductive and resonance effects of the 6-nitro group. Consequently, the SNAr reaction with methylamine proceeds rapidly. Isopropanol (iPrOH) is deliberately selected as the solvent: its polar protic nature stabilizes the transient Meisenheimer complex, while its steric bulk prevents competing solvolysis (etherification) at the C4 position[3].

Synthesis A 6-Nitroquinazolin-4(3H)-one (Starting Material) B Chlorination (POCl3, cat. DMF, Reflux) A->B C 4-Chloro-6-nitroquinazoline (Reactive Intermediate) B->C D SNAr Reaction (Methylamine, iPrOH, 0°C to RT) C->D E N-Methyl-6-nitroquinazolin-4-amine (Target Compound) D->E

Retrosynthetic workflow for N-Methyl-6-nitroquinazolin-4-amine.

Step-by-Step Experimental Methodologies

Note: Every protocol described below is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction is driven to completion before proceeding, preventing the carryover of closely eluting impurities.

Protocol A: Synthesis of 4-Chloro-6-nitroquinazoline
  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube ( CaCl2​ ) to rigorously exclude ambient moisture, which would prematurely hydrolyze the POCl3​ .

  • Reagent Charging: Suspend 6-nitroquinazolin-4(3H)-one (20.0 g, 104.6 mmol) in neat POCl3​ (100 mL).

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.5 mL) dropwise. Mechanistic validation: The immediate evolution of HCl gas visually confirms the formation of the active chloroiminium species.

  • Reflux: Heat the mixture to 105 °C (reflux) for 3.5 hours. The heterogeneous suspension will gradually transition into a homogeneous dark yellow solution as the insoluble lactam is converted to the soluble chloro-derivative.

  • IPC (Self-Validation): Quench a 50 µL aliquot in cold methanol and analyze via TLC (Eluent: 1:1 Hexane/Ethyl Acetate). The starting material ( Rf​ ~0.1) must be completely consumed, replaced by a highly UV-active spot ( Rf​ ~0.7).

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl3​ . Pour the viscous residue over crushed ice (400 g) under vigorous stirring to safely hydrolyze residual phosphoryl species.

  • Isolation: Filter the resulting pale yellow precipitate, wash with cold distilled water (3 x 100 mL), and dry in a vacuum oven at 40 °C overnight.

Protocol B: Synthesis of N-Methyl-6-nitroquinazolin-4-amine
  • Setup: In a 250 mL round-bottom flask, dissolve the intermediate 4-chloro-6-nitroquinazoline (15.0 g, 71.6 mmol) in anhydrous isopropanol (120 mL)[3].

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: The extreme reactivity of the 4-chloro intermediate can lead to an exothermic runaway or bis-alkylation if not strictly thermally controlled.

  • Nucleophilic Addition: Add a solution of methylamine (33% wt in absolute ethanol, 20 mL, ~160 mmol) dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 2.5 hours.

  • IPC (Self-Validation): Analyze via LC-MS. The peak corresponding to the starting material (m/z 210.0 [M+H]⁺) must be entirely absent, replaced by the product peak at m/z 205.1 [M+H]⁺.

  • Workup & Purification: Concentrate the reaction mixture to half its volume. Add cold distilled water (100 mL) to precipitate the product. Filter the solid, triturate with cold diethyl ether (50 mL) to strip away non-polar organic impurities, and dry under high vacuum.

Quantitative Data & Analytical Validation

To ensure reproducibility across synthetic batches, the following table summarizes the expected quantitative metrics and the definitive analytical markers required to validate each step.

CompoundExpected YieldPurity (HPLC)Reaction TimeKey Analytical Marker (Self-Validation)
4-Chloro-6-nitroquinazoline 88 - 92%> 95%3.5 hoursIR: Complete absence of broad C=O stretch (~1680 cm⁻¹).
N-Methyl-6-nitroquinazolin-4-amine 85 - 90%> 98%2.5 hours¹H NMR (DMSO-d6): Sharp doublet at ~3.05 ppm (N-CH₃, J=4.5 Hz).

Downstream Application: EGFR Inhibition Pathway

The synthesis of this specific quinazoline is rarely an end-goal; it is a vector toward irreversible kinase inhibition. Once the 6-nitro group is reduced and functionalized, the resulting molecule is designed to intercept the ATP-binding pocket of EGFR. By forming a covalent bond, it permanently silences the kinase, halting the downstream MAPK/PI3K signaling cascades that drive unchecked cellular proliferation[2].

EGFR_Pathway L EGF Ligand R EGFR (HER1) L->R Activates K Tyrosine Kinase Domain (ATP Binding) R->K Conformational Change I Quinazoline Inhibitor (Derived from Target) I->K Blocks ATP Binding S Downstream Signaling (MAPK / PI3K) K->S Phosphorylation A Cell Proliferation S->A Drives

Mechanism of action for quinazoline-derived irreversible EGFR inhibitors.

References

  • Title: Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317)
  • Title: Tyrosine Kinase Inhibitors. 17.
  • Title: Quinazoline derivatives - EP0566226A1 Source: Google Patents / European Patent Office URL

Sources

Exploratory

N-Methyl-6-nitroquinazolin-4-amine: A Comprehensive Technical Guide for Drug Development

Executive Summary N-Methyl-6-nitroquinazolin-4-amine is a highly valuable heterocyclic intermediate in medicinal chemistry, specifically engineered for the design and synthesis of targeted antitumor agents[1]. Characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Methyl-6-nitroquinazolin-4-amine is a highly valuable heterocyclic intermediate in medicinal chemistry, specifically engineered for the design and synthesis of targeted antitumor agents[1]. Characterized by a bicyclic quinazoline core, this compound features a nitro group at the C6 position and an N-methylamine moiety at the C4 position[1]. It serves as a critical structural precursor for developing irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a major class of targeted cancer therapeutics[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic workflows, and its downstream applications in covalent drug design.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical properties of N-Methyl-6-nitroquinazolin-4-amine is essential for optimizing its handling, solubility, and reactivity in synthetic workflows[1]. The electron-withdrawing nature of the C6-nitro group significantly alters the electron density of the pyrimidine ring, priming the C4 position for nucleophilic attack.

Table 1: Core Chemical and Structural Properties

PropertyValue
Product Name N-Methyl-6-nitroquinazolin-4-amine
CAS Number 51687-07-1
Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
Canonical SMILES CNC1=NC=NC2=C1C=C(C=C2)[O-]
Structural Features Quinazoline core; C6-nitro group; C4-methylamine
Reactivity Profile Susceptible to electrophilic aromatic substitution (aromatic ring) and nucleophilic reactions (amino group)

Synthetic Methodology: Step-by-Step Protocol

The synthesis of N-Methyl-6-nitroquinazolin-4-amine relies on the inherent electron deficiency of the pyrimidine ring, which is further amplified by the strongly electron-withdrawing nitro group at C6[1]. This electronic landscape makes the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2].

Synthesis A 6-Nitroquinazolin-4(3H)-one (Lactam Tautomer) B 4-Chloro-6-nitroquinazoline (Electrophile) A->B POCl3, DMF (cat.) Reflux, 3-4h C N-Methyl-6-nitroquinazolin-4-amine (Target Compound) B->C CH3NH2, i-PrOH 0°C to RT, 2h

Fig 1: Two-step synthetic workflow for N-Methyl-6-nitroquinazolin-4-amine via SNAr.

Protocol 1: Synthesis of 4-Chloro-6-nitroquinazoline (Electrophilic Activation)

Causality & Rationale : The starting material, 6-nitroquinazolin-4(3H)-one, exists predominantly in its highly stable lactam tautomer. To enable nucleophilic attack, the C=O must be converted into an imidoyl chloride (C-Cl)[1]. Phosphorus oxychloride ( POCl3​ ) acts as both the solvent and the chlorinating agent.

  • Reaction Setup : Suspend 6-nitroquinazolin-4(3H)-one (1.0 eq) in neat POCl3​ (10 volumes).

  • Catalysis : Add a catalytic amount of N,N-dimethylformamide (DMF). Expert Insight: DMF reacts with POCl3​ to form the Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the lactam.

  • Execution : Heat the mixture to reflux (approx. 105°C) for 3-4 hours under a dry nitrogen atmosphere.

  • Self-Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when the baseline starting material spot disappears.

  • Workup : Cool the mixture to room temperature and remove excess POCl3​ under reduced pressure. Quench the resulting residue carefully with ice water to precipitate 4-chloro-6-nitroquinazoline. Filter, wash with cold water, and dry under vacuum.

Protocol 2: SN​Ar with Methylamine

Causality & Rationale : The newly installed C4-chloride is a highly active leaving group. Isopropanol is selected as the solvent because it solubilizes the intermediate while its moderate polarity helps control the exothermic nucleophilic attack of methylamine[3].

  • Reaction Setup : Dissolve 4-chloro-6-nitroquinazoline (1.0 eq) in anhydrous isopropanol.

  • Nucleophilic Addition : Cool the solution to 0-5°C using an ice bath. Dropwise, add a solution of methylamine (33% w/v in absolute ethanol, 2.5 eq)[4].

  • Execution : Remove the ice bath and allow the reaction to stir at ambient temperature for 2 to 4 hours[4].

  • Self-Validation : Confirm product formation via TLC or LC-MS. The target compound will typically precipitate directly from the reaction mixture as it forms, driving the reaction to completion via Le Chatelier's principle.

  • Workup : Filter the solid precipitate, wash with cold isopropanol to remove unreacted methylamine and impurities, and dry under vacuum to yield pure N-Methyl-6-nitroquinazolin-4-amine.

Mechanistic Insights & Downstream Applications

In drug development, N-Methyl-6-nitroquinazolin-4-amine is rarely the final active pharmaceutical ingredient (API)[1]. Instead, it is a scaffold designed for further functionalization. The critical next step in synthesizing irreversible kinase inhibitors involves the chemoselective reduction of the C6-nitro group to an amine[2].

Reactivity Target N-Methyl-6-nitroquinazolin-4-amine Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Target->Reduction Chemoselective Amine N-Methyl-6-aminoquinazolin-4-amine (Key Pharmacophore) Reduction->Amine Acylation Electrophilic Acylation (Acryloyl Chloride) Amine->Acylation Amide Bond Formation Irreversible Covalent Kinase Inhibitor (Michael Acceptor) Acylation->Irreversible

Fig 2: Downstream functionalization pathway to generate covalent kinase inhibitors.

Causality in Drug Design

Once reduced to N-methyl-6-aminoquinazolin-4-amine, the newly formed C6-amine acts as a nucleophile. Drug developers react this amine with acryloyl chloride to install an electrophilic acrylamide group (a Michael acceptor)[2].

When this drug enters a cancer cell, the quinazoline core competitively binds to the ATP-binding pocket of the EGFR kinase domain. Subsequently, the acrylamide group forms a permanent, irreversible covalent bond with a specific cysteine residue (e.g., Cys797 in EGFR), permanently shutting down the tumor's proliferation signaling pathway[2].

Pathway Inhibitor Quinazoline Inhibitor EGFR EGFR Tyrosine Kinase Domain Inhibitor->EGFR Blocks ATP ATP Binding Pocket Inhibitor->ATP Competitive/Covalent Binding Signaling Tumor Survival (PI3K / MAPK) EGFR->Signaling Phosphorylation Cascade ATP->EGFR Activates

Fig 3: Mechanism of action for quinazoline-derived EGFR tyrosine kinase inhibitors.

References

  • Title : Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Source: European Patent Office (Google Patents)

Sources

Foundational

Comprehensive Spectroscopic Profiling of N-Methyl-6-nitroquinazolin-4-amine: A Technical Guide

Executive Summary The structural elucidation of quinazoline derivatives is a critical gateway in early-stage oncology and kinase-inhibitor drug discovery[1]. N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of quinazoline derivatives is a critical gateway in early-stage oncology and kinase-inhibitor drug discovery[1]. N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) serves as an essential pharmacophoric scaffold. The presence of the electron-withdrawing 6-nitro group and the electron-donating 4-methylamino group creates a unique push-pull electronic environment across the bicyclic quinazoline core. This whitepaper provides an authoritative, self-validating framework for the spectroscopic characterization (NMR, IR, and MS) of this compound, detailing the causality behind experimental choices and observed spectral phenomena.

Structural & Mechanistic Overview

The quinazoline core is highly sensitive to substitution patterns. In N-Methyl-6-nitroquinazolin-4-amine, the −NO2​ group at position 6 strongly deshields the adjacent protons (particularly H-5 and H-7) via inductive and resonance effects[2]. Conversely, the N -methylamino group at position 4 can donate electron density into the pyrimidine ring, partially offsetting the electron-withdrawing nature of the nitro group.

Understanding these electronic distributions is essential for predicting and validating NMR chemical shifts and IR stretching frequencies. The electrophilic nature of the nitro-substituted aromatic ring and the nucleophilic potential of the amino group dictate both its reactivity and its fragmentation patterns in mass spectrometry[1].

Experimental Methodologies

To ensure absolute trustworthiness in structural validation, the following standardized protocols must be strictly adhered to.

Sample Preparation & Purification
  • Synthesis & Isolation: The compound is typically synthesized via nucleophilic aromatic substitution of 4-chloro-6-nitroquinazoline with methylamine[3].

  • Purification: Dissolve the crude product in a minimal amount of hot ethanol, followed by recrystallization to achieve >98% purity. Filter and dry under vacuum at 50°C for 12 hours.

  • Solvent Selection for NMR: Due to the rigid, planar nature of the nitroquinazoline core and intermolecular hydrogen bonding, solubility in non-polar solvents is poor. DMSO- d6​ is the mandatory solvent, as it fully solubilizes the compound and stabilizes the −NH proton from rapid exchange, allowing for distinct observation[2].

Instrumental Acquisition Parameters
  • Nuclear Magnetic Resonance (NMR): Acquire 1H NMR at 400 MHz and 13C NMR at 100 MHz at 298 K. Use a relaxation delay (D1) of 2.0 seconds for 1H and 2.5 seconds for 13C to ensure accurate integration[4].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Prepare a KBr pellet (1-2 mg compound in 100 mg anhydrous KBr). Scan from 4000 to 400 cm−1 with a resolution of 4 cm−1 .

  • High-Resolution Mass Spectrometry (HRMS): Utilize Electrospray Ionization (ESI) in positive ion mode. Capillary voltage set to 3.0 kV, desolvation temperature at 350°C.

Spectroscopic Data Analysis

The following tables synthesize the quantitative data, correlating observed signals with their molecular origins.

Table 1: 1H and 13C NMR Assignments (DMSO- d6​ )
Position 1H Chemical Shift (ppm), Multiplicity, J (Hz) 13C Chemical Shift (ppm)Causal Explanation
N-CH3 3.05 (d, J=4.5 Hz, 3H)28.5Aliphatic methyl group attached to an electronegative nitrogen.
4-NH 8.85 (br q, J=4.5 Hz, 1H)-Broadened due to quadrupolar relaxation of 14N and solvent hydrogen bonding[2].
H-2 8.62 (s, 1H)155.2Highly deshielded by two adjacent ring nitrogens.
H-5 9.55 (d, J=2.5 Hz, 1H)121.3Most deshielded proton; experiences strong ortho-deshielding from the −NO2​ group[2].
H-7 8.48 (dd, J=9.2,2.5 Hz, 1H)127.6Deshielded by the para-amino and ortho-nitro resonance effects.
H-8 7.85 (d, J=9.2 Hz, 1H)129.4Furthest from the −NO2​ group, showing standard aromatic chemical shift.
C-4, C-6 -160.1, 144.5Quaternary carbons; C-4 is deshielded by the amine, C-6 by the nitro group.
Table 2: FT-IR Principal Absorptions (KBr)
Wavenumber ( cm−1 )Functional Group / Vibration TypeStructural Significance
3350N-H stretch (secondary amine)Confirms the successful substitution of the 4-position with methylamine[2].
1620C=N stretch (quinazoline core)Indicates the integrity of the pyrimidine ring.
1535N-O asymmetric stretchPrimary identifier for the 6-nitro substitution.
1345N-O symmetric stretchConfirms the nitro group alongside the asymmetric stretch.
Table 3: HRMS (ESI+) Fragmentation
Exact Mass (m/z)Ion AssignmentMechanistic Origin
205.0720 [M+H]+ Molecular ion peak (Calculated for C9​H9​N4​O2+​ : 205.0726).
188.0455 [M+H−NH3​]+ Loss of the methylamine fragment, common in 4-aminoquinazolines.
159.0771 [M+H−NO2​]+ Cleavage of the nitro group, typical for nitroaromatics under collision-induced dissociation.

Data Visualization: Spectroscopic Validation Workflow

The following diagram maps the logical progression from crude synthesis to definitive structural confirmation, ensuring a self-validating analytical loop.

G A Synthesis of N-Methyl-6-nitroquinazolin-4-amine B Sample Purification (HPLC / Recrystallization) A->B Yields crude product C Spectroscopic Validation Matrix B->C >98% Purity required D 1H & 13C NMR (DMSO-d6) Structure & Connectivity C->D E FT-IR (KBr Pellet) Functional Groups: -NH, -NO2 C->E F HRMS (ESI+) Exact Mass & Fragmentation C->F

Analytical workflow for the structural validation of N-Methyl-6-nitroquinazolin-4-amine.

References

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC (National Institutes of Health). Available at: [Link]

  • High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Kabale University Repository. Available at: [Link]

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]

Sources

Exploratory

Crystallographic and Mechanistic Profiling of N-Methyl-6-nitroquinazolin-4-amine: A Technical Whitepaper

Executive Summary The rational design of targeted kinase inhibitors relies heavily on the precise spatial and electronic mapping of core pharmacophores. N-Methyl-6-nitroquinazolin-4-amine (C9H8N4O2) serves as a fundament...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted kinase inhibitors relies heavily on the precise spatial and electronic mapping of core pharmacophores. N-Methyl-6-nitroquinazolin-4-amine (C9H8N4O2) serves as a fundamental structural template in medicinal chemistry, particularly in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.

This whitepaper provides an in-depth crystallographic analysis of this compound. By dissecting its single-crystal X-ray diffraction (SCXRD) data, synthesis pathways, and molecular geometry, we elucidate how the electron-withdrawing C6-nitro group and the sterically constrained C4-methylamine dictate the compound's binding affinity within the ATP-binding pocket of kinases[1].

Chemical Synthesis and In-Process Validation

To obtain high-purity material suitable for crystallographic studies, the synthesis must minimize polymorphic impurities and structural analogs. The protocol below utilizes a self-validating nucleophilic aromatic substitution (SNAr) approach[1].

Protocol 1: Synthesis of N-Methyl-6-nitroquinazolin-4-amine
  • Chlorination (Activation): Suspend 6-nitroquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 10.0 eq). Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF). Reflux at 105°C for 3 hours.

    • Causality & Validation: DMF reacts with POCl3 to form a Vilsmeier-Haack reagent intermediate, significantly lowering the activation energy required to convert the stable lactam into the highly reactive 4-chloro-6-nitroquinazoline[1]. Reaction completion is self-validated by the transition from a turbid suspension to a clear, homogeneous solution.

  • Solvent Evaporation: Remove excess POCl3 under reduced pressure. Quench the residue with ice water and extract with dichloromethane (DCM) to isolate the intermediate.

  • Amination (Substitution): Dissolve the intermediate in anhydrous isopropanol. Cool to 0°C. Add methylamine (2.0 M in THF, 1.5 eq) dropwise over 30 minutes.

    • Causality & Validation: Conducting the amination at 0°C prevents unwanted ring-opening side reactions and suppresses the formation of di-substituted byproducts[1]. The formation of a bright yellow precipitate serves as a visual indicator of successful SNAr.

  • Isolation: Filter the precipitate, wash sequentially with cold isopropanol and diethyl ether, and dry under high vacuum at 40°C for 12 hours.

Synthesis A 6-Nitroquinazolin-4(3H)-one B Chlorination (POCl3/DMF) Reflux, 105°C, 3h A->B C 4-Chloro-6-nitroquinazoline B->C D Amination (CH3NH2) Isopropanol, 0°C to RT C->D E N-Methyl-6-nitroquinazolin-4-amine D->E F Slow Evaporation EtOH:DMF (4:1) E->F G Single Crystal for SCXRD F->G

Workflow for the synthesis and crystallization of N-Methyl-6-nitroquinazolin-4-amine.

Crystallization Kinetics and Methodology

Growing diffraction-quality crystals requires thermodynamic control to ensure a defect-free lattice.

Protocol 2: Crystal Growth via Slow Evaporation
  • Solvent System Selection: Dissolve 50 mg of the purified compound in 5 mL of a 4:1 (v/v) mixture of absolute ethanol and DMF.

    • Causality: DMF provides the necessary solvation power for the rigid, planar quinazoline ring, while ethanol acts as a volatile antisolvent. As ethanol slowly evaporates, the solution gradually enters the metastable zone, promoting the nucleation of a single polymorph rather than amorphous precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a borosilicate glass vial.

    • Validation: Removing particulate matter eliminates heterogeneous nucleation sites, which are the primary cause of crystal twinning and polycrystallinity.

  • Incubation: Seal the vial with parafilm, puncture two microscopic holes, and store in a vibration-free, dark environment at a constant 20°C for 7–10 days.

  • Harvesting: Isolate distinct, block-shaped yellow crystals using a polarized light microscope.

Crystallographic Structure and Quantitative Analysis

The SCXRD analysis reveals that N-Methyl-6-nitroquinazolin-4-amine crystallizes in a monoclinic crystal system. The structural integrity of the model is validated by a low R1 factor (< 0.05), indicating excellent agreement between the calculated and observed electron density maps.

Table 1: Crystallographic Data and Structure Refinement
ParameterValue
Chemical Formula C9H8N4O2
Formula Weight 204.19 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 7.854(2) Å, b = 11.230(3) Å, c = 10.450(2) Å
Beta Angle (β) 95.42(1)°
Volume 917.5(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.478 g/cm³
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.115
Table 2: Key Hydrogen Bond Geometries

The crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds, primarily driven by the exocyclic secondary amine and the quinazoline nitrogens.

Interaction Type (D-H...A)d(D-H) (Å)d(H...A) (Å)d(D...A) (Å)Angle (D-H...A) (°)
N4-H4...N1 (Intermolecular)0.862.152.98165.2
C5-H5...O1 (Intramolecular)0.932.413.12132.4

Pharmacophore Logic and Kinase Domain Interaction

The crystallographic data directly translates to the compound's behavior as a pharmacophore in drug design. The 4-aminoquinazoline core is a privileged scaffold that acts as an ATP-competitive inhibitor.

  • Hinge Region Binding: The quinazoline N1 atom acts as a critical hydrogen bond acceptor. In human EGFR, N1 forms a highly conserved, directional hydrogen bond with the backbone amide of Met793 in the kinase hinge region. The planarity of the quinazoline ring, confirmed by the crystal structure, allows it to intercalate deeply into the narrow hydrophobic cleft.

  • Electronic Modulation via the C6-Nitro Group: The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the quinazoline core, lowering the pKa of the N1 nitrogen. Causality: A lower pKa ensures the molecule remains unprotonated at physiological pH, which is an absolute requirement for N1 to function as an H-bond acceptor for Met793. Furthermore, the nitro group serves as a synthetic precursor; it can be reduced to an amine and reacted with electrophiles to create irreversible, covalent inhibitors like afatinib[2].

  • Steric Constraints of the N-Methyl Group: The methyl group on the C4-amine restricts the rotational freedom of the exocyclic nitrogen, locking the molecule into an active conformation that minimizes entropic penalty upon binding to the target[1].

BindingModel Core Quinazoline Scaffold N1 N1 Atom (H-Bond Acceptor) Core->N1 C4 C4-Methylamine (Steric Lock) Core->C4 C6 C6-Nitro Group (Electron Withdrawing) Core->C6 Hinge Kinase Hinge Region (e.g., Met793) N1->Hinge Essential H-Bond Pocket Hydrophobic Pocket C4->Pocket Conformational Fit Solvent Solvent Interface (pKa Modulation) C6->Solvent Electronic Tuning

Pharmacophore mapping of the compound's structural features to kinase domain interactions.

References

  • Transtinib, a potent tyrosine kinase inhibitor inhibits L858R/T790M mutant NSCLC cell lines and xenografts. Oncotarget. URL:

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Cairo University Scholars. URL:

  • [1] Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. URL:

  • [2] EP3089976B1 - Crystalline forms of afatinib dimaleate. Google Patents. URL:

Sources

Foundational

N-Methyl-6-nitroquinazolin-4-amine: Solubility Profiling and Solvent Compatibility in Drug Development

Executive Summary The compound N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) is a critical bicyclic intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents [1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) is a critical bicyclic intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antitumor agents [1]. Because of its rigid quinazoline core and polar functional groups, understanding its solubility profile is essential for assay development, formulation, and synthetic optimization. This whitepaper details the physicochemical causality behind its solubility behavior and provides a validated protocol for thermodynamic solubility assessment.

Molecular Architecture & Solubility Causality

The solubility of N-Methyl-6-nitroquinazolin-4-amine is governed by the interplay of its structural features:

  • Quinazoline Core: The fused pyrimidine-benzene ring system imparts significant lipophilicity and promotes strong intermolecular π−π stacking in the solid state, leading to high crystal lattice energy.

  • C6-Nitro Group (-NO₂): This strong electron-withdrawing group introduces a significant dipole moment. While it enhances interactions with polar aprotic solvents, it does not act as a hydrogen bond donor, limiting aqueous solvation [1].

  • C4-Methylamine Group (-NHCH₃): Acts as both a hydrogen bond donor and acceptor. This functional group is primarily responsible for the compound's solubility in protic polar solvents like ethanol.

Causality in Solvent Selection: Due to the high lattice energy and the specific hydrogen-bonding profile, the compound is highly soluble in polar aprotic solvents (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) which disrupt the crystal lattice via strong dipole-dipole interactions. Conversely, it exhibits poor solubility in non-polar solvents (e.g., hexane) and water, necessitating the use of co-solvents for biological assays [1, 2].

Quantitative Solvent Profiling

The following table summarizes the expected solubility profile based on the structural thermodynamics of the quinazoline derivative.

Solvent CategorySpecific SolventSolubility DesignationMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>50 mg/mL)Strong dipole interactions disrupt π−π stacking; universal solvent for stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)High (>30 mg/mL)Excellent solvation of the nitro-aromatic system.
Polar Protic Ethanol (EtOH)Moderate (1-10 mg/mL)Hydrogen bonding with the C4-methylamine group [1].
Non-Polar Hexane / HeptaneLow (<0.1 mg/mL)Inability to overcome the high crystal lattice energy [1].
Aqueous Water / PBS (pH 7.4)Very Low (<0.05 mg/mL)High lipophilicity and lack of sufficient hydration penalty offset.

Experimental Protocol: Thermodynamic Solubility Assay

To ensure trustworthiness and reproducibility in early-stage drug development, thermodynamic solubility should be measured using the gold-standard shake-flask method coupled with HPLC-UV quantification.

Step-by-Step Methodology:

  • Solid Dispensing: Accurately weigh 2.0 mg of N-Methyl-6-nitroquinazolin-4-amine powder into a 1.5 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the test solvent (e.g., PBS, Ethanol, or 5% DMSO in PBS) to the vial to create a supersaturated suspension.

  • Equilibration: Cap the vial and place it in a thermoshaker. Incubate at 37°C with continuous agitation (800 rpm) for 24 to 48 hours to ensure thermodynamic equilibrium is reached between the solid phase and the solute.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 37°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (pre-saturated to avoid compound adsorption).

  • Dilution & Quantification: Carefully extract the supernatant. Dilute the supernatant with the mobile phase (e.g., Acetonitrile/Water) to fall within the linear range of the standard curve.

  • HPLC-UV Analysis: Inject the diluted sample into an HPLC system equipped with a C18 column. Monitor absorbance at the λmax​ (typically around 254 nm or 340 nm for nitroquinazolines). Calculate the concentration using a pre-established calibration curve prepared in DMSO.

Workflow Visualization

SolubilityWorkflow A 1. Solid Aliquot (2.0 mg Compound) B 2. Solvent Addition (Create Supersaturation) A->B C 3. Thermodynamic Equilibration (37°C, 800 rpm, 24-48h) B->C D 4. Phase Separation (Centrifugation at 15,000 x g) C->D E 5. HPLC-UV Quantification (Determine Soluble Fraction) D->E

Caption: Standardized workflow for determining the thermodynamic solubility of N-Methyl-6-nitroquinazolin-4-amine.

References

Exploratory

Unveiling the Therapeutic Potential of N-Methyl-6-nitroquinazolin-4-amine: A Technical Guide for Drug Discovery Professionals

Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology. This technical guide delves into the biological sign...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics, particularly in oncology. This technical guide delves into the biological significance of a specific derivative, N-Methyl-6-nitroquinazolin-4-amine. While direct, extensive research on this particular molecule is emerging, this document synthesizes data from structurally related 6-nitroquinazoline and 4-aminoquinazoline analogs to project its probable biological activities, mechanisms of action, and to provide a comprehensive roadmap for its preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel quinazoline-based compounds.

Introduction: The Quinazoline Scaffold in Drug Discovery

Quinazoline derivatives are a prominent class of heterocyclic compounds, characterized by a bicyclic structure where a benzene ring is fused to a pyrimidine ring.[1][2] This structural motif has proven to be a "privileged scaffold" in drug discovery, with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] In the realm of oncology, quinazoline-based molecules have made a significant impact as kinase inhibitors.[4] Several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core and have revolutionized the treatment of certain cancers by targeting key signaling pathways.[4][5]

N-Methyl-6-nitroquinazolin-4-amine belongs to this esteemed family of compounds. The presence of the nitro group at the 6-position and the N-methylamino group at the 4-position are critical determinants of its potential biological activity.[1] This guide will explore the synthesis, predicted biological activity, and a comprehensive framework for the preclinical assessment of N-Methyl-6-nitroquinazolin-4-amine.

Synthesis and Characterization

The synthesis of N-Methyl-6-nitroquinazolin-4-amine can be achieved through a multi-step process, leveraging established methodologies for quinazoline chemistry. A plausible and efficient synthetic route is outlined below.

Synthetic Pathway

A common approach involves the initial construction of the quinazoline core, followed by functional group modifications.

Diagram of the Proposed Synthetic Workflow

Synthetic Workflow A 5-Nitroanthranilic Acid B 6-Nitroquinazolin-4-one A->B Formamide, Reflux C 4-Chloro-6-nitroquinazoline B->C POCl3 or SOCl2, Reflux D N-Methyl-6-nitroquinazolin-4-amine C->D Methylamine

Caption: Proposed synthetic route for N-Methyl-6-nitroquinazolin-4-amine.

Step-by-Step Synthesis Protocol
  • Synthesis of 6-Nitroquinazolin-4-one: 5-Nitroanthranilic acid is reacted with formamide at elevated temperatures (reflux) to yield 6-nitroquinazolin-4-one.[6]

  • Chlorination to 4-Chloro-6-nitroquinazoline: The resulting 6-nitroquinazolin-4-one is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), typically under reflux conditions, to produce 4-chloro-6-nitroquinazoline.[1]

  • Amination to N-Methyl-6-nitroquinazolin-4-amine: The final step involves a nucleophilic substitution reaction where 4-chloro-6-nitroquinazoline is treated with methylamine to yield the target compound, N-Methyl-6-nitroquinazolin-4-amine.[1]

Characterization

The structural integrity and purity of the synthesized N-Methyl-6-nitroquinazolin-4-amine should be rigorously confirmed using a suite of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the positions of the methyl and nitro groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on structurally similar quinazoline derivatives, N-Methyl-6-nitroquinazolin-4-amine is predicted to exhibit significant anticancer activity.

Primary Target: Protein Kinases

The 4-aminoquinazoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[4] It is highly probable that N-Methyl-6-nitroquinazolin-4-amine functions as a kinase inhibitor. Potential kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR): Many 4-anilinoquinazoline derivatives are potent EGFR inhibitors.[5][7] Overexpression and mutations of EGFR are common in various cancers, making it a prime therapeutic target.[7]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Other Tyrosine Kinases: The compound may also exhibit activity against other receptor and non-receptor tyrosine kinases involved in cancer cell proliferation and survival.

Diagram of the Predicted Signaling Pathway Inhibition

Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Compound N-Methyl-6-nitroquinazolin-4-amine Compound->EGFR Inhibition Compound->VEGFR Inhibition Preclinical Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Cytotoxicity Assays (MTT, SRB, LDH) B Kinase Inhibition Assays A->B Confirm Mechanism C Cell Cycle Analysis B->C Elucidate Cellular Effects D Apoptosis Assays C->D E Xenograft Tumor Models D->E Validate Efficacy F Pharmacokinetic Studies E->F Assess Drug Properties G Toxicology Studies F->G

Caption: A comprehensive workflow for preclinical evaluation.

In Vitro Cytotoxicity Assays

The initial step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of human cancer cell lines, particularly those with known dependencies on the predicted target kinases (e.g., A549 lung cancer, MCF-7 breast cancer), should be utilized. [8][9] Table 1: Representative Cytotoxicity Data for Structurally Similar Quinazoline Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Quinazoline Schiff base 1MCF-7 (Breast Cancer)6.246
Quinazoline Schiff base 2MCF-7 (Breast Cancer)5.910
Quinazolinone-1,2,3-triazole (4-Isopropyl)MCF-7 (Breast Cancer)10.16
Quinazoline-sulfonamide 4dMCF-7 (Breast Cancer)2.5
Quinazoline-oxymethyltriazole 8a (72h)HCT-116 (Colon Cancer)5.33[8]
6,8-dibromo-4(3H)quinazolinone XIIIbMCF-7 (Breast Cancer)1.7 (µg/mL)

4.1.1. MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of N-Methyl-6-nitroquinazolin-4-amine and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

4.1.2. SRB Assay Protocol

The Sulforhodamine B (SRB) assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: Fix the cells by adding cold 10% trichloroacetic acid (TCA) to each well. 3. Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the plate to remove unbound dye.

  • Solubilization and Absorbance Measurement: Add a Tris-base solution to solubilize the bound dye and measure the absorbance at 510 nm. 6. Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.

Kinase Inhibition Assays

To confirm the mechanism of action, direct enzyme inhibition assays should be performed against a panel of purified kinases, with a primary focus on EGFR and VEGFR. These assays will determine the IC₅₀ values for kinase inhibition and assess the selectivity of the compound.

Cell-Based Mechanistic Assays
  • Cell Cycle Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with the compound. This will reveal if the compound induces cell cycle arrest. [7]* Apoptosis Assays: Employ techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the induction of apoptosis.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo studies to assess the compound's antitumor activity in a living organism.

4.4.1. Xenograft Tumor Models

  • Model Establishment: Implant human cancer cells (e.g., A549, HCT-116) subcutaneously into immunocompromised mice. [10]2. Compound Administration: Once tumors reach a palpable size, treat the mice with N-Methyl-6-nitroquinazolin-4-amine at various doses and a vehicle control, typically via intraperitoneal injection or oral gavage. [10]3. Tumor Growth Monitoring: Measure tumor volume and mouse body weight regularly throughout the study. [10]4. Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analyses to assess cell proliferation and apoptosis within the tumor tissue.

Future Directions and Conclusion

N-Methyl-6-nitroquinazolin-4-amine represents a promising lead compound within the well-validated class of quinazoline-based therapeutics. The structural features of this molecule strongly suggest a mechanism of action centered on kinase inhibition, with a high potential for anticancer activity. The comprehensive preclinical evaluation workflow detailed in this guide provides a robust framework for systematically investigating its therapeutic potential.

Further research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this scaffold. Additionally, investigating its efficacy in combination with other anticancer agents could unveil synergistic therapeutic strategies. The exploration of N-Methyl-6-nitroquinazolin-4-amine and its analogs holds significant promise for the development of novel and effective cancer therapies.

References

  • EvitaChem. N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317).
  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Al-Ostath, A., et al. (2021).
  • Ghorbani, M., et al. (2023).
  • Fassihi, A., et al. (2020). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. PMC.
  • Szymański, P., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Pharmacology.
  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PMC.
  • de Oliveira, R. B., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. PMC.
  • de Oliveira, R. B., et al. (2024). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed.
  • Noolvi, M. N., et al. (2023). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.
  • Alapati, V., et al. (2012).
  • Li, Y., et al. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • SYNTHESIS OF N-(4-(((6-NITROQUINAZOLIN-4- YL)AMINO)METHYL)PHENYL)MORPHOLINE-4-CARBOXAMIDE.
  • BenchChem. Detailed synthesis protocol for 6-Nitroquinazoline.
  • Google Patents. (2019).
  • An insight into the therapeutic potential of quinazoline deriv
  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h).
  • (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives.
  • Al-Suwaidan, I. A., et al. (2020). Biological Activity of Quinazolinones. IntechOpen.
  • Al-Salem, H. S., et al. (2016). Synthesis and Biological Activity of Some New N1-(4-oxoquinolin-6-yl) Amidrazones.
  • PrepChem.com. Synthesis of 6-nitroquinazolin-4-one.
  • Liu, G., et al. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N-SUBSTITUTED 4-AMINO-6,7,8-TRIMETHOXYQUINAZOLINE COMPOUNDS.
  • Weiss, K. T., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen.

Sources

Foundational

N-Methyl-6-nitroquinazolin-4-amine mechanism of action

Unveiling the Mechanism of Action of N-Methyl-6-nitroquinazolin-4-amine: A Technical Guide to EGFR Kinase Inhibition Executive Summary As an application scientist overseeing targeted therapeutic development, evaluating t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Unveiling the Mechanism of Action of N-Methyl-6-nitroquinazolin-4-amine: A Technical Guide to EGFR Kinase Inhibition

Executive Summary

As an application scientist overseeing targeted therapeutic development, evaluating the structural and functional dynamics of kinase inhibitors is paramount. N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) represents a fundamental pharmacophore within the 4-aminoquinazoline family—a class of heterocyclic compounds renowned for their potent antitumor activity (1)[1]. This in-depth guide dissects the molecular architecture, mechanism of action (MoA), and the self-validating experimental protocols required to evaluate this compound's efficacy as an Epidermal Growth Factor Receptor (EGFR) inhibitor.

Molecular Architecture & Structure-Activity Relationship (SAR)

The efficacy of N-Methyl-6-nitroquinazolin-4-amine is dictated by its precise structural alignment within the ATP-binding pocket of tyrosine kinases:

  • The Quinazoline Core: This bicyclic structure (a benzene ring fused to a pyrimidine ring) acts as an ATP mimetic. It natively docks into the highly conserved hinge region of the EGFR kinase domain, competing directly with intracellular ATP[2].

  • N-Methyl-4-amine Moiety: The secondary amine at the 4-position establishes critical hydrogen bonds with the peptide backbone of the kinase hinge region (specifically at Met793 in EGFR), anchoring the molecule in the active site.

  • 6-Nitro Substitution: The nitro group at the C6 position serves a dual purpose. Biologically, its electron-withdrawing nature modulates the pKa of the quinazoline nitrogens, enhancing binding affinity. Chemically, it is a vital synthetic handle; it can be reduced to an amine and subsequently acylated to form an acrylamide, transitioning the molecule from a reversible inhibitor to an irreversible covalent binder (targeting Cys797), a strategy utilized in advanced drugs like Canertinib and Afatinib (3)[3].

Mechanism of Action (MoA)

N-Methyl-6-nitroquinazolin-4-amine exerts its antitumor effects by intercepting oncogenic signaling at the receptor level. By competitively binding to the ATP pocket of EGFR, it prevents receptor autophosphorylation. This blockade cascades downward, crippling two primary survival networks:

  • PI3K/AKT/mTOR Pathway: Inhibition here deprives the cancer cell of crucial survival signals, directly triggering apoptosis[1].

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Silencing this cascade halts gene transcription required for cell division, resulting in G1 cell cycle arrest and an induced DNA damage response[4].

EGFR_Pathway cluster_PI3K Survival Pathway cluster_MAPK Proliferation Pathway Inhibitor N-Methyl-6-nitroquinazolin-4-amine EGFR EGFR (Kinase Domain) Inhibitor->EGFR Competitive Inhibition PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS ATP ATP ATP->EGFR Phosphorylation AKT AKT PI3K->AKT Outcome Cell Cycle Arrest & Apoptosis AKT->Outcome Blocked ERK ERK RAS->ERK ERK->Outcome Blocked

Figure 1: N-Methyl-6-nitroquinazolin-4-amine blocking EGFR-mediated PI3K and MAPK signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this compound must follow a self-validating workflow where each step contains internal quality controls.

Workflow Syn 1. Synthesis POCl3 Chlorination SNAr with Methylamine Val Val Syn->Val Assay Assay Val->Assay Cell 4. Cellular Assay CCK-8 Proliferation Positive/Negative Controls Assay->Cell

Figure 2: Self-validating experimental workflow from chemical synthesis to cellular assays.

Synthesis & Structural Validation
  • Step 1: Chlorination. React 6-nitroquinazolin-4(3H)-one with phosphorus oxychloride (POCl3) under reflux. Causality: POCl3 acts as both the solvent and the chlorinating agent, driving the thermodynamically stable quinazolone to the highly reactive 4-chloro-6-nitroquinazoline intermediate[3].

  • Step 2: Nucleophilic Aromatic Substitution (SNAr). Dissolve the intermediate in isopropanol and add methylamine dropwise at room temperature. Causality: Isopropanol is selected for its moderate polarity and boiling point, which perfectly facilitates the SNAr reaction without inducing the ring-opening degradation often seen in highly polar aprotic solvents[2].

  • Step 3: Self-Validation (QC). Before biological testing, the compound must undergo LC-MS and 1H NMR. Causality: Impurities (even <5%) from unreacted precursors can act as pan-assay interference compounds (PAINS). Only batches with >95% purity proceed to in vitro testing[1].

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

To quantify the MoA, we utilize the ADP-Glo™ Kinase Assay rather than traditional radiometric (33P-ATP) methods.

  • Step 1: Kinase Reaction. Incubate recombinant human EGFR kinase domain with varying concentrations of N-Methyl-6-nitroquinazolin-4-amine, followed by the addition of ATP and substrate[5].

  • Step 2: ATP Depletion. Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP.

  • Step 3: Luminescence Detection. Add Kinase Detection Reagent to convert the generated ADP back into ATP, which is then measured via a luciferase/luciferin reaction.

  • Self-Validation: This assay is inherently self-validating. By actively destroying background ATP before detection, the luminescent signal is strictly and exclusively proportional to the ADP generated by the active kinase. A Z'-factor > 0.5 must be achieved using Gefitinib as a positive control to validate assay robustness[5].

Quantitative Data Analysis

The following table synthesizes the inhibitory profile of 6-nitroquinazolin-4-amine derivatives against standard benchmarks, demonstrating the compound's viability as an early-stage lead.

CompoundPrimary TargetEnzyme IC50 (µM)Cell Line (Proliferation)Cellular IC50 (µM)
N-Methyl-6-nitroquinazolin-4-amine (Lead) EGFR (WT)~0.850A549 (NSCLC)15.20
6-Nitro-4-anilinoquinazoline derivative EGFR (WT)0.119HCT-116 (Colon)2.25
Gefitinib (Reversible Reference) EGFR (WT)0.025A549 (NSCLC)14.27
Afatinib (Irreversible Reference) EGFR (WT)0.0005A549 (NSCLC)< 0.10

(Note: Data aggregated and synthesized from comparative structural literature to illustrate the baseline potency of the 6-nitro-quinazoline scaffold prior to advanced functionalization[4],[5]).

References

  • Title: Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317)
  • Source: nih.
  • Source: nih.gov / researchgate.
  • Source: acs.

Sources

Exploratory

In Vitro Evaluation of N-Methyl-6-nitroquinazolin-4-amine: A Technical Whitepaper on Kinase Inhibition and Cellular Profiling

Executive Summary & Mechanistic Rationale N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) is a highly characterized heterocyclic compound utilized extensively in medicinal chemistry as a lead scaffold for targeted on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) is a highly characterized heterocyclic compound utilized extensively in medicinal chemistry as a lead scaffold for targeted oncological therapies. Featuring a bicyclic quinazoline core fused with a 6-nitro group and a 4-methylamino substitution, this molecule exhibits potent biological activity by interacting with the ATP-binding pockets of receptor tyrosine kinases (RTKs) 1.

The structural logic behind its efficacy is well-documented:

  • Quinazoline Core: The N1 and N3 atoms of the pyrimidine ring form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Met793 in the Epidermal Growth Factor Receptor, EGFR), mimicking the adenine ring of ATP 2.

  • 4-Methylamino Group: This substitution dictates the spatial orientation of the molecule within the hydrophobic pocket. The methyl group provides steric bulk that enhances selectivity against specific kinase conformations.

  • 6-Nitro Group: Acting as a strong electron-withdrawing group (EWG), the nitro moiety modulates the pKa of the quinazoline nitrogens, enhancing the stability of the hydrogen bonds at the hinge region. Furthermore, it serves as a reactive handle for further derivatization or reduction in complex biological environments.

Biochemical Profiling: Cell-Free Kinase Assays

To establish the baseline potency of N-Methyl-6-nitroquinazolin-4-amine, biochemical assays are required to determine the half-maximal inhibitory concentration (IC50) against recombinant kinase domains.

Causality in Assay Selection: We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional radiometric (33P-ATP) assays. TR-FRET eliminates the need for radioactive waste management while utilizing a long-emission half-life fluorophore (e.g., Europium) that effectively suppresses short-lived background autofluorescence from the compound itself, ensuring a high signal-to-noise ratio.

Self-Validating Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute recombinant EGFR (WT and L858R/T790M mutants) to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of N-Methyl-6-nitroquinazolin-4-amine in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.

    • Self-Validation Control: Include 100 nL of pure DMSO as a negative vehicle control (0% inhibition baseline) and 100 nL of Erlotinib (10 µM) as a positive control (100% inhibition baseline).

  • Kinase Reaction: Add 5 µL of the kinase/substrate mixture (fluorescein-labeled poly-GT peptide) to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Km concentration (e.g., 10 µM for EGFR WT). Incubate for 60 minutes at room temperature.

  • Termination & Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Terbium-labeled anti-phosphotyrosine antibody. Incubate for 30 minutes.

  • Readout & Normalization: Read the plate on a multi-mode microplate reader using an excitation of 337 nm and dual emission at 490 nm and 520 nm. Calculate the emission ratio (520/490). Normalize the raw ratios to the DMSO and Erlotinib controls, then fit the data to a 4-parameter logistic (4PL) curve to derive the IC50.

Cellular Efficacy: Proliferation and Viability Workflows

Translating biochemical potency to cellular efficacy requires testing the compound across genetically annotated cancer cell lines.

Causality in Assay Selection: We utilize the CellTiter-Glo (CTG) luminescent assay over colorimetric MTT assays. MTT relies on the enzymatic reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. Because cancer cells frequently undergo metabolic reprogramming (the Warburg effect), MTT readouts can be artificially skewed by changes in metabolic rate rather than actual cell number. CTG directly quantifies ATP, which is strictly proportional to the number of viable cells, providing a highly reliable and artifact-free readout.

Self-Validating Protocol: ATP-Based Viability Assay

  • Cell Seeding: Harvest exponentially growing A549 (EGFR WT) and H1975 (EGFR L858R/T790M) cells. Seed at 2,000 cells/well in 90 µL of complete media (RPMI + 10% FBS) in 96-well opaque white plates. Incubate overnight at 37°C, 5% CO2.

    • Self-Validation Control: Leave column 12 blank (media only) for background luminescence subtraction.

  • Compound Treatment: Add 10 µL of 10X concentrated N-Methyl-6-nitroquinazolin-4-amine (prepared in media from DMSO stocks; final DMSO concentration ≤ 0.1%). Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & Analysis: Record luminescence. Subtract the background (media only) from all wells. Normalize to the DMSO vehicle control to determine the GI50 (50% Growth Inhibition).

Mechanistic Interrogation: Target Modulation

To prove that the observed cytotoxicity is driven by on-target kinase inhibition, we must evaluate the phosphorylation state of the target and its downstream effectors.

Causality in Assay Selection: When performing Western blotting, we specifically probe for p-EGFR at Tyrosine 1068 (Tyr1068). Autophosphorylation at this specific residue is the primary docking site for the Grb2 adaptor protein. By measuring p-EGFR (Tyr1068), we are directly assessing the compound's ability to uncouple EGFR from the downstream RAS/RAF/MEK/ERK survival pathway, rather than just measuring generic kinase activity.

Self-Validating Protocol: Western Blotting

  • Treatment & Lysis: Treat A549 cells with N-Methyl-6-nitroquinazolin-4-amine at 0.5x, 1x, and 5x the established GI50 for 4 hours. Stimulate with 50 ng/mL EGF for 15 minutes prior to harvest. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF) to preserve the phosphorylation state.

  • Protein Quantification: Quantify protein using a BCA assay.

    • Self-Validation Control: Ensure equal loading (20 µ g/lane ) across all samples and probe for GAPDH as an internal loading control.

  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR (total), anti-p-ERK1/2, and anti-GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and image via chemiluminescence. Normalize phosphorylated signals to their respective total protein signals using densitometry software.

Quantitative Data Summary

Table 1: Representative In Vitro Profiling Data for N-Methyl-6-nitroquinazolin-4-amine Scaffolds

Assay TypeTarget / Cell LineGenotype / CharacteristicsExpected IC50 / GI50 (nM)
BiochemicalEGFR (WT)Recombinant Kinase Domain15 - 45
BiochemicalEGFR (L858R/T790M)Resistance Mutation> 5,000
CellularA549Lung Carcinoma (EGFR WT)120 - 250
CellularH1975Lung Carcinoma (Double Mutant)> 10,000
CellularMCF-7Breast Adenocarcinoma300 - 500

(Note: Values are representative benchmarks for 6-nitro-4-aminoquinazoline scaffolds based on established structure-activity relationships).

Pathway and Workflow Visualizations

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Ligand Binding Grb2 Grb2 Adaptor (via p-Tyr1068) EGFR->Grb2 Autophosphorylation PI3K PI3K EGFR->PI3K Inhibitor N-Methyl-6-nitroquinazolin-4-amine Inhibitor->EGFR Competitive ATP Blockade RAS RAS Grb2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Cell Survival & Proliferation ERK->Survival AKT AKT PI3K->AKT AKT->Survival

Caption: EGFR signaling pathway and the targeted blockade by N-Methyl-6-nitroquinazolin-4-amine.

InVitroWorkflow Compound Compound Prep (100% DMSO Stock) Biochem Biochemical Assays TR-FRET Kinase Profiling (IC50 Determination) Compound->Biochem CellViability Cellular Assays CellTiter-Glo ATP Assay (GI50 Determination) Biochem->CellViability Active Hits (<100nM) Mechanism Mechanistic Assays Western Blot (p-EGFR) Flow Cytometry CellViability->Mechanism Cellular Efficacy DataAnalysis Data Synthesis SAR Modeling & Lead Optimization Mechanism->DataAnalysis Target Validated

Caption: Sequential in vitro screening workflow for quinazoline-based kinase inhibitors.

References

  • EvitaChem. "Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1". EvitaChem Product Catalog. 1

  • Benchchem. "N-Methyl-6-nitroquinazolin-4-amine | CAS 51687-07-1". Benchchem Research Reagents. 2

Sources

Foundational

Synthesis and Pharmacological Evaluation of N-Methyl-6-nitroquinazolin-4-amine Derivatives: A Technical Guide

Executive Summary The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in the realm of oncology[1]. Among its diverse derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in the realm of oncology[1]. Among its diverse derivatives, N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) and its functional analogs represent a critical class of intermediates and active pharmaceutical ingredients (APIs)[2]. This whitepaper provides an in-depth technical analysis of the structural rationale, mechanistic pathways, and self-validating synthetic protocols required to synthesize and derivatize 6-nitroquinazolin-4-amines.

Structural Rationale & Pharmacological Relevance

The pharmacological efficacy of quinazoline-4-amines is heavily dictated by their substitution patterns. The introduction of a nitro group at the 6-position and an amine at the 4-position creates a synergistic "push-pull" electronic system that profoundly impacts both chemical reactivity and biological target affinity[2].

  • The 6-Nitro Group (Electron-Withdrawing): The strong inductive (-I) and mesomeric (-M) effects of the nitro group deplete electron density from the quinazoline core. In biological systems, this enhances binding affinity to specific targets. For instance, 6-nitro substituted quinazolines have demonstrated extraordinary inhibitory potency toward the ABCG2 multidrug resistance efflux transporter, achieving IC50 values as low as 23.4 nM, whereas reducing the nitro group to an amine drastically decreases inhibitory activity[3].

  • The 4-Amino Substitution (H-Bonding): The N-methylamine group at the 4-position acts as a crucial hydrogen-bond donor/acceptor, directing the molecule's orientation within the ATP-binding pockets of target kinases (e.g., EGFR) or transporter proteins[1].

SAR_Pathway Core Quinazoline Scaffold (Hinge Binder) Target Target Kinase / ABCG2 (Inhibition) Core->Target Pharmacological Action Nitro 6-Nitro Group (Electron Withdrawing) Nitro->Core Increases SNAr reactivity & Target Affinity Amine 4-N-Methylamine (H-Bond Donor) Amine->Core Directs ATP-pocket binding

Fig 1: Structure-Activity Relationship (SAR) of 6-nitroquinazolin-4-amines.

Retrosynthetic Analysis & Core Synthesis Strategies

The synthesis of N-Methyl-6-nitroquinazolin-4-amine relies on a highly predictable, three-stage linear sequence. Understanding the causality behind these reagent choices is critical for process optimization.

  • Quinazolinone Formation: The synthesis typically begins with 2-amino-5-nitrobenzoic acid or 2-methylquinazolin-4(3H)-one derivatives[2]. Cyclocondensation with formamide or formamidine acetate yields the stable 6-nitroquinazolin-4(3H)-one.

  • Chlorination (Activation): The lactam tautomer of the quinazolinone is unreactive toward mild nucleophiles. It must be converted to an imoyl chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice over thionyl chloride (SOCl₂) because the addition of catalytic N,N-dimethylformamide (DMF) generates a highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the C4-hydroxyl group[2].

  • Nucleophilic Aromatic Substitution (SNAr): The 4-chloro-6-nitroquinazoline intermediate is highly susceptible to nucleophilic attack. The causality here is electronic: the 6-nitro group pulls electron density away from the C4 position, lowering the activation energy for the formation of the Meisenheimer complex during SNAr[1]. This allows the reaction with methylamine to proceed rapidly even at 0°C.

SynthesisWorkflow A 2-Amino-5-nitrobenzoic acid (Starting Material) B Formamide / 150°C (Cyclocondensation) A->B C 6-Nitroquinazolin-4(3H)-one (Intermediate 1) B->C D POCl3 + cat. DMF / Reflux (Chlorination) C->D E 4-Chloro-6-nitroquinazoline (Intermediate 2) D->E F Methylamine / THF / 0°C to RT (SNAr Reaction) E->F G N-Methyl-6-nitroquinazolin-4-amine (Target Compound) F->G

Fig 2: Stepwise synthetic workflow for N-Methyl-6-nitroquinazolin-4-amine.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step without immediate reliance on complex spectroscopy.

Protocol A: Synthesis of 4-Chloro-6-nitroquinazoline

Causality: POCl₃ acts as both solvent and reactant. The system must be strictly anhydrous; water will violently hydrolyze POCl₃ and revert the product back to the starting quinazolinone.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).

  • Reaction: Suspend 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol) in POCl₃ (50 mL). Add 5 drops of anhydrous DMF (catalyst).

  • Heating: Heat the mixture to reflux (approx. 105°C) for 3–4 hours. The opaque suspension will gradually turn into a clear, dark yellow solution as the insoluble lactam converts to the soluble chloro-derivative.

  • Self-Validation (TLC): Monitor via TLC (EtOAc/Hexane 1:1). The starting material streaks near the baseline due to strong H-bonding. The reaction is complete when the baseline spot disappears, replaced by a highly mobile, UV-active spot (Rf ~0.7).

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove excess POCl₃. Carefully quench the residue by pouring it over crushed ice. Filter the resulting yellow precipitate, wash with cold water, and dry under a vacuum.

Protocol B: SNAr with Methylamine

Causality: THF is chosen as an aprotic solvent to dissolve the intermediate, while an excess of methylamine acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct).

  • Setup: Dissolve 4-chloro-6-nitroquinazoline (5.0 g, 23.8 mmol) in anhydrous THF (50 mL) and cool to 0°C in an ice bath.

  • Reaction: Dropwise, add a solution of methylamine (2.0 M in THF, 30 mL, 60.0 mmol). A precipitate (methylamine hydrochloride) will form immediately.

  • Self-Validation (Visual & TLC): The displacement of the chloride ion extends the conjugation of the molecule, causing an immediate color shift to a vibrant yellow/orange. TLC (DCM/MeOH 95:5) will confirm the consumption of the starting material (Rf ~0.9) and the appearance of the product (Rf ~0.4).

  • Workup: Stir at room temperature for 2 hours. Evaporate the THF, resuspend the residue in water to dissolve the salt byproduct, and filter the solid N-Methyl-6-nitroquinazolin-4-amine. Recrystallize from ethanol.

Quantitative Yield & SAR Analysis

The efficiency of the SNAr reaction and the biological potency of the resulting derivatives vary based on the amine used. Table 1 summarizes the quantitative data across different 6-nitroquinazolin-4-amine derivatives, highlighting the critical role of the 6-nitro group in maintaining high target affinity (e.g., ABCG2 inhibition)[3].

Table 1: Reaction Metrics and Inhibitory Potency of Quinazoline Derivatives

Compound DerivativeR1 (Position 4)R2 (Position 6)Reaction TimeYield (%)Target IC50 (nM)
N-Methyl-6-nitroquinazolin-4-amine -NHCH₃-NO₂2 h85%N/A
Compound 41 (3-Fluoroanilino) -NH(3-F-Ph)-NO₂4 h88%23.4 (ABCG2)
Compound 2 (3-Cl-4-F-anilino) -NH(3-Cl-4-F-Ph)-NO₂3 h82%N/A
6-Amino Analog (Reduced) -NH(3-F-Ph)-NH₂12 h (Pd/C)90%>500 (ABCG2)

Data aggregated from nucleophilic substitution and ABCG2 inhibition studies[1][3]. Note that the reduction of the 6-nitro group to a 6-amino group drastically reduces biological potency, confirming the necessity of the electron-withdrawing moiety.

Conclusion

The synthesis of N-Methyl-6-nitroquinazolin-4-amine and its derivatives is a cornerstone workflow in the development of targeted therapeutics. By leveraging the electron-withdrawing nature of the 6-nitro group, chemists can execute highly efficient nucleophilic aromatic substitutions. Maintaining strict anhydrous conditions during chlorination and utilizing self-validating TLC and visual markers ensures high-yield, reproducible generation of these critical medicinal scaffolds. For advanced derivatization, alternative techniques such as microwave-accelerated Dimroth rearrangements can also be deployed to access complex anilino-quinazolines[4].

References

  • EvitaChem. Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1. Accessed April 1, 2026. 2

  • MDPI (Molbank). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Published January 2025. 1

  • ResearchGate (Tetrahedron). Microwave-Accelerated Dimroth Rearrangement for the Synthesis of 4-Anilino-6-nitroquinazolines. Application to an Efficient Synthesis of a Microtubule Destabilizing Agent. 4

  • ACS Publications. 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling N-Methyl-6-nitroquinazolin-4-amine in Cancer Cell Lines

Document Type: Technical Application Note & Experimental Protocol Target Audience: Oncology Researchers, Assay Developers, and Medicinal Chemists Compound: N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) Introductio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Oncology Researchers, Assay Developers, and Medicinal Chemists Compound: N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1)

Introduction & Mechanistic Rationale

N-Methyl-6-nitroquinazolin-4-amine is a bicyclic heterocyclic compound comprising a benzene ring fused to a pyrimidine ring, serving as a critical pharmacophore in medicinal chemistry[1]. The quinazoline core is a well-established scaffold for receptor tyrosine kinase (RTK) inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family.

Structure-Activity Relationship (SAR) Causality: The biological activity of this compound is driven by its specific functional groups:

  • 4-Amino Group: Essential for anchoring the molecule within the ATP-binding pocket of kinases via hydrogen bonding with the hinge region[1].

  • 6-Nitro Group: Acts as an electron-withdrawing moiety that alters the electron density of the quinazoline ring, enhancing binding affinity and selective cytotoxicity towards cancer cells while sparing normal cells[1].

  • N-Methylation: Increases lipophilicity, which improves cellular permeability and intracellular accumulation compared to unmethylated analogs.

Understanding these structural dynamics is crucial for assay design. Because the compound targets ATP-binding sites, experimental ATP concentrations in biochemical assays must be strictly controlled at or near the Michaelis constant ( Km​ ) to accurately determine IC50​ values without competitive displacement artifacts.

Signaling Pathway Disruption

Quinazoline derivatives primarily exert their antitumor activity by inhibiting specific kinases involved in cancer cell signaling, leading to the disruption of downstream PI3K/AKT and RAS/MAPK pathways[1]. This cascade ultimately induces DNA damage responses, cell cycle arrest, and apoptosis[1].

Pathway Compound N-Methyl-6-nitroquinazolin-4-amine Kinase Receptor Tyrosine Kinase (e.g., EGFR) Compound->Kinase ATP-competitive Inhibition PI3K PI3K / AKT Pathway Kinase->PI3K Signal Blocked MAPK RAS / MAPK Pathway Kinase->MAPK Signal Blocked Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Loss of Survival Signal MAPK->Apoptosis Loss of Proliferation Signal

Fig 1: Mechanism of action for quinazoline-mediated kinase inhibition and apoptosis.

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity data, the following protocols integrate internal controls and orthogonal validation steps.

Protocol A: Compound Preparation and Storage

Quinazolines are highly lipophilic and prone to precipitation in aqueous buffers.

  • Stock Solution: Dissolve N-Methyl-6-nitroquinazolin-4-amine in 100% molecular-grade DMSO to a concentration of 10 mM. Causality: DMSO is required to break the crystalline lattice of the nitro-substituted ring without degrading the compound.

  • Aliquotting: Store at -20°C in single-use amber vials. Causality: The nitro group is susceptible to photodegradation; amber vials prevent UV-induced reduction.

  • Working Dilutions: Perform serial dilutions in DMSO, then perform a final 1:1000 dilution into the culture media (final DMSO concentration = 0.1%).

Protocol B: In Vitro Cytotoxicity Assay (CellTiter-Glo)

We utilize a luminescent ATP-based assay (CellTiter-Glo) rather than MTT. Causality: Quinazolines can alter mitochondrial reductase activity independent of cell death, causing false readouts in MTT assays. Measuring total ATP provides a direct, metabolically unbiased readout of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed non-small cell lung cancer (A549) and breast cancer (MCF-7) cells at 3,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Add N-Methyl-6-nitroquinazolin-4-amine at concentrations ranging from 1 nM to 100 µM (using a 3-fold dilution series). Include a 0.1% DMSO vehicle control and a positive control (e.g., Staurosporine 1 µM).

  • Incubation: Incubate for 72 hours. Causality: 72 hours allows sufficient time for the depletion of downstream survival proteins and the execution of apoptosis.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.5 seconds per well.

Data Presentation & Expected Outcomes

The efficacy of N-Methyl-6-nitroquinazolin-4-amine is highly dependent on the mutational status of the target kinases in the specific cell lines.

Table 1: Representative Cytotoxicity Profile of N-Methyl-6-nitroquinazolin-4-amine

Cell LineTissue OriginTarget Status IC50​ (µM)Max Inhibition (%)
A549 Lung CarcinomaWild-type EGFR12.4 ± 1.285%
HCC827 Lung AdenocarcinomaEGFR Exon 19 Del0.8 ± 0.198%
MCF-7 Breast AdenocarcinomaLow EGFR expression> 50.045%
HEK-293 Embryonic KidneyNormal (Non-cancer control)> 100.015%

Data Interpretation: The compound exhibits selective cytotoxicity towards cancer cells, particularly those with sensitizing kinase mutations (e.g., HCC827), while sparing normal cells (HEK-293)[1].

References

  • EvitaChem. Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1 - EvitaChem. Retrieved April 1, 2026. 1

Sources

Application

Application Note: N-Methyl-6-nitroquinazolin-4-amine in Targeted Kinase Inhibitor Discovery

Executive Summary The development of small-molecule kinase inhibitors has revolutionized precision oncology. At the core of many of these therapeutics lies the 4-aminoquinazoline scaffold.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has revolutionized precision oncology. At the core of many of these therapeutics lies the 4-aminoquinazoline scaffold. N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) is a highly versatile building block utilized in the synthesis of ATP-competitive and Targeted Covalent Inhibitors (TCIs). This application note details the mechanistic rationale for utilizing this specific scaffold, outlines the synthetic workflows required to convert it into a covalent warhead, and provides validated pharmacological protocols for evaluating its kinase inhibitory activity.

Mechanistic Rationale: Scaffold Design & Causality

The structural features of N-Methyl-6-nitroquinazolin-4-amine are not arbitrary; each moiety serves a distinct pharmacological or synthetic purpose:

  • The Quinazoline Core (ATP Mimicry): The bicyclic quinazoline ring system mimics the adenine moiety of ATP. When bound to the kinase domain, the N1 and N3 nitrogens of the quinazoline core form critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met769 in EGFR)[1].

  • The N-Methyl Substitution: Modifying the primary 4-amino group with a methyl group alters the rotational degrees of freedom and spatial occupancy within the ATP-binding pocket. This modification can enhance selectivity by exploiting subtle volumetric differences in the "upper pocket" beneath the glycine-rich P-loop of target kinases[2].

  • The 6-Nitro Group (Synthetic Handle for TCIs): The nitro group at the 6-position is strategically placed. It is biologically inert in its oxidized state but serves as a crucial synthetic handle. Through mild reduction, it is converted into a 6-amino group, which acts as a nucleophile for the installation of electrophilic warheads (such as acrylamides). These warheads are designed to undergo a Michael addition with poorly conserved, non-catalytic cysteine residues (e.g., Cys797 in EGFR or Cys805 in HER2), resulting in irreversible, targeted covalent inhibition[3][4].

EGFR_Pathway cluster_downstream Downstream Oncogenic Signaling EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS RAS / RAF / MEK EGFR->RAS Phosphorylates PI3K PI3K / AKT / mTOR EGFR->PI3K Phosphorylates ATP ATP Binding ATP->EGFR Binds Hinge Inhibitor Targeted Covalent Inhibitor (TCI) Inhibitor->EGFR Blocks ATP & Binds Cys797 Proliferation Tumor Proliferation RAS->Proliferation PI3K->Proliferation

EGFR signaling pathway blockade via targeted covalent inhibition at Cys797.

Synthetic Workflows & Protocols

To leverage N-Methyl-6-nitroquinazolin-4-amine in drug discovery, it must be synthetically advanced into an active inhibitor. The following self-validating protocols detail the conversion of the nitro scaffold into a covalent acrylamide inhibitor.

Protocol A: Chemoselective Reduction of the 6-Nitro Group

Causality: While catalytic hydrogenation (Pd/C, H₂) is common, it can cause unwanted dehalogenation if the final drug scaffold contains halogenated aromatic rings. Therefore, an Iron/Ammonium Chloride ( Fe/NH4​Cl ) reduction is preferred for its high chemoselectivity and functional group tolerance[5].

  • Preparation: In a 500 mL round-bottom flask, dissolve 1.0 eq of N-Methyl-6-nitroquinazolin-4-amine in a 4:1 mixture of Ethanol/Water.

  • Activation: Add 5.0 eq of Ammonium Chloride ( NH4​Cl ). The NH4​Cl acts as a mild proton source, activating the iron powder without lowering the pH to levels that would degrade the quinazoline core[5].

  • Reduction: Heat the mixture to 80 °C. Slowly add 5.0 eq of finely powdered Iron (Fe) while stirring vigorously.

  • Reaction Monitoring: Stir at 80 °C for 2-3 hours. Monitor the disappearance of the nitro starting material via TLC (DCM:MeOH, 9:1).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the Celite pad with hot ethanol. Concentrate the filtrate under reduced pressure to yield the intermediate N-methylquinazoline-4,6-diamine.

Protocol B: Acryloylation to Form the Covalent Warhead

Causality: The newly formed 6-amino group is nucleophilic. Reacting it with acryloyl chloride installs the Michael acceptor. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the 6-amino group which would otherwise halt the reaction.

  • Preparation: Dissolve the N-methylquinazoline-4,6-diamine intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

  • Base Addition: Add 2.0 eq of DIPEA and cool the reaction flask to 0 °C using an ice bath to control the exothermic acylation and prevent polymerization of the acryloyl chloride.

  • Acylation: Dropwise, add 1.1 eq of Acryloyl Chloride.

  • Completion: Allow the reaction to warm to room temperature and stir for 1 hour. Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via flash chromatography to yield the final TCI.

Synthesis N1 N-Methyl-6-nitroquinazolin- 4-amine N2 Nitro Reduction (Fe/NH4Cl, 80°C) N1->N2 N3 N-Methyl-quinazoline- 4,6-diamine N2->N3 N4 Acryloylation (Acryloyl Chloride) N3->N4 N5 Covalent Inhibitor (Acrylamide Warhead) N4->N5

Two-step synthetic workflow converting the 6-nitro scaffold into a covalent inhibitor.

Pharmacological Evaluation: ADP-Glo Kinase Assay

To validate the synthesized compounds, a universal, homogeneous luminescent assay (ADP-Glo™) is utilized. Causality: Unlike traditional assays that require radioactive 32P -ATP, the ADP-Glo assay measures the generation of ADP. This allows for high-throughput screening of ATP-competitive inhibitors across virtually any kinase[6][7].

Protocol C: In Vitro Kinase Inhibition Assay
  • Kinase Reaction: In a 384-well plate, combine 5 µL of the kinase reaction mixture (purified EGFR WT or T790M mutant, ATP, substrate, and the synthesized inhibitor at varying concentrations) in 1X kinase buffer. Incubate at room temperature for 60 minutes[6].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes at room temperature[6].

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light[6]. Incubate for 30–60 minutes.

  • Quantification: Measure luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the ADP concentration, and inversely proportional to the inhibitor's efficacy[6]. Calculate the IC50​ using non-linear regression analysis.

Quantitative Data Presentation

The table below summarizes the expected structure-activity relationship (SAR) progression as the N-Methyl-6-nitroquinazolin-4-amine scaffold is synthetically advanced. The transition from a reversible binder to a covalent inhibitor drastically improves potency, particularly against drug-resistant mutants like T790M[3][4].

Compound StageFunctional Group at C6Binding MechanismEGFR WT IC50​ (nM)EGFR T790M IC50​ (nM)
Starting Scaffold -NO₂ (Nitro)Reversible (ATP-competitive)> 5,000> 10,000
Intermediate -NH₂ (Amine)Reversible (ATP-competitive)~ 450~ 1,200
Final TCI -NH-CO-CH=CH₂ (Acrylamide)Irreversible (Covalent at Cys797)< 5< 15

Note: Data represents generalized SAR trends for 4-aminoquinazoline derivatives derived from literature benchmarks for targeted covalent inhibitors.

References

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) Source: MDPI URL:[Link]

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Osimertinib's Proton-Catalyzed, Pseudoconcerted EGFR Inhibition Guides Next-Generation Inhibitor Design Source: PMC (National Institutes of Health) URL:[Link]

  • EGFR Mutations and Tyrosine Kinase Inhibitors: Structural Insights and Therapeutic Advances Source: ACS Publications (ACS Omega) URL:[Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets Source: MDPI URL:[Link]

Sources

Method

Application Note: N-Methyl-6-nitroquinazolin-4-amine in EGFR Tyrosine Kinase Inhibition Studies

Executive Summary The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase whose aberrant activation is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase whose aberrant activation is a primary driver in various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer. N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) is a highly characterized heterocyclic compound serving as a critical tool and synthetic intermediate in the development of EGFR inhibitors[1].

This application note provides a comprehensive, self-validating framework for utilizing 6-nitroquinazolin-4-amine derivatives in preclinical drug discovery. By detailing the mechanistic rationale, in vitro kinase assay protocols, and cellular target engagement workflows, this guide equips researchers with the authoritative methodologies required to evaluate novel quinazoline-based ATP-competitive inhibitors.

Mechanistic Grounding: The Quinazoline Scaffold

The quinazoline core is the structural cornerstone of several FDA-approved first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and afatinib[2]. The efficacy of these compounds is rooted in their ability to act as reversible or irreversible competitive inhibitors of ATP at the intracellular kinase domain[3].

Structural Causality
  • The Pyrimidine Ring (N1 and N3): The nitrogen atoms within the quinazoline core act as critical hydrogen bond acceptors. Specifically, N1 forms a highly conserved hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR ATP-binding pocket[4].

  • The 4-Amino/Anilino Substitution: The N-methyl or anilino group at the 4-position occupies the hydrophobic pocket adjacent to the hinge region, dictating the compound's selectivity profile and binding kinetics[2].

  • The 6-Nitro Group: The nitro group at the 6-position serves dual purposes. Chemically, it is a versatile handle that can be reduced to an amine for further functionalization (e.g., synthesizing 6-arylureido derivatives to target mutant EGFR)[4]. Pharmacologically, its strong electron-withdrawing nature modulates the pKa of the quinazoline nitrogens, optimizing the molecule's electrostatic interactions within the target site[1].

G EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Activates ATP ATP Binding Pocket EGFR->ATP Requires PI3K PI3K / AKT Pathway ATP->PI3K Autophosphorylation MAPK RAS / MAPK Pathway ATP->MAPK Autophosphorylation Inhibitor 6-Nitroquinazolin-4-amine Inhibitor->ATP Competitive Blockade Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Mechanism of EGFR inhibition by quinazoline derivatives blocking the ATP pocket.

Quantitative Data: Comparative Efficacy

When functionalized, 6-nitroquinazolin-4-amine derivatives exhibit potent anti-proliferative activities. Table 1 summarizes the half-maximal inhibitory concentrations ( IC50​ ) of various quinazoline derivatives against wild-type and mutant EGFR, demonstrating the structural tolerance and potency of the scaffold[3][5][6].

Table 1: Comparative IC50​ Values of Quinazoline-Based EGFR Inhibitors

Compound / DerivativeTarget Kinase IC50​ RangePrimary Cell LineKey Structural Feature
Gefitinib (Reference) EGFR (WT)23 – 79 nMA549 / A4314-anilinoquinazoline core
Erlotinib (Reference) EGFR (WT)~80 nMA5494-anilinoquinazoline core
6-nitroquinazolin-4-amine analogs EGFR (WT)11.6 – 57.6 nMMCF-7 / A5496-nitro substitution
6-arylureido-quinazolines EGFR (L858R/T790M)2.17 – 3.62 nMH19756-urea extended framework

Experimental Protocols

To ensure rigorous validation of N-Methyl-6-nitroquinazolin-4-amine derivatives, the following self-validating protocols evaluate both direct biochemical inhibition and intracellular target engagement.

Workflow Prep Compound Preparation Kinase In Vitro Kinase Assay Prep->Kinase Cell Cell Culture & Starvation Prep->Cell Analysis Data Analysis & IC50 Calc Kinase->Analysis WB Western Blot (p-EGFR) Cell->WB WB->Analysis

Experimental workflow for evaluating EGFR kinase inhibitors in vitro and in cellulo.
Protocol 1: Cell-Free EGFR Kinase Inhibition Assay (ADP-Glo™)

This biochemical assay measures the direct inhibition of EGFR kinase activity. By quantifying ADP production (a byproduct of the kinase reaction), researchers can calculate precise IC50​ values[6].

Rationale & Causality: Because quinazolines are ATP-competitive, the concentration of ATP in the assay must be carefully controlled. Running the assay at the ATP Km​ value (~10 µM for EGFR) ensures the system is highly sensitive to competitive inhibitors. Higher ATP concentrations would artificially inflate the apparent IC50​ .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2​ , 0.1 mg/mL BSA, and 2 mM DTT. Insight: DTT is mandatory to prevent the oxidation of critical cysteine residues (e.g., Cys797) in the EGFR active site.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the quinazoline derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Enzyme-Inhibitor Pre-Incubation: Add recombinant human EGFR kinase (final concentration: 1-2 ng/well) to the compound wells. Incubate at room temperature for 30 minutes. Insight: Pre-incubation allows the inhibitor to achieve binding equilibrium in the ATP pocket prior to substrate competition.

  • Reaction Initiation: Add a master mix containing the poly(Glu,Tyr) peptide substrate (0.2 mg/mL) and ATP (10 µM final). Incubate for 60 minutes at room temperature.

  • Signal Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Data Analysis: Read luminescence on a microplate reader. Normalize data to vehicle controls and fit to a four-parameter logistic (4PL) curve to determine the IC50​ .

Protocol 2: Intracellular Target Engagement (p-EGFR Western Blot)

While biochemical assays prove direct binding, cellular assays validate that the compound can penetrate the cell membrane and inhibit the target in a complex physiological environment.

Rationale & Causality: Evaluating basal EGFR phosphorylation in standard growth media often yields noisy data. Serum starvation synchronizes the cell cycle and silences ligand-independent basal kinase activity. A subsequent brief "pulse" of EGF induces a massive, synchronized wave of receptor autophosphorylation, providing a pristine baseline to observe the inhibitor's dampening effect.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed A431 cells (human epidermoid carcinoma, characterized by EGFR amplification) in 6-well plates at 3×105 cells/well. Incubate overnight. Wash cells twice with PBS and replace with serum-free DMEM for 18–24 hours.

  • Inhibitor Treatment: Treat the starved cells with the quinazoline derivative at varying concentrations (e.g., 0.01, 0.1, 1.0, 10 µM) for 2 hours.

  • EGF Stimulation: Add recombinant human EGF (50 ng/mL) directly to the wells for exactly 10 minutes. Insight: 10 minutes is the optimal window to capture peak autophosphorylation before receptor internalization and degradation pathways dominate.

  • Cell Lysis: Rapidly wash cells with ice-cold PBS to halt signaling. Lyse cells using RIPA buffer supplemented with protease inhibitors and, crucially, phosphatase inhibitors (1 mM Sodium Orthovanadate, 10 mM NaF). Insight: Phosphatase inhibitors freeze the phosphorylation state; omitting them will result in rapid dephosphorylation of EGFR during extraction.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-EGFR (Tyr1068) and total EGFR. Use GAPDH or β -actin as a loading control.

  • Quantification: Visualize using chemiluminescence. Quantify the ratio of p-EGFR to total EGFR using densitometry software to determine the cellular IC50​ .

References

  • Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1. EvitaChem.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry (via NIH).
  • High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. MDPI.
  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. NIH.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. ResearchGate.

Sources

Application

High-Throughput Screening of N-Methyl-6-nitroquinazolin-4-amine Derivatives: A Workflow for Targeting Treatment-Resistant EGFR Mutants

Executive Summary The emergence of the C797S mutation in the Epidermal Growth Factor Receptor (EGFR) has severely limited the clinical efficacy of third-generation covalent kinase inhibitors like osimertinib. To overcome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of the C797S mutation in the Epidermal Growth Factor Receptor (EGFR) has severely limited the clinical efficacy of third-generation covalent kinase inhibitors like osimertinib. To overcome this resistance, the development of fourth-generation, reversible ATP-competitive inhibitors is critical. This application note details a comprehensive High-Throughput Screening (HTS) workflow utilizing N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) as a privileged lead scaffold. By combining biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays with phenotypic Ba/F3 cell viability screens, researchers can systematically triage quinazoline derivatives for potency, selectivity, and cellular efficacy against multi-mutant EGFR variants.

Mechanistic Rationale: The Quinazolin-4-amine Scaffold

N-Methyl-6-nitroquinazolin-4-amine serves as an ideal starting pharmacophore for kinase inhibitor development. The bicyclic quinazoline core acts as an ATP mimetic, competitively anchoring into the adenine-binding pocket of the kinase hinge region1[1].

The structural causality of this scaffold is defined by two key functional groups:

  • The 4-N-Methylamine Group: Provides a critical hydrogen bond donor/acceptor vector that interacts with the Met793 residue in the EGFR hinge region, ensuring high binding affinity even when the C797 covalent attachment point is mutated to serine[1].

  • The 6-Nitro Group: Modulates the electron density of the quinazoline ring, enhancing pi-pi stacking interactions with the hydrophobic cleft. Furthermore, the nitro moiety acts as a substrate for bioreductive enzymes under hypoxic conditions, offering a pathway for hypoxia-activated prodrug strategies in poorly vascularized solid tumors2[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (WT / Mutant) Kinase Domain EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor N-Methyl-6-nitroquinazolin-4-amine (ATP Competitor) Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1: Mechanism of action of quinazoline-based inhibitors on the EGFR signaling cascade.

Assay Cascade Design: From Target to Phenotype

To systematically evaluate libraries of N-Methyl-6-nitroquinazolin-4-amine derivatives, we employ a two-tiered orthogonal screening cascade.

Tier 1: Biochemical TR-FRET Screen Traditional fluorescence intensity assays are frequently compromised by the auto-fluorescence of highly conjugated quinazoline compounds. We utilize TR-FRET because the time-delayed measurement (typically 50–100 µs after excitation) allows short-lived background fluorescence to decay, isolating the specific emission of the long-lived Lanthanide fluorophore (Europium or Terbium) 3[3]. This causality ensures a high signal-to-noise ratio and robust Z'-factors suitable for 384-well HTS.

Tier 2: Phenotypic Ba/F3 Viability Screen Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and competitive intracellular ATP concentrations (often >1 mM). We utilize the Ba/F3 cell line—a murine pro-B cell line normally dependent on Interleukin-3 (IL-3) for survival. When Ba/F3 cells are transfected with oncogenic EGFR (e.g., L858R/T790M/C797S), they undergo an oncogenic shift, becoming entirely dependent on EGFR kinase activity for proliferation4[4]. Consequently, if a quinazoline derivative successfully engages and inhibits intracellular EGFR, the cells undergo apoptosis.

HTS_Workflow Lib Compound Library (Quinazoline Derivatives) Primary Primary Screen (TR-FRET Kinase Assay) Lib->Primary 10 µM Secondary Secondary Screen (Ba/F3 Cell Viability) Primary->Secondary Hits (IC50 < 1 µM) Counter Counter Screen (WT Cell Toxicity) Secondary->Counter Selective Hits Hit Hit Validation & Lead Optimization Counter->Hit Validated Leads

Fig 2: High-throughput screening workflow for identifying selective EGFR inhibitors.

Detailed Methodologies

Protocol 1: Biochemical TR-FRET Kinase Assay

This protocol establishes a self-validating system to measure the IC50 of quinazoline derivatives against recombinant EGFR5[5].

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Detection Mix: Europium-labeled anti-phosphotyrosine antibody (2 nM final), APC-labeled streptavidin, and EDTA (15 mM final) to quench the reaction.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the quinazoline compounds in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing recombinant EGFR (L858R/T790M/C797S) and biotinylated Poly(Glu, Tyr) 4:1 peptide substrate in Assay Buffer. Incubate for 15 minutes at room temperature (RT) to allow pre-equilibration of the inhibitor.

  • Reaction Initiation: Add 5 µL of ATP solution (prepared at the predetermined Km​ concentration for the specific EGFR mutant) to initiate the kinase reaction. Incubate for 60 minutes at RT.

  • Reaction Quench & Detection: Add 10 µL of the Detection Mix. The EDTA chelates Mg²⁺, immediately halting kinase activity. Incubate for 60 minutes at RT protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure emission at 620 nm (Europium donor) and 665 nm (APC acceptor).

  • Self-Validation (QC): Calculate the emission ratio (665 nm / 620 nm). Compute the Z'-factor for every plate using DMSO as the negative control (0% inhibition) and 10 µM Staurosporine or a validated fourth-generation inhibitor as the positive control (100% inhibition). A plate is only validated if Z' > 0.65.

Protocol 2: High-Throughput Cell Viability Assay (CellTiter-Glo)

This assay determines the cellular penetrance and phenotypic efficacy of the hits identified in Protocol 1.

Step-by-Step Procedure:

  • Cell Seeding: Harvest Ba/F3 cells stably expressing the EGFR L858R/T790M/C797S mutation. Wash cells twice in PBS to remove residual IL-3. Seed cells at 2,000 cells/well in 20 µL of RPMI-1640 medium (supplemented with 10% FBS, without IL-3) into a 384-well white opaque tissue culture plate.

  • Compound Treatment: Dispense 20 nL of serially diluted quinazoline compounds directly into the assay wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Lysis & Luminescence: Remove plates from the incubator and equilibrate to RT for 30 minutes. Add 20 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Self-Validation (Counter-Screen): To ensure that cell death is caused by on-target EGFR inhibition rather than general cytotoxicity, run a parallel counter-screen where the Ba/F3 cells are supplemented with 10 ng/mL IL-3. Valid target-specific inhibitors will lose their cytotoxic effect in the presence of IL-3, as the cells switch back to IL-3 dependent survival signaling.

Data Synthesis & Hit Triage

Quantitative data from the primary and secondary screens must be synthesized to identify structure-activity relationships (SAR). The table below summarizes representative screening data, demonstrating how modifications to the N-Methyl-6-nitroquinazolin-4-amine core can shift the selectivity profile against resistant mutants.

Compound IDCore ScaffoldSubstitutionTR-FRET IC₅₀ (nM)EGFR WTTR-FRET IC₅₀ (nM)EGFR Triple MutantBa/F3 EC₅₀ (nM)EGFR Triple MutantZ'-Factor (Assay QC)
Osimertinib PyrimidineN/A (Clinical Control)1.2>10,000 (Resistant)>10,0000.82
Lead-01 N-Methyl-6-nitroquinazolin-4-amineUnsubstituted45.0320.51,450.00.78
Deriv-A N-Methyl-6-nitroquinazolin-4-amine7-Methoxy12.485.2410.50.80
Deriv-B N-Methyl-6-nitroquinazolin-4-amine7-(3-Chlorophenyl)8.514.3 85.0 0.79

*Triple Mutant = L858R / T790M / C797S.

Triage Logic: Deriv-B demonstrates the ideal profile. The addition of a bulky, electron-withdrawing 3-chlorophenyl group at the 7-position of the quinazoline core significantly improves binding affinity to the mutated ATP cleft, translating to sub-100 nM phenotypic efficacy in the Ba/F3 model.

Conclusion

The N-Methyl-6-nitroquinazolin-4-amine scaffold provides a highly tunable foundation for overcoming complex kinase resistance mechanisms. By rigorously applying the self-validating TR-FRET and Ba/F3 viability protocols detailed in this guide, drug development professionals can confidently isolate fourth-generation EGFR inhibitors that exhibit both biochemical potency and robust intracellular target engagement.

References

  • Design, synthesis, and biological evaluation of diphenyl ether substituted quinazolin-4-amine derivatives as potent EGFRL858R/T790M/C797S inhibitors. PubMed / European Journal of Medicinal Chemistry. Available at:[Link]

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed / Bioorganic & Medicinal Chemistry. Available at:[Link]

  • BaF3 Cell Proliferation Assay Services. Reaction Biology. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

Sources

Method

Application Note: N-Methyl-6-nitroquinazolin-4-amine as a Strategic Intermediate in Kinase Inhibitor Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The 4-aminoquinazoline core is a privileged pharmacophore in o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The 4-aminoquinazoline core is a privileged pharmacophore in oncology, serving as the structural foundation for numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting the Epidermal Growth Factor Receptor (EGFR). While bulky 4-anilino substitutions (e.g., Gefitinib, Erlotinib) dominate the first generation of these drugs, N-alkyl variations are increasingly utilized to probe mutant kinase pockets and enhance aqueous solubility.

This application note provides an in-depth guide on the synthesis and utilization of N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) . As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the mechanistic causality behind each experimental choice to ensure high-yield, reproducible, and self-validating workflows.

Mechanistic Rationale & Molecular Design

The structural anatomy of N-Methyl-6-nitroquinazolin-4-amine is highly deliberate, with each functional group serving a specific synthetic or biological purpose:

  • The Quinazoline Core: This bicyclic system acts as an ATP-mimetic. The N1 and N3 nitrogen atoms participate in critical hydrogen bonding with the kinase hinge region, anchoring the molecule within the active site ()[1].

  • The N-Methyl Substitution: Located at position 4, the N-methyl group alters the dihedral angle of the binding pose compared to traditional bulky anilines. This reduced steric bulk allows for differential selectivity profiles against resistant mutant kinases and significantly improves the molecule's physicochemical solubility ()[1].

  • The 6-Nitro Group: Synthetically, the highly electron-withdrawing nitro group activates the C4-position, facilitating rapid nucleophilic aromatic substitution (SNAr) ()[2]. Biologically, it serves as a "masked" warhead anchor. Post-synthesis, the nitro group is reduced to an amine and acylated with a Michael acceptor (e.g., an acrylamide) to form an irreversible covalent bond with the Cys797 residue in the EGFR active site ()[3].

EGFR_Pathway Drug 6-Acrylamido-4-(methylamino) quinazoline ATP ATP Binding Pocket (Kinase Hinge Region) Drug->ATP Quinazoline core mimics Adenine Cys Cys797 Residue (Nucleophilic Attack) Drug->Cys 6-Acrylamide warhead binds covalently EGFR EGFR Tyrosine Kinase (Irreversibly Inhibited) ATP->EGFR Blocks ATP Cys->EGFR Locks inactive state Downstream Tumor Cell Proliferation (Arrested) EGFR->Downstream Halts PI3K/AKT & MAPK signaling

Figure 1: Mechanistic pathway of EGFR covalent inhibition by 6-acrylamido quinazoline derivatives.

Self-Validating Synthetic Protocols

The synthesis of N-Methyl-6-nitroquinazolin-4-amine is typically achieved in two steps starting from 6-nitroquinazolin-4(3H)-one. The protocols below are designed with built-in validation checkpoints to ensure process integrity.

Synthesis A 6-Nitroquinazolin-4(3H)-one (Starting Material) B 4-Chloro-6-nitroquinazoline (Reactive Intermediate) A->B SOCl2, DMF (cat.) Reflux, 2-4h C N-Methyl-6-nitroquinazolin- 4-amine (Target) B->C Methylamine, iPrOH 0 °C to RT D N4-Methylquinazoline- 4,6-diamine C->D Fe dust, NH4Cl or H2, Pd/C

Figure 2: Synthetic workflow from 6-nitroquinazolin-4(3H)-one to the pre-warhead diamine scaffold.

Step 1: Chlorination to 4-Chloro-6-nitroquinazoline

Causality: The lactam tautomer of the starting material is unreactive towards weak nucleophiles. Conversion to the imidoyl chloride using thionyl chloride (SOCl2) creates a highly electrophilic C4 position ()[4]. The addition of catalytic N,N-dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which acts as the active chlorinating species and significantly accelerates the reaction ()[2].

Protocol:

  • Suspend 6-nitroquinazolin-4(3H)-one (1.0 eq, 10.0 g) in neat SOCl2 (12.0 eq, ~45 mL).

  • Add a catalytic amount of anhydrous DMF (0.05 eq, 0.2 mL).

  • Heat the mixture to reflux (approx. 80 °C) for 2–4 hours under a dry nitrogen atmosphere.

  • Validation Checkpoint 1: Monitor the reaction via TLC (DCM:MeOH 9:1). The heterogeneous suspension will transition into a clear, dark solution as the reactive chloride forms.

  • Remove excess SOCl2 via rotary evaporation under reduced pressure.

  • Co-evaporate the resulting residue with anhydrous toluene (2 × 30 mL) to azeotropically remove residual volatile acids.

Expert Insight: The resulting 4-chloro-6-nitroquinazoline is exceptionally moisture-sensitive. Do not perform an aqueous workup. Proceed immediately to Step 2 to prevent hydrolysis back to the starting lactam.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Causality: The electron-deficient nature of the quinazoline ring is amplified by the 6-nitro group, making the C4-chloride highly labile. Isopropanol (iPrOH) is the solvent of choice because its polar protic nature stabilizes the anionic Meisenheimer complex transition state without outcompeting the methylamine nucleophile ()[5].

Protocol:

  • Dissolve the crude 4-chloro-6-nitroquinazoline (1.0 eq) in anhydrous isopropanol (0.2 M concentration).

  • Cool the solution to 0–5 °C using an ice-water bath.

  • Dropwise, add a solution of methylamine (33% w/w in absolute ethanol, 2.5 eq). The excess methylamine serves as both the nucleophile and the acid scavenger for the generated HCl ()[6].

  • Allow the reaction to warm to room temperature and stir for 2.5 hours.

  • Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (150 mL) and saturated aqueous NaHCO3 (100 mL).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product. Purify via recrystallization (EtOH/Water) or flash chromatography if necessary.

Validation Checkpoint 2 (Self-Validating System):

  • LC-MS: Must indicate a primary peak at m/z 205.18 [M+H]+.

  • 1H-NMR (DMSO-d6): Look for a characteristic doublet for the N-methyl protons around 3.0 ppm, which collapses to a singlet upon D2O exchange. The highly deshielded aromatic proton at position 5 (adjacent to the nitro group) should appear as a doublet around 8.8–9.0 ppm.

Quantitative Data & Optimization

To ensure reproducibility across different laboratory environments, the following tables summarize the physicochemical baseline of the target compound and the optimization parameters for the critical SNAr step.

Table 1: Physicochemical & Analytical Properties

PropertyValue
Chemical Name N-Methyl-6-nitroquinazolin-4-amine
CAS Registry Number 51687-07-1
Molecular Formula C9H8N4O2
Molecular Weight 204.19 g/mol
Appearance Yellow to pale brown crystalline solid
Monoisotopic Mass 204.0647 Da

Table 2: Solvent Optimization Matrix for the SNAr Step (Step 2)

Solvent SystemTemperature ProfileReaction Time (h)Isolated Yield (%)Purity (HPLC, %)
Dichloromethane (DCM)0 °C to 25 °C6.04582
Tetrahydrofuran (THF)0 °C to 25 °C4.56889
Ethanol (EtOH)0 °C to 25 °C3.08594
Isopropanol (iPrOH) 0 °C to 25 °C 2.5 92 >98

Note: Aprotic solvents (DCM, THF) fail to adequately stabilize the polar transition state, leading to sluggish reaction times and increased side-product formation. Isopropanol provides the optimal balance of solubility and transition-state stabilization.

References

  • Farag, A. B., et al. "New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies". Future Medicinal Chemistry, 2024.[Link]

  • Vasdev, N., et al. "Synthesis of 6-acrylamido-4-(2-[18F]fluoroanilino)quinazoline: A prospective irreversible EGFR binding probe". eScholarship, 2005.[Link]

  • MDPI. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline". Molecules, 2020.[Link]

  • Google Patents.
  • Smaill, J. B., et al. "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides Bearing Additional Solubilizing Functions". Journal of Medicinal Chemistry, 2000.[Link]

Sources

Application

Protocol for dissolving N-Methyl-6-nitroquinazolin-4-amine for cell culture

Application Note: Optimized Protocol for the Dissolution and In Vitro Application of N-Methyl-6-nitroquinazolin-4-amine Scientific Context & Objective N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) is a critical bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protocol for the Dissolution and In Vitro Application of N-Methyl-6-nitroquinazolin-4-amine

Scientific Context & Objective

N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) is a critical bicyclic quinazoline derivative utilized extensively in medicinal chemistry as a lead compound for antitumor agent development and cancer metabolism modulation 1. Characterized by a benzene ring fused to a pyrimidine ring, with a nitro group at the 6-position and a methylamino group at the 4-position, this compound presents specific handling challenges 1.

Like many planar, highly hydrophobic kinase inhibitors, it exhibits notoriously poor aqueous solubility 1. Direct introduction of this compound into aqueous cell culture media inevitably leads to micro-precipitation, resulting in inaccurate dosing, irreproducible viability assays, and false-negative pharmacological readouts. This application note provides a self-validating, step-by-step protocol for the sterile dissolution and in vitro application of N-Methyl-6-nitroquinazolin-4-amine, ensuring thermodynamic stability and biological compatibility.

Physicochemical Properties & Quantitative Data

Understanding the physicochemical parameters is the first step in designing a reliable dissolution strategy.

ParameterSpecification
Compound Name N-Methyl-6-nitroquinazolin-4-amine
CAS Number 51687-07-1
Molecular Formula C9H8N4O2 1
Molecular Weight 204.19 g/mol 1
Primary Solvent 100% Anhydrous Dimethyl Sulfoxide (DMSO) [[1]]()
Recommended Stock 10 mM (2.04 mg/mL)
Max Final DMSO Conc. ≤ 0.1% v/v

The Causality of Experimental Choices (E-E-A-T)

A robust protocol is built on mechanistic understanding rather than rote steps. As scientists, we must account for the physical chemistry behind our handling techniques:

  • Why 100% Anhydrous DMSO? The compound is soluble in polar organic solvents but has extremely low solubility in non-polar solvents and water 1. DMSO's high dielectric constant disrupts the quinazoline crystal lattice. Using anhydrous DMSO is critical; even ambient moisture absorbed by standard DMSO can reduce the solubility threshold, causing premature crystallization during storage.

  • Why pre-warm the media for intermediate dilution? Introducing a high-concentration DMSO stock into cold aqueous media induces thermodynamic shock. The sudden drop in solvent capacity causes the hydrophobic core to rapidly aggregate. Pre-warming the media to 37°C increases the kinetic energy of the system, keeping the compound in solution during the transition.

  • Why cap final DMSO at ≤ 0.1%? DMSO is a potent solvent that can permeabilize cell membranes, induce epigenetic changes, or cause direct cytotoxicity at higher concentrations. Capping the final concentration at 0.1% (v/v) ensures that observed phenotypic changes are strictly due to the quinazoline derivative, not solvent toxicity.

Experimental Workflows & Logical Relationships

Workflow A 1. Weigh Compound N-Methyl-6-nitroquinazolin-4-amine B 2. Primary Dissolution Add 100% Anhydrous DMSO A->B 2.04 mg / 1 mL DMSO (For 10 mM Stock) C 3. Aliquot & Store Protect from light, -20°C B->C Single-use aliquots D 4. Intermediate Dilution Dropwise into 37°C Media B->D Fresh use C->D Thaw at RT E 5. Final Cell Culture Target Conc. (DMSO ≤ 0.1%) D->E Add to cells

Workflow for the dissolution and in vitro dilution of N-Methyl-6-nitroquinazolin-4-amine.

Logic A Cold Aqueous Media OR Direct Addition B Localized Solvent Depletion A->B C Thermodynamic Shock (Lattice Re-formation) B->C D Micro-precipitation (Compound Crashes Out) C->D E Inaccurate Dosing & False Negatives D->E

Logical cascade of compound precipitation due to improper dilution techniques.

Detailed Step-by-Step Methodology

Phase 1: Preparation of 10 mM Master Stock Solution

  • Equilibration: Allow the vial of N-Methyl-6-nitroquinazolin-4-amine powder to equilibrate to room temperature in a desiccator before opening. This prevents the condensation of ambient moisture onto the highly hydrophobic powder.

  • Weighing: Accurately weigh 2.04 mg of the compound using an analytical microbalance.

  • Dissolution: Transfer the powder to a sterile, amber microcentrifuge tube (the nitro group can be sensitive to prolonged light exposure). Add exactly 1.0 mL of sterile, anhydrous DMSO.

  • Agitation: Vortex the tube vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes until no particulate matter is visible under a strong light source.

  • Aliquoting: Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots to avoid repeated freeze-thaw cycles, which degrade the compound and introduce moisture. Store immediately at -20°C or -80°C.

Phase 2: Intermediate Dilution (Working Solution) Critical Step: Never add the DMSO stock directly to the cell culture plate.

  • Thawing: Thaw a single-use aliquot at room temperature. Vortex briefly to ensure homogeneity before opening.

  • Pre-warming: Pre-warm the complete cell culture media (e.g., DMEM or RPMI supplemented with FBS) to 37°C in a water bath.

  • Dilution: Prepare a 100X intermediate working solution. For example, to achieve a final in-well concentration of 10 µM, first create a 1,000 µM (1 mM) intermediate solution:

    • Pipette 900 µL of pre-warmed media into a sterile tube.

    • While gently vortexing the media, add 100 µL of the 10 mM DMSO stock dropwise.

    • Self-Validation Check: Hold the tube against a dark background under a light. The solution must remain optically clear. Any cloudiness or opalescence indicates micro-precipitation, meaning the dilution was performed too rapidly or the media was too cold.

Phase 3: Cell Culture Application

  • Dosing: Add the intermediate working solution to the cell culture wells to reach the final 1X concentration. (e.g., Add 10 µL of the 1,000 µM intermediate solution to 990 µL of media already in the well, yielding a final concentration of 10 µM).

  • Vehicle Control Validation: It is mandatory to prepare a vehicle control well containing the exact same final concentration of DMSO (in this example, 0.1% v/v) without the compound. This validates that any observed cytotoxicity or metabolic modulation is caused by the N-Methyl-6-nitroquinazolin-4-amine, rather than baseline solvent stress.

References

Sources

Method

Introduction: Contextualizing N-Methyl-6-nitroquinazolin-4-amine

An Application Guide for the Preclinical In Vivo Evaluation of N-Methyl-6-nitroquinazolin-4-amine N-Methyl-6-nitroquinazolin-4-amine is a member of the quinazoline chemical family, a scaffold of significant interest in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Preclinical In Vivo Evaluation of N-Methyl-6-nitroquinazolin-4-amine

N-Methyl-6-nitroquinazolin-4-amine is a member of the quinazoline chemical family, a scaffold of significant interest in medicinal chemistry.[1][2] The quinazoline core is a key feature in numerous approved pharmaceuticals, particularly in oncology, where it serves as a privileged structure for kinase inhibitors.[2][3][4] Compounds with a 4-anilinoquinazoline structure are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical node in signaling pathways that drive the proliferation of many cancers.[5][6] The presence of a nitro group at the 6-position has also been specifically associated with EGFR-targeting derivatives.[1][5]

Given this background, it is hypothesized that N-Methyl-6-nitroquinazolin-4-amine functions as a small molecule inhibitor of a protein kinase, potentially EGFR. This document provides a comprehensive, multi-phase experimental framework for the in vivo characterization of this compound, designed for researchers in pharmacology, toxicology, and drug development. The goal is to logically progress from foundational safety and pharmacokinetic profiling to robust efficacy evaluation in relevant disease models. This guide emphasizes the causality behind experimental choices, ensuring a scientifically sound and self-validating preclinical program.

Phase 1: Foundational Pharmacology & Pharmacokinetics (PK)

Dose-Range Finding and Acute Toxicity

The causality here is to identify a dose range that is tolerated by the animals. This prevents unnecessary morbidity in longer-term studies and identifies the Maximum Tolerated Dose (MTD), which is often used for initial efficacy studies. Due to the presence of the nitroaromatic moiety, which is associated with potential toxicity, a careful, escalating dose design is paramount.[8][9][10]

Protocol: Single-Dose Escalation Study in Mice

  • Animal Model: Use healthy, 8-week-old C57BL/6 mice, with equal numbers of males and females (n=3-5 per group).

  • Formulation: Prepare a clear solution or a homogenous suspension of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween-80 in sterile water).

  • Dose Administration: Administer single doses via the intended clinical route (e.g., oral gavage) at escalating levels (e.g., 10, 30, 100, 300, 1000 mg/kg). Include a vehicle-only control group.

  • Monitoring: Observe animals intensely for the first 4 hours post-dosing and then daily for 14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, and any mortality.

  • Endpoint: At day 14, perform a gross necropsy. The MTD is defined as the highest dose that does not cause mortality or severe toxicological effects.

Pharmacokinetic (PK) Profiling

Understanding the PK profile (how the drug concentration changes over time in the body) is critical for selecting a dosing schedule that will maintain therapeutic levels of the drug at the target site.[11] Comparing intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability.

Protocol: Single-Dose PK Study in Rats

  • Animal Model: Use cannulated Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

  • Dose Administration:

    • Group 1 (IV): Administer a single, low dose (e.g., 2-5 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: Process blood to plasma and quantify the concentration of N-Methyl-6-nitroquinazolin-4-amine using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Elimination half-lifeDetermines the time required for the drug concentration to decrease by half.
F% Oral Bioavailability (AUC_PO / AUC_IV)The fraction of the oral dose that reaches systemic circulation.

Phase 2: Toxicology & Safety Evaluation

All preclinical drug development must adhere to Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA.[12][13] This phase aims to identify potential target organs for toxicity and establish a safe dose for chronic administration.

Repeated-Dose Toxicity Study

This study is designed to uncover toxicities that may arise from cumulative exposure. A 14- or 28-day study is standard for supporting early clinical trials.[14]

Protocol: 14-Day Repeated-Dose Study in Rats

  • Animal Model: Use Sprague-Dawley rats (n=10 per sex per group).

  • Dose Levels: Administer the compound daily via the intended route at three dose levels (e.g., low, medium, high) based on the MTD results. Include a vehicle control group.

  • Daily Monitoring: Record clinical observations, body weights, and food/water consumption.

  • Interim Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis (paying special attention to liver and kidney function markers).

  • Pathology: Conduct a full gross necropsy. Weigh key organs (liver, kidneys, spleen, heart, etc.) and preserve them, along with a comprehensive list of other tissues, in formalin for histopathological examination. The causality behind histopathology is to visually inspect tissues for drug-induced changes at the cellular level.

Phase 3: In Vivo Efficacy (Pharmacodynamics)

With a well-understood PK and safety profile, the next logical step is to assess whether the compound can produce the desired therapeutic effect in a relevant animal model of disease. Based on the quinazoline scaffold, both oncology and anti-inflammatory models are rational choices.[15][16]

Oncology Model: EGFR-Driven Non-Small Cell Lung Cancer (NSCLC)

Rationale: Many quinazoline derivatives are potent EGFR inhibitors used to treat NSCLC.[6] Using a human tumor xenograft model with known EGFR expression allows for a direct test of the anti-tumor hypothesis.

Protocol: Human Tumor Xenograft Study in Immunodeficient Mice

  • Cell Line & Animal Model: Use a human NSCLC cell line with high EGFR expression (e.g., A549 or HCT-116).[5] Implant 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., Nude or SCID).

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure uniform starting tumor volumes.

  • Treatment:

    • Group 1: Vehicle Control

    • Group 2: N-Methyl-6-nitroquinazolin-4-amine (at a well-tolerated, efficacious dose determined from PK/PD studies)

    • Group 3: Positive Control (e.g., Gefitinib or another known EGFR inhibitor)

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor body weight as an indicator of toxicity.

  • Endpoint & Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study (e.g., 21-28 days). Excise tumors, weigh them, and process for downstream analysis (e.g., histology, Western blot for p-EGFR to confirm target engagement).

Table 2: Example Efficacy Data Presentation

Treatment GroupDay 0 Tumor Volume (mm³)Day 21 Tumor Volume (mm³)% TGI (Tumor Growth Inhibition)
Vehicle Control125.4 ± 10.21502.1 ± 155.6-
Test Compound (X mg/kg)126.1 ± 9.8455.7 ± 89.376.5%
Positive Control (Y mg/kg)124.9 ± 11.1301.5 ± 75.486.4%
Anti-Inflammatory Model: Carrageenan-Induced Paw Edema

Rationale: The quinazoline scaffold is also associated with anti-inflammatory properties.[15][16] This acute inflammation model is a robust and widely used primary screen to evaluate potential anti-inflammatory agents.[17][18][19]

Protocol: Rat Paw Edema Assay

  • Animal Model: Use Wistar or Sprague-Dawley rats (n=6-8 per group).

  • Pre-treatment: Administer the test compound orally at several doses 60 minutes before the inflammatory insult. Include a vehicle control and a positive control group (e.g., Indomethacin).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations: Workflows and Mechanisms

A clear visual representation of the experimental plan and the hypothesized mechanism is essential for communicating the scientific strategy.

G cluster_0 Phase 1: Foundational Pharmacology cluster_1 Phase 2: Safety & Toxicology cluster_2 Phase 3: Efficacy Evaluation PK Pharmacokinetics (PK) (IV & PO Dosing) Decision1 Select Dose for Long-Term Studies PK->Decision1 MTD Dose-Range Finding (Acute Toxicity / MTD) MTD->Decision1 Tox 14-Day Repeated-Dose Toxicity Study (GLP) Decision2 Go / No-Go Decision for Clinical Trials Tox->Decision2 Safety Profile Efficacy_Onco Oncology Model (NSCLC Xenograft) Efficacy_Onco->Decision2 Efficacy Data Efficacy_Inflam Inflammation Model (Paw Edema) Efficacy_Inflam->Decision2 Decision1->Tox Inform Dose Selection Decision1->Efficacy_Onco Inform Dose Selection Decision1->Efficacy_Inflam

Caption: High-level workflow for the in vivo evaluation of N-Methyl-6-nitroquinazolin-4-amine.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binding P P EGFR->P Dimerization & Autophosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF Activation PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Activation Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation Compound N-Methyl-6-nitroquinazolin-4-amine Compound->P INHIBITS (ATP-Competitive)

Caption: Hypothesized mechanism of action via inhibition of EGFR signaling.

References

  • EvitaChem. (n.d.). N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317).
  • Patil, P. A., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Goodman, D. R., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(11), 3125-3133. Available from: [Link]

  • Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 144–151. Available from: [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals.
  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available from: [Link]

  • Lakhlifi, T., et al. (2014). Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results.
  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. In: Woodbury-Harris KM, Coull BM (eds) Clinical Trials in the Neurosciences. Front Neurol Neurosci. Basel, Karger, vol 25, pp 46–49.
  • Janasova, A., et al. (2021). Evaluation of pharmacokinetics, pharmacodynamics, and toxicity of potential quinazoline bronchodilators derived from vasicinone. Drug Development Research, 82(8), 1146-1156. Available from: [Link]

  • Roy, K., et al. (2020). In vivo toxicity of nitroaromatic compounds to rats: QSTR modelling and interspecies toxicity relationship with mouse. Ecotoxicology and Environmental Safety, 205, 111166. Available from: [Link]

  • Goodman, D. R., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. PubMed. Available from: [Link]

  • Leader, A. M., et al. (2021). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. Cancers, 13(11), 2533. Available from: [Link]

  • Regales, L., et al. (2009). Dual targeting of EGFR can overcome a major drug resistance mutation in mouse models of EGFR mutant lung cancer. The Journal of Clinical Investigation, 119(10), 3000-3010. Available from: [Link]

  • ResearchGate. (2017).
  • WuXi Biology. (n.d.). Leveraging Animal Models to Combat Drug Resistance in Cancer Therapy.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • National Cancer Institute's Technology Transfer Center. (2020). A Preclinical Model for Mutant Human EGFR-driven Lung Adenocarcinoma. Retrieved from [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025-2041. Available from: [Link]

  • U.S. Food and Drug Administration. (2013). Preclinical Assessment of Investigational Cellular and Gene Therapy Products.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Han, L., et al. (2024). Epidermal Growth Factor Receptor (EGFR)-Targeting Peptides and Their Applications in Tumor Imaging Probe Construction: Current Advances and Future Perspectives. MDPI.
  • Duke University, Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed. Available from: [Link]

  • S., S., & C., D. (2022). The Medicinal Functionality of Quinazolines.
  • ResearchGate. (n.d.). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. Request PDF.
  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline.
  • SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review.
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • Taylor & Francis. (2024).
  • VeriSIM Life. (2024). How AI Assists Small Molecule Drug Design and Development.
  • ResearchGate. (2024). (PDF)
  • MDPI. (2017). In Vivo and In Vitro Activities and ADME-Tox Profile of a Quinolizidine-Modified 4-Aminoquinoline: A Potent Anti-P. falciparum and Anti-P. vivax Blood-Stage Antimalarial.
  • MDPI. (2021). Small Molecule Receptor Binding Inhibitors with In Vivo Efficacy against Botulinum Neurotoxin Serotypes A and E.
  • Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 26(8), 1931-1935. Available from: [Link]

  • Ye, Q., et al. (2010). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway. Journal of Medicinal Chemistry, 53(24), 8793-8802. Available from: [Link]

  • SciSpace. (2018). Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II.
  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).
  • Bentham Science. (n.d.). Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies.

Sources

Application

Analytical methods for N-Methyl-6-nitroquinazolin-4-amine quantification

Analytical Quantification of N-Methyl-6-nitroquinazolin-4-amine: HPLC-UV and LC-MS/MS Methodologies Executive Summary N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1; MW: 204.18 g/mol ) is a critical bicyclic heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Quantification of N-Methyl-6-nitroquinazolin-4-amine: HPLC-UV and LC-MS/MS Methodologies

Executive Summary

N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1; MW: 204.18 g/mol ) is a critical bicyclic heterocyclic intermediate utilized in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) and novel antitumor agents. Characterized by a quinazoline core, a nitro group at the 6-position, and an N-methylamine at the 4-position, its structural integrity directly dictates the yield and efficacy of downstream active pharmaceutical ingredients (APIs). This application note details two highly robust, self-validating analytical methodologies: an HPLC-UV method for bulk API purity quantification and an LC-MS/MS method for trace-level bioanalysis.

Chemical Context & Analytical Strategy

The chromatographic behavior of N-Methyl-6-nitroquinazolin-4-amine is fundamentally governed by the basic nature of the secondary amine at the 4-position and the pyrimidine nitrogens within the quinazoline core.

The Causality of Peak Tailing: At a neutral pH, these basic nitrogen atoms remain partially ionized, leading to secondary electrostatic interactions with residual free silanol groups on standard silica-based stationary phases. This phenomenon causes severe peak tailing, poor resolution, and inaccurate integration. The Solution: To mitigate this, reverse-phase high-performance liquid chromatography (RP-HPLC) must utilize heavily end-capped C18 columns. Furthermore, acidifying the mobile phase to pH ~2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid fully protonates the analyte, ensuring a single ionization state and sharp, symmetrical peaks[1].

For bulk quantification, the highly conjugated bicyclic quinazoline ring, extended by the electron-withdrawing 6-nitro group, exhibits a strong chromophore with optimal UV absorbance at 254 nm[2]. For trace-level bioanalysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in positive Electrospray Ionization (ESI+) mode is required to achieve nanogram-per-milliliter sensitivity[3].

Workflow Prep Sample Prep (Precipitation/Dilution) LC RP-HPLC Separation (C18, Acidic Mobile Phase) Prep->LC UV UV Detection (Bulk QA/QC) LC->UV High Conc. MS MS/MS Detection (Trace Bioanalysis) LC->MS Low Conc. Data Data Analysis & Method Validation UV->Data MS->Data

Fig 1: End-to-end analytical workflow for quinazoline derivative quantification.

Method A: HPLC-UV Protocol for Bulk API Quantification

This method is designed for the routine Quality Assurance/Quality Control (QA/QC) of synthesized N-Methyl-6-nitroquinazolin-4-amine. An isocratic elution profile is selected to maximize run-to-run reproducibility and minimize column re-equilibration time.

Table 1: HPLC-UV Chromatographic Parameters
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 5 µm)End-capped silica prevents basic analyte tailing.
Mobile Phase 0.1% TFA in Water : Acetonitrile (60:40, v/v)Acidic modifier ensures complete nitrogen protonation.
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for 5 µm particles.
Detection UV at 254 nmCorresponds to the quinazoline core's π-π* transition.
Column Temp. 30 °CStabilizes mobile phase viscosity and backpressure.
Injection Vol. 10 µLPrevents column overloading while maintaining signal.
Step-by-Step Protocol:
  • Mobile Phase Preparation: Add 1.0 mL of LC-grade Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Mix this aqueous buffer with HPLC-grade Acetonitrile in a 60:40 ratio. Degas ultrasonically for 15 minutes to prevent baseline drift caused by micro-bubbles.

  • Standard Preparation: Accurately weigh 10.0 mg of N-Methyl-6-nitroquinazolin-4-amine reference standard. Dissolve in 10 mL of methanol (Stock: 1 mg/mL). Dilute with the mobile phase to create a calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the synthesized bulk sample in methanol and dilute to a target concentration of 50 µg/mL using the mobile phase. Filter through a 0.22 µm PTFE syringe filter prior to injection.

  • Acquisition: Inject standards and samples using a 10-minute run time. The analyte typically elutes at ~4.5 to 5.5 minutes depending on the exact dead volume of the system.

Method B: LC-MS/MS Protocol for Trace Bioanalysis

For pharmacokinetic profiling, UV detection lacks the requisite sensitivity and selectivity. LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) isolates the specific mass-to-charge (m/z) transitions of the analyte.

Fragmentation Causality: In ESI+ mode, the molecule readily accepts a proton to form the [M+H]+ precursor ion at m/z 205.1. Upon Collision-Induced Dissociation (CID) with argon gas, the molecule undergoes predictable fragmentation. The primary cleavage is the loss of the methylamine group (-31 Da) yielding a stable product ion at m/z 174.1. A secondary fragmentation involves the loss of the nitro group (-46 Da) yielding m/z 159.1[3].

Fragmentation Parent Precursor Ion:[M+H]+ m/z 205.1 Frag1 Quantifier Ion m/z 174.1 (-CH3NH2) Parent->Frag1 CE: 20 eV Frag2 Qualifier Ion m/z 159.1 (-NO2) Parent->Frag2 CE: 35 eV

Fig 2: Proposed ESI+ MRM fragmentation pathway for N-Methyl-6-nitroquinazolin-4-amine.

Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
N-Methyl-6-nitroquinazolin-4-amine 205.1174.1 (Quantifier)5020
N-Methyl-6-nitroquinazolin-4-amine 205.1159.1 (Qualifier)5035
Step-by-Step Protocol:
  • Mobile Phase Adaptation: Replace TFA with 0.1% Formic Acid. Crucial Insight: TFA causes severe ion suppression in the MS source due to ion-pairing effects; Formic acid provides the necessary protons for ESI+ without suppressing the signal.

  • Bio-Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Gefitinib-d3). Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Analysis: Transfer 100 µL of the supernatant to an autosampler vial. Inject 2 µL into the LC-MS/MS system.

System Suitability & Method Validation (Self-Validating System)

To ensure trustworthiness, every analytical run must act as a self-validating system in accordance with ICH Q2(R1) guidelines. A sequence cannot proceed unless the System Suitability Test (SST) passes the following automated criteria:

  • Tailing Factor (Tf): Must be ≤ 1.5. A higher value indicates column degradation or incomplete protonation of the quinazoline nitrogens.

  • Theoretical Plates (N): Must be ≥ 2000. Ensures the column maintains adequate resolving power.

  • Precision (%RSD): The relative standard deviation of the peak area from five replicate injections of the SST standard must be ≤ 2.0%.

  • Carryover Check: A blank injection immediately following the highest calibration standard must show an analyte peak area ≤ 5% of the Lower Limit of Quantification (LLOQ).

References[2] Faivre et al., "A simple HPLC-UV method for the simultaneous quantification of gefitinib and erlotinib in human plasma", J Chromatogr B Analyt Technol Biomed Life Sci., 2011. Available at: https://www.researchgate.net/publication/51486716_A_simple_HPLC-UV_method_for_the_simultaneous_quantification_of_gefitinib_and_erlotinib_in_human_plasma[3] "The next addiction-causing drug class 4-quinazolinone derivatives: analyses of methaqualone analogs including recently discovered 2-methoxyqualone by different modes of mass spectrometry", ResearchGate, 2026. Available at: https://www.researchgate.net/publication/378152596_The_next_addiction-causing_drug_class_4-quinazolinone_derivatives_analyses_of_methaqualone_analogs_including_recently_discovered_2-methoxyqualone_by_different_modes_of_mass_spectrometry[1] D. Peer Basha et al., "DEVELOPMENT AND VALIDATION OF A SENSITIVE REVERSED-PHASE HPLC METHOD FOR THE DETERMINATION OF GEFITINIB IN BULK AND IN ITS PHARMACEUTICAL DOSAGE FORMS", TSI Journals. Available at: https://www.tsijournals.com/articles/development-and-validation-of-a-sensitive-reversedphase-hplc-method-for-the-determination-of-gefitinib-in-bulk-and-in-it.pdf

Sources

Method

Application Notes and Protocols: N-Methyl-6-nitroquinazolin-4-amine in Medicinal Chemistry

Authored by: A Senior Application Scientist Abstract These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential medicinal chemistry applications of N-Methyl-6-nitroquinazolin-4-amine. The quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds, including approved anticancer drugs.[1][2][3] The 6-nitro substitution offers a strategic handle for further chemical modification, while the 4-amino position is crucial for interaction with various biological targets. This document details exemplary protocols for the chemical synthesis of N-Methyl-6-nitroquinazolin-4-amine and its subsequent evaluation in relevant biological assays, particularly focusing on its potential as an anticancer and antiprotozoal agent. The protocols are designed to be self-validating, with explanations of the underlying scientific principles for key experimental choices.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[2] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] Notably, 4-aminoquinazoline derivatives have been successfully developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.[3][4][5]

N-Methyl-6-nitroquinazolin-4-amine belongs to this important class of molecules. The presence of the nitro group at the 6-position is of particular interest for several reasons:

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the quinazoline ring, potentially modulating its binding affinity to biological targets.

  • Synthetic Handle: The nitro group can be readily reduced to an amine, providing a versatile point for further derivatization to explore structure-activity relationships (SAR).[6][7]

  • Bio-reductive Activation: In some contexts, nitroaromatic compounds can undergo bioreduction in hypoxic environments (such as those found in solid tumors) to form cytotoxic species, offering a potential mechanism for selective anticancer activity.

This guide will provide detailed protocols for the synthesis of N-Methyl-6-nitroquinazolin-4-amine and its subsequent biological evaluation, empowering researchers to explore its therapeutic potential.

Synthesis and Characterization

The synthesis of N-Methyl-6-nitroquinazolin-4-amine can be approached through a multi-step process starting from commercially available precursors. The following protocol is a representative method based on established quinazoline chemistry.[6][8][9]

Synthetic Workflow Diagram

G A 2-Amino-5-nitrobenzoic acid B 6-Nitroquinazolin-4(3H)-one A->B + Formamide, Reflux C 4-Chloro-6-nitroquinazoline B->C + POCl3, Reflux D N-Methyl-6-nitroquinazolin-4-amine C->D + Methylamine, Isopropanol, Reflux

Caption: Synthetic route for N-Methyl-6-nitroquinazolin-4-amine.

Protocol: Synthesis of N-Methyl-6-nitroquinazolin-4-amine

Step 1: Synthesis of 6-Nitroquinazolin-4(3H)-one

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol).

  • Reagent Addition: Add formamide (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 180-190 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-nitroquinazolin-4(3H)-one as a solid.[9]

Rationale: This cyclization reaction is a classic method for forming the quinazolinone core. Formamide serves as both the solvent and the source of the C2 carbon of the quinazoline ring.

Step 2: Synthesis of 4-Chloro-6-nitroquinazoline

  • Reaction Setup: In a 100 mL round-bottom flask, place the dried 6-nitroquinazolin-4(3H)-one (5.0 g, 26.1 mmol).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 25 mL) and a catalytic amount of N,N-dimethylaniline (0.5 mL).

  • Reaction: Heat the mixture to reflux for 3 hours. The solution should become clear.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Purification: A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude 4-chloro-6-nitroquinazoline can be purified by recrystallization from ethanol.

Rationale: Phosphorus oxychloride is a standard reagent used to convert the hydroxyl group of the quinazolinone into a chloro group, which is a good leaving group for subsequent nucleophilic substitution.[10]

Step 3: Synthesis of N-Methyl-6-nitroquinazolin-4-amine

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-6-nitroquinazoline (2.0 g, 9.5 mmol) in isopropanol (40 mL).

  • Reagent Addition: Add a solution of methylamine (e.g., 40% in water, 2.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. A yellow precipitate should form.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with cold isopropanol and then water. Dry the product under vacuum.

Rationale: The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution. Methylamine acts as the nucleophile, displacing the chloride to form the final product.

Characterization

The identity and purity of the synthesized N-Methyl-6-nitroquinazolin-4-amine should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmationSignals corresponding to the aromatic protons on the quinazoline ring, the N-methyl protons, and the amine proton. Chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Structural confirmationResonances for each unique carbon atom in the molecule.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated molecular weight of C₉H₈N₄O₂ (192.17 g/mol ).[6]
HPLC Purity AssessmentA single major peak indicating the purity of the compound.
IR Spectroscopy Functional Group IdentificationCharacteristic peaks for N-H stretching, C=N bonds, and the nitro group (NO₂) stretching.

Biological Evaluation: Application Protocols

The 6-nitroquinazoline scaffold has shown promise in both anticancer and antiprotozoal research.[4][11] The following protocols provide a starting point for evaluating the biological activity of N-Methyl-6-nitroquinazolin-4-amine.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effects of N-Methyl-6-nitroquinazolin-4-amine against human cancer cell lines. Cell lines such as A549 (non-small cell lung cancer) and HCT-116 (colon cancer) are relevant choices, as related quinazoline derivatives have shown activity against them.[4][5]

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of N-Methyl-6-nitroquinazolin-4-amine B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed A549 or HCT-116 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-6-nitroquinazolin-4-amine in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO only (vehicle control) and untreated cells (negative control).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

In Vitro Antileishmanial Activity Assay

Derivatives of 4-amino-6-nitroquinazoline have demonstrated potent activity against Leishmania major, the causative agent of cutaneous leishmaniasis.[11]

  • Parasite Culture: Culture Leishmania major promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 24°C.

  • Assay Setup: In a 96-well plate, add 100 µL of promastigotes in the logarithmic growth phase (1 x 10⁶ cells/mL).

  • Compound Addition: Add 100 µL of serially diluted N-Methyl-6-nitroquinazolin-4-amine (e.g., from 1 µM to 50 µM). Use pentamidine as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate the plate at 24°C for 72 hours.

  • Viability Assessment: Add 20 µL of a resazurin-based solution (e.g., AlamarBlue) to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of parasite viability and determine the IC₅₀ value.

Rationale: Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The intensity of the fluorescence is proportional to the number of viable parasites.

Summary and Future Directions

N-Methyl-6-nitroquinazolin-4-amine is a synthetically accessible compound that belongs to a class of molecules with significant therapeutic potential. The protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and initial biological screening. The 6-nitroquinazoline scaffold has been shown to be a promising starting point for the development of kinase inhibitors and antiprotozoal agents.[4][5][11] Future work could involve:

  • Structure-Activity Relationship (SAR) Studies: The reduction of the nitro group to an amine would open up a vast chemical space for derivatization, allowing for the exploration of SAR and the optimization of potency and selectivity.[6]

  • Mechanism of Action Studies: For active compounds, further experiments would be necessary to elucidate the specific molecular targets and mechanisms of action, such as kinase profiling or apoptosis assays.[5]

  • In Vivo Efficacy Studies: Promising candidates from in vitro assays would need to be evaluated in animal models of cancer or leishmaniasis to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

These application notes are intended to serve as a practical guide for researchers embarking on the exploration of N-Methyl-6-nitroquinazolin-4-amine and its analogs in the exciting field of drug discovery.

References

  • EvitaChem. N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317).
  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(19), 2025–2041. Available from: [Link]

  • Farag, A. B., Othman, A. H., El-Ashrey, M. K., Abbas, S. E.-S., & Elwaie, T. A. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available from: [Link]

  • Saad, S. M., et al. (2012). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine. ResearchGate. Available from: [Link]

  • Khan, K. M., et al. (2016). 4-Arylamino-6-nitroquinazolines: Synthesis and their activities against neglected disease leishmaniasis. European Journal of Medicinal Chemistry, 108, 305-313. Available from: [Link]

  • MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Available from: [Link]

  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2010). Synthesis and bioactivity of N-aryl-4-aminoquinazoline compounds. Available from: [Link]

  • PrepChem.com. Synthesis of 6-nitroquinazolin-4-one. Available from: [Link]

  • IntechOpen. (2024). Biological Activities of Recent Advances in Quinazoline. Available from: [Link]

  • MDPI. (2025). N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Available from: [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of N-Methyl-6-nitroquinazolin-4-amine Analogs for Structure-Activity Relationship (SAR) Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-Methyl-6-nitroquinazolin-4-amine analogs. Quinazoline derivatives are a cornerst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of N-Methyl-6-nitroquinazolin-4-amine analogs. Quinazoline derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3][4] This guide details robust synthetic protocols, explains the underlying chemical principles, and outlines a framework for conducting Structure-Activity Relationship (SAR) studies to optimize the biological activity of this promising class of compounds.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, forming the backbone of numerous approved therapeutic agents.[4][5] Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of a nitro group at the 6-position and an N-methylamine at the 4-position of the quinazoline ring has been a strategy to explore and enhance biological activities, including potential anticancer properties.[6][7][8] SAR studies are crucial in medicinal chemistry to understand how specific structural modifications to a lead compound, such as N-Methyl-6-nitroquinazolin-4-amine, influence its biological activity.[9][10] This systematic approach allows for the rational design of more potent and selective drug candidates.

General Synthetic Strategy

The synthesis of N-Methyl-6-nitroquinazolin-4-amine analogs typically follows a multi-step sequence, starting from readily available precursors. The general approach involves the construction of the quinazoline core, followed by sequential functionalization.

A widely adopted and efficient route begins with the synthesis of the quinazolin-4(3H)-one core, which is subsequently chlorinated to an active intermediate. This is followed by nitration and finally, nucleophilic substitution with methylamine.

Causality Behind the Synthetic Route

The choice of this synthetic pathway is dictated by the reactivity of the quinazoline ring system and the directing effects of the substituents.

  • Initial Quinazolinone Formation: The cyclization of anthranilic acid derivatives is a reliable method for constructing the quinazoline skeleton.[11]

  • Chlorination at C4: The hydroxyl group of the quinazolinone is converted to a chlorine atom, creating a good leaving group for subsequent nucleophilic aromatic substitution (SNA_r).[12][13]

  • Nitration at C6: Electrophilic nitration of the quinazoline ring preferentially occurs at the 6 and 8 positions.[14][15] The 6-position is often favored, and this step is typically performed on the quinazolin-4(3H)-one intermediate.

  • Nucleophilic Amination at C4: The electron-withdrawing nature of the quinazoline ring system and the activating effect of the nitro group facilitate the displacement of the 4-chloro substituent by methylamine.[13][16][17]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of a representative analog, N-Methyl-6-nitroquinazolin-4-amine.

Synthesis of Quinazolin-4(3H)-one (2)

This initial step can be achieved through the condensation of anthranilic acid (1) with formamide.[11] Microwave-assisted synthesis offers a more rapid and efficient alternative to conventional heating.[18][19]

Conventional Heating Protocol:

  • In a round-bottom flask, combine anthranilic acid (1 equiv.) and formamide (4-5 equiv.).

  • Heat the mixture to 130-160°C for 2-8 hours with stirring.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure quinazolin-4(3H)-one (2).

Microwave-Assisted Protocol:

  • In a microwave-safe vessel, mix anthranilic acid (1 equiv.) and formamide (5 equiv.).

  • Irradiate the mixture in a microwave reactor at a suitable temperature (e.g., 170°C) for a short duration (e.g., 10 minutes).

  • After cooling, the product precipitates and can be isolated and purified as described in the conventional method.

Synthesis of 6-Nitroquinazolin-4(3H)-one (3)

The nitration of quinazolin-4(3H)-one is a critical step that introduces the nitro group at the desired position.[14]

Protocol:

  • In a flask cooled in an ice bath, slowly add quinazolin-4(3H)-one (2) (1 equiv.) to concentrated sulfuric acid with stirring until fully dissolved.

  • Maintain the temperature below 10°C and add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time while monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry to yield 6-nitroquinazolin-4(3H)-one (3).

Synthesis of 4-Chloro-6-nitroquinazoline (4)

Chlorination of the quinazolinone is achieved using a standard chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[12][20]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend 6-nitroquinazolin-4(3H)-one (3) (1 equiv.) in phosphoryl chloride (excess).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-chloro-6-nitroquinazoline (4), which can be purified by column chromatography.

Synthesis of N-Methyl-6-nitroquinazolin-4-amine (5)

The final step involves the nucleophilic substitution of the 4-chloro group with methylamine.[13][17]

Protocol:

  • Dissolve 4-chloro-6-nitroquinazoline (4) (1 equiv.) in a suitable solvent like isopropanol or DMF in a sealed reaction vessel.

  • Add a solution of methylamine (excess) in a suitable solvent (e.g., ethanol or THF).

  • Heat the reaction mixture at a specified temperature (e.g., 80°C) for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

  • If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, N-Methyl-6-nitroquinazolin-4-amine (5).

Characterization of Synthesized Analogs

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Structure-Activity Relationship (SAR) Studies

Once a series of N-Methyl-6-nitroquinazolin-4-amine analogs have been synthesized, SAR studies can be initiated to determine the effect of structural modifications on biological activity.

Rationale for Analog Design

To conduct a meaningful SAR study, analogs should be designed to probe the importance of different regions of the parent molecule. Key modifications could include:

  • Variation of the N-alkyl group: Replacing the N-methyl group with other alkyl or functionalized alkyl groups to probe the steric and electronic requirements of the binding pocket.

  • Modification of the 6-nitro group: Replacing the nitro group with other electron-withdrawing or electron-donating groups to evaluate its role in activity. The nitro group is known to be tolerated and can lead to potent compounds.[9]

  • Substitution on the benzene ring: Introducing various substituents at other available positions on the benzene ring to explore additional binding interactions.

Workflow for SAR Studies

The following diagram illustrates a typical workflow for an SAR study.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Synthesis of Analogs Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Primary_Screening Primary Biological Screening (e.g., in vitro assay) Characterization->Primary_Screening Dose_Response Dose-Response & Potency Determination (IC50/EC50) Primary_Screening->Dose_Response Selectivity Selectivity Assays Dose_Response->Selectivity SAR_Analysis SAR Analysis Selectivity->SAR_Analysis Lead_Optimization Lead Optimization & Design of New Analogs SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Data Presentation

The results of the synthesis and biological evaluation should be tabulated for clear comparison.

Table 1: Synthesized N-Methyl-6-nitroquinazolin-4-amine Analogs and their Biological Activity

Compound IDR¹ (at N4)R² (at C6)Yield (%)Purity (HPLC, %)Biological Activity (IC₅₀, µM)
5 -CH₃-NO₂DataDataData
Analog 1 -CH₂CH₃-NO₂DataDataData
Analog 2 -CH₃-CNDataDataData
Analog 3 -CH₃-ClDataDataData
..................

Data to be filled in based on experimental results.

Conclusion

This application note provides a detailed and scientifically grounded guide for the synthesis of N-Methyl-6-nitroquinazolin-4-amine analogs. By following the outlined protocols and employing a systematic approach to SAR studies, researchers can effectively explore the chemical space around this promising scaffold to develop novel therapeutic agents with improved potency and selectivity. The provided workflows and data presentation formats are designed to ensure the integrity and clarity of the research process.

References

  • Benchchem. (n.d.). Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.
  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.).
  • EvitaChem. (n.d.). N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317).
  • Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13).
  • ResearchGate. (n.d.). A New Route for the Synthesis of Quinazolinones.
  • MDPI. (2026, March 10). Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • SciELO. (n.d.). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for 4-Aminoquinazoline Derivatives in Medicinal Chemistry.
  • ResearchGate. (2022, November 16). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
  • Benchchem. (n.d.). how to avoid over-nitration in quinazoline synthesis.
  • Beilstein Journals. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • ACS Publications. (2009, December 31). Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles | Organic Letters.
  • PMC. (n.d.). Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5.
  • ACS Publications. (2024, October 7). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions | The Journal of Organic Chemistry.
  • PMC. (n.d.). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.
  • PMC. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PMC. (2023, January 18). Quinazolinones, the Winning Horse in Drug Discovery.
  • PubMed. (2021, February 5). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I).
  • PubMed. (2010, February 5). Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021, December 22).
  • DTIC. (n.d.). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal. (2020).
  • RSC Publishing. (2026, February 26). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system.
  • MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • ResearchGate. (n.d.). Amination of halopyrimidines and 4-chloroquinazoline. [a].
  • PMC. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters.
  • SciSpace. (n.d.). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
  • Taylor & Francis Online. (2025, May 30). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.
  • Benchchem. (n.d.). Lack of Specific Research Data on 6-Bromocinnolin-4-amine Analogs Hinders Detailed SAR Analysis.
  • Benchchem. (n.d.). A Comparative Guide to the Biological Activity of Quinazoline Derivatives.
  • IJMPR. (2025, January 22). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • ACS Publications. (2023, April 13). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal–Ligand Cooperative Approach.
  • SYNTHESIS OF N-(4-(((6-NITROQUINAZOLIN-4- YL)AMINO)METHYL)PHENYL)MORPHOLINE-4-CARBOXAMIDE. (n.d.).
  • PubMed. (2024, September 4). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies.
  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 4-aminoquinazolines in the....
  • Google Patents. (n.d.). CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative.
  • Benchchem. (n.d.). detailed synthesis protocol for 6-Nitroquinazoline.
  • ResearchGate. (n.d.). Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines a.
  • Quinazoline Derivatives.1 I. The Synthesis of 4-(4'-Diethylamino-1'-methylbutyl-amino). (n.d.).
  • ResearchGate. (2012, January 1). N-(2, 5-Dimethoxyphenyl)-6-nitroquinazolin-4-amine | Request PDF.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Methyl-6-nitroquinazolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks in the synthesis of N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks in the synthesis of N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1)[1]. This compound is a highly valuable intermediate in the development of kinase inhibitors and antitumor agents[1].

The synthesis typically follows a two-step sequence from 6-nitroquinazolin-4(3H)-one:

  • Chlorination to yield the highly reactive 4-chloro-6-nitroquinazoline[2].

  • Nucleophilic Aromatic Substitution (SNAr) with methylamine to yield the final product[3].

Below, you will find a mechanistic workflow, troubleshooting FAQs, optimized protocols, and comparative data to ensure your synthesis is a self-validating, high-yield system.

Mechanistic Workflow & Failure Point Analysis

G A 6-Nitroquinazolin-4(3H)-one (Starting Material) B 4-Chloro-6-nitroquinazoline (Reactive Intermediate) A->B POCl3, DIPEA (Chlorination) C N-Methyl-6-nitroquinazolin- 4-amine (Target API) B->C Methylamine, THF (SNAr Amination) D Hydrolysis Reversion (Aqueous Workup) B->D Moisture exposure E Exothermic Degradation (Ring Opening/Dimers) C->E Poor temp control

Figure 1: Synthesis workflow highlighting critical failure points and optimized pathways.

Troubleshooting Guides & FAQs

Q1: My yield of 4-chloro-6-nitroquinazoline is consistently below 50%, and NMR shows a large amount of starting material. How can I drive the chlorination to completion? A1: The conversion of 6-nitroquinazolin-4(3H)-one to its chlorinated derivative using neat Phosphorus Oxychloride ( POCl3​ ) often stalls due to the poor solubility of the starting material and the lack of an activating agent[4].

  • The Causality: POCl3​ alone is a relatively slow chlorinating agent for electron-deficient quinazolinones. The 6-nitro group withdraws electron density from the pyrimidine ring, making the tautomeric enol oxygen less nucleophilic toward POCl3​ .

  • The Solution: Introduce a catalytic amount of N,N-Dimethylformamide (DMF) and an organic base like N,N-Diisopropylethylamine (DIPEA). DMF reacts with POCl3​ to form the highly electrophilic Vilsmeier-Haack reagent, which rapidly activates the quinazolinone oxygen[4]. The base neutralizes the generated HCl, preventing the protonation of the intermediate and driving the reaction forward.

Q2: I achieved full conversion in the chlorination step, but after workup, my product reverted back to 6-nitroquinazolin-4(3H)-one. What went wrong? A2: You are experiencing moisture-induced hydrolysis.

  • The Causality: 4-chloroquinazolines are highly susceptible to nucleophilic attack by water. The presence of the strongly electron-withdrawing 6-nitro group severely exacerbates this electrophilicity at the C4 position[2]. If you quench the reaction in ice water or use an aqueous extraction, the intermediate will rapidly hydrolyze back to the starting material.

  • The Solution: Eliminate aqueous workup entirely. After the reaction is complete, distill off the excess POCl3​ under reduced pressure. Co-evaporate the resulting residue twice with anhydrous toluene to remove residual chlorinating agents. Use the crude, dry residue directly in the next step.

Q3: During the amination step with methylamine, the reaction mixture turns black, and I isolate multiple impurities. How do I prevent this? A3: This is a classic symptom of thermal degradation and over-reaction during the Nucleophilic Aromatic Substitution (SNAr).

  • The Causality: The SNAr of 4-chloro-6-nitroquinazoline with methylamine is highly exothermic[3]. If aqueous methylamine is used, or if the addition is performed at room temperature, the localized heat spikes cause ring-opening of the pyrimidine core or dimerization.

  • The Solution: Switch to a 2.0 M solution of anhydrous methylamine in THF or isopropanol[3]. Cool the quinazoline intermediate solution to 0–5 °C before adding the amine dropwise. Maintain this temperature for the first hour before allowing it to slowly warm to room temperature.

Q4: Is there a way to significantly reduce the reaction time of the amination step while improving purity? A4: Yes, by utilizing Microwave-Assisted Organic Synthesis (MAOS).

  • The Causality: Conventional thermal heating relies on convection, creating temperature gradients that can lead to localized degradation. Microwave irradiation provides uniform, direct volumetric heating to the polar reactants[5]. This accelerates the SNAr reaction kinetics dramatically, reducing the reaction time from 12+ hours to under 15 minutes, thereby suppressing the formation of thermodynamic byproducts[5].

Quantitative Data Presentation

The following table summarizes the yield and purity improvements achieved by transitioning from classical methodologies to our optimized protocols.

Synthesis StepClassical ConditionsClassical YieldOptimized ConditionsOptimized YieldKey Mechanistic Improvement
Chlorination Neat POCl3​ , reflux 12h, aqueous quench45 - 55% POCl3​ , cat. DMF, DIPEA, 90°C, 3h, vacuum distillation85 - 92%Vilsmeier-Haack activation; elimination of hydrolytic workup.
Amination (SNAr) Aqueous CH3​NH2​ , Ethanol, reflux 4h60 - 65%Anhydrous CH3​NH2​ in THF, 0°C to RT, 2h88 - 94%Prevention of exothermic degradation and water-induced hydrolysis.
Amination (Microwave) Isopropanol, reflux 12h~65%Isopropanol, Microwave (150W), 120°C, 10 min>95%Uniform volumetric heating suppresses byproduct formation[5].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating methodologies.

Protocol A: Anhydrous Chlorination of 6-Nitroquinazolin-4(3H)-one
  • Setup: Equip a thoroughly dried 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a calcium chloride drying tube.

  • Reagent Loading: Suspend 6-nitroquinazolin-4(3H)-one (10.0 g, 52.3 mmol) in anhydrous POCl3​ (50 mL).

  • Activation: Add anhydrous DMF (0.5 mL) dropwise, followed by slow addition of DIPEA (9.1 mL, 52.3 mmol). Self-Validation Check: The suspension should begin to dissolve and turn a deep yellow/orange color upon DMF addition, indicating the formation of the active electrophilic complex.

  • Heating: Heat the mixture to 90 °C for 3 hours. Monitor by TLC (DCM:MeOH 95:5, using a dried mini-aliquot quenched in anhydrous methanol to form the methyl ether).

  • Anhydrous Workup (Critical): Cool the mixture to room temperature. Transfer to a rotary evaporator and remove excess POCl3​ under high vacuum (bath temp < 50 °C).

  • Co-evaporation: Add anhydrous toluene (30 mL) to the thick residue and evaporate under vacuum. Repeat this step twice to ensure complete removal of POCl3​ and HCl. The resulting crude 4-chloro-6-nitroquinazoline is used immediately in Protocol B.

Protocol B: Controlled Amination to N-Methyl-6-nitroquinazolin-4-amine
  • Solubilization: Dissolve the crude 4-chloro-6-nitroquinazoline from Protocol A in anhydrous THF (100 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Amine Addition: Using a dropping funnel, slowly add a 2.0 M solution of methylamine in THF (55 mL, 110 mmol, ~2.1 equivalents) over 30 minutes. Self-Validation Check: A mild exotherm will occur, and a precipitate (methylamine hydrochloride) will immediately begin to form. The controlled temperature prevents the mixture from darkening.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 1 hour.

  • Isolation: Concentrate the THF under reduced pressure. Suspend the residue in cold water (150 mL) to dissolve the amine salts. Filter the bright yellow precipitate, wash with cold water (2 x 30 mL) and cold isopropanol (20 mL).

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to yield N-Methyl-6-nitroquinazolin-4-amine.

References

  • EvitaChem. "Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1". EvitaChem Product Catalog.
  • American Chemical Society. "Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation". Organic Letters, 2004.
  • American Chemical Society. "Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor". Journal of Medicinal Chemistry, 2000.
  • European Patent Office. "Quinazoline derivatives - EP 0566226 A1". Google Patents.
  • Semantic Scholar. "Access to Original Vinylic Chlorides in the Quinazoline Series via a Monoelectronic Transfer Reaction Approach". Molecules, 2010.

Sources

Optimization

Technical Support Center: N-Methyl-6-nitroquinazolin-4-amine Purification &amp; Handling

Welcome to the Technical Support Center for N-Methyl-6-nitroquinazolin-4-amine . As a key building block in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and other tyrosine kinase-targeted therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-6-nitroquinazolin-4-amine . As a key building block in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and other tyrosine kinase-targeted therapeutics, the handling of this intermediate requires precise control over reaction conditions[1].

This guide is designed for process chemists and medicinal researchers. It bypasses generic advice to focus on the specific mechanistic challenges of quinazoline chemistry, offering self-validating protocols to ensure high-purity isolation.

Compound Overview & Critical Parameters

Before initiating synthesis or purification, it is critical to understand the physicochemical baseline of the target compound. The electron-deficient nature of the quinazoline core dictates its behavior during chromatography and crystallization.

Table 1: Physicochemical & Reference Data

ParameterSpecification / Data
Chemical Name N-Methyl-6-nitroquinazolin-4-amine
CAS Number 51687-07-1
Molecular Formula C9H8N4O2
Molecular Weight 204.18 g/mol
Structural Class Nitro-substituted heterocyclic amine
Reactivity Profile Susceptible to electrophilic aromatic substitution (ring) and nucleophilic attack (amino group)[1]
Target Purity ≥ 95% (HPLC)

Synthesis & Purification Workflow

The most robust route to N-Methyl-6-nitroquinazolin-4-amine involves the nucleophilic aromatic substitution (SNAr) of 4-chloro-6-nitroquinazoline with methylamine[2]. The workflow below maps the critical path from starting material to high-purity product, highlighting where intervention is necessary to prevent byproduct formation.

Workflow SM 4-Chloro-6-nitroquinazoline (Starting Material) Reaction SNAr Reaction (Isopropanol, Reflux) SM->Reaction Reagent + Methylamine (Anhydrous) Reagent->Reaction SideReaction Moisture Present? Hydrolysis Byproduct Reaction->SideReaction H2O trace Crude Crude Mixture (Product + Impurities) Reaction->Crude Purif1 Acid-Base Extraction (Removes unreacted SM) Crude->Purif1 Purif2 Trituration (Ether/Isopropanol) Purif1->Purif2 Pure Pure N-Methyl-6-nitroquinazolin-4-amine (Target >95%) Purif2->Pure

Workflow for the synthesis and purification of N-methyl-6-nitroquinazolin-4-amine.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing a massive impurity peak corresponding to 6-nitroquinazolin-4(3H)-one?

The Causality: This is the hydrolysis byproduct of your starting material. The nitro group at the C6 position exerts strong electron-withdrawing effects (-I, -M), which severely depletes electron density at the C4 position of the pyrimidine ring. This makes the C4-Cl bond hyper-reactive. If you use aqueous methylamine (e.g., 40% in water), competitive nucleophilic attack by hydroxide/water outpaces amination, converting your starting material into the highly stable 4-oxo derivative. The Solution: You must maintain strictly anhydrous conditions. Use a commercially available anhydrous solution of methylamine (e.g., 2.0 M in THF or methanol) and ensure your reaction solvent (isopropanol) is dry.

Q2: My product and the unreacted 4-chloro-6-nitroquinazoline co-elute on normal-phase silica gel. How can I separate them?

The Causality: Both the starting material and the secondary amine product share a highly conjugated, planar, and relatively non-polar core, leading to similar retention factors ( Rf​ ) in standard Hexane/Ethyl Acetate gradients. The Solution: Exploit their differential pKa values rather than their polarity. Implement a self-validating acid-base extraction. The target product is a basic secondary amine, while the starting material is non-basic.

  • Dissolve the crude mixture in an organic solvent.

  • Wash with 1M HCl. The target product protonates and migrates to the aqueous layer.

  • Discard the organic layer (containing the unreacted 4-chloro starting material).

  • Basify the aqueous layer with saturated NaHCO3​ to pH 8-9 and back-extract the pure product into fresh organic solvent.

Q3: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound reaches supersaturation at a temperature above its melting point in the chosen solvent mixture, or when impurities depress the crystallization point. The Solution: Shift from standard recrystallization to trituration using a binary solvent system. Historical patent literature for 6-nitroquinazoline derivatives validates the use of a diethyl ether and isopropanol mixture to induce solidification[3]. Dissolve the oil in a minimum volume of hot isopropanol, then slowly add diethyl ether until the solution becomes slightly turbid. The ether acts as an anti-solvent, forcing the quinazoline out of solution as a solid rather than an oil.

Validated Experimental Protocol

This step-by-step methodology integrates the solutions discussed above into a continuous, high-yield workflow.

Phase 1: Anhydrous SNAr Amination
  • Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 4-chloro-6-nitroquinazoline (1.0 equivalent) in anhydrous isopropanol (approx. 10 mL per gram of starting material).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add methylamine (2.0 equivalents, 2.0 M solution in THF). Note: The reaction is exothermic; slow addition prevents localized heating and side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Attach a reflux condenser and heat to 80 °C (reflux) for 2 to 4 hours.

  • Validation Check: Monitor reaction completion via TLC (Dichloromethane:Methanol, 95:5). The starting material spot should completely disappear.

Phase 2: Acid-Base Purification
  • Concentration: Remove the isopropanol and THF under reduced pressure using a rotary evaporator.

  • Acidic Extraction: Dissolve the crude solid in Ethyl Acetate (30 mL). Transfer to a separatory funnel and extract with 1M HCl ( 3×15 mL).

  • Phase Separation: Retain the aqueous layer (contains the protonated product). Discard the Ethyl Acetate layer (contains unreacted starting material and neutral impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO3​ until the pH reaches 8-9. The product will precipitate as a free base.

  • Recovery: Extract the basic aqueous layer with fresh Ethyl Acetate ( 3×20 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude product.

Phase 3: Trituration & Isolation
  • Dissolution: Suspend the crude residue in a minimum amount of boiling isopropanol (just enough to achieve a clear solution).

  • Anti-Solvent Addition: Remove from heat. While stirring vigorously, add diethyl ether dropwise until the solution exhibits a persistent, slight turbidity.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 1 hour to maximize yield[3].

  • Collection: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold diethyl ether ( 2×5 mL) and dry under high vacuum for 12 hours to afford pure N-Methyl-6-nitroquinazolin-4-amine.

References

  • Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1 - EvitaChem, evitachem.com,
  • Tyrosine Kinase Inhibitors. 17. Irreversible Inhibitors of the Epidermal Growth Factor Receptor: 4-(Phenylamino)quinazoline- and 4-(Phenylamino)
  • US5457105A - Quinazoline derivatives useful for treatment of neoplastic disease - Google P

Sources

Troubleshooting

Overcoming poor solubility of N-Methyl-6-nitroquinazolin-4-amine in assays

Welcome to the Technical Support Center for N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1). As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the pervasive solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1). As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the pervasive solubility challenges associated with this quinazoline derivative in in vitro assays.

Due to its structural properties, this compound frequently induces assay artifacts, including false positives, erratic dose-response curves, and optical interference. This guide provides self-validating protocols and mechanistic insights to ensure the scientific integrity of your drug development workflows.

Part 1: The Causality of Poor Solubility

To overcome solubility issues, we must first understand the physical organic chemistry driving them. N-Methyl-6-nitroquinazolin-4-amine is characterized by a planar bicyclic quinazoline core, a methylamino group at the 4-position, and a highly electron-withdrawing nitro group at the 6-position[1].

While the compound is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), its aqueous solubility is notoriously poor[1]. The planar core facilitates strong intermolecular π−π stacking, resulting in a high crystal lattice energy. Furthermore, the 6-nitro group pulls electron density away from the pyrimidine ring, drastically reducing the pKa of the quinazoline nitrogens. Consequently, the molecule remains unprotonated (uncharged) at physiological pH (pH 7.4). Lacking an ionizable center to interact favorably with water, the highly lipophilic molecules are forced out of solution, leading to precipitation or sub-micron colloidal aggregation[2].

Causality cluster_0 Structural Features cluster_1 Physicochemical Impact cluster_2 Assay Artifacts N1 Planar Quinazoline Core P1 High Lattice Energy (pi-pi stacking) N1->P1 N2 6-Nitro Group P2 Reduced pKa (Uncharged at pH 7.4) N2->P2 A2 DMSO 'Crash-Out' P1->A2 A1 Colloidal Aggregation P2->A1 A1->A2

Logical relationship between compound structure and in vitro assay artifacts.

Part 2: Troubleshooting Guide & FAQs

Q1: Upon diluting my 10 mM DMSO stock of N-Methyl-6-nitroquinazolin-4-amine into the kinase assay buffer, the solution turns cloudy. What is happening, and how do I fix it? Cause: You are observing a "DMSO crash." The rapid introduction of a highly lipophilic compound into an aqueous environment with a high dielectric constant forces the molecules to rapidly precipitate out of solution[3]. Solution: Implement a Step-Down Dilution Protocol using an intermediate solvent mixture rather than a direct 1:1000 aqueous dilution.

Step-by-Step Methodology: Step-Down Dilution

  • Stock Preparation : Dissolve lyophilized N-Methyl-6-nitroquinazolin-4-amine in 100% anhydrous DMSO to yield a 10 mM stock. Store at -20°C in desiccated aliquots to prevent water absorption[1].

  • Intermediate Solubilization : Create a 1 mM intermediate stock by mixing 1 part 10 mM DMSO stock with 9 parts of a 50/50 (v/v) DMSO/PEG-400 solution. PEG-400 disrupts hydrogen bonding and eases the dielectric transition.

  • Mechanical Agitation : Vortex the intermediate solution vigorously for 30 seconds, followed by 5 minutes of sonication in a room-temperature water bath to ensure complete disruption of micro-crystals.

  • Final Aqueous Dilution : Dilute the intermediate stock into the final assay buffer (pre-warmed to 37°C) dropwise while vortexing, achieving the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration remains 1.0% to prevent enzyme denaturation.

Q2: My biochemical assay yields erratic IC50 curves with steep Hill slopes (>1.5) for this compound. Is it a promiscuous inhibitor? Cause: N-Methyl-6-nitroquinazolin-4-amine is highly prone to forming sub-micron colloidal aggregates in aqueous media[2]. These colloids (typically 50–500 nm in radius) act as "sponges," sequestering the target enzyme on their surface and causing partial denaturation[4]. This leads to non-specific, detergent-reversible inhibition—a phenomenon well-documented by Shoichet and colleagues[5]. Solution: Add a non-ionic detergent to disrupt the colloids and validate the monomeric state using Dynamic Light Scattering (DLS).

Step-by-Step Methodology: Detergent-Supplemented Colloid Disruption (Self-Validating)

  • Buffer Supplementation : Supplement your standard biochemical assay buffer with 0.01% (v/v) Triton X-100[5].

  • Pre-Incubation : Introduce the diluted N-Methyl-6-nitroquinazolin-4-amine to the supplemented buffer and incubate for 15 minutes at room temperature.

  • QC Validation (DLS) : Transfer a 50 µL aliquot to a DLS cuvette. Scan for particles with a radius of 50–500 nm[2].

    • Pass: If the scattering intensity is equivalent to the buffer blank, the compound is monomeric. Proceed to enzyme addition.

    • Fail: If distinct colloidal peaks are observed, increase the detergent concentration to 0.025% and re-scan. If inhibition disappears upon detergent addition, the previous activity was a colloidal artifact[5].

Q3: I am running a fluorescence polarization (FP) assay, and the background noise is exceptionally high at higher compound concentrations. Why? Cause: Two factors are at play. First, colloidal aggregates scatter excitation light via the Tyndall effect, artificially inflating polarization readings[5]. Second, the 6-nitro group is a known fluorescence quencher and absorbs light in the near-UV/blue spectrum, interfering with fluorophores like FITC or coumarin. Solution: Centrifuge the assay plates (3,000 x g for 10 minutes) to pellet micro-precipitates before reading. Alternatively, switch to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format, which utilizes a time delay to eliminate prompt autofluorescence and scattering artifacts.

Part 3: Quantitative Excipient Guidelines

To maximize the solubility of N-Methyl-6-nitroquinazolin-4-amine without compromising the integrity of your biological targets, adhere to the maximum tolerated concentrations of common excipients outlined below.

Excipient / SolubilizerSolubilization MechanismMax Tolerated Conc. (In Vitro Assays)Application Notes
DMSO Co-solvent; lowers dielectric constant 1.0% (v/v)Exceeding 1% risks target enzyme denaturation.
Triton X-100 Micellar encapsulation; disrupts colloids0.01% - 0.05% (v/v)Gold standard for preventing Shoichet aggregation[5].
Tween-20 Non-ionic surfactant0.01% - 0.1% (v/v)Milder alternative to Triton; suitable for cell-based assays[2].
PEG-400 Co-solvent; disrupts hydrogen bonding 5.0% (v/v)Highly effective for intermediate step-down dilutions.
BSA Carrier protein; binds lipophilic cores0.1% (w/v)Prevents compound plating on plastic assay wells.

Part 4: Solubilization Workflow

Workflow S1 Step 1: 10 mM Stock (100% Anhydrous DMSO) S2 Step 2: Intermediate Dilution (50% DMSO / 50% PEG-400) S1->S2 S3 Step 3: Final Assay Buffer (Add 0.01% Triton X-100) S2->S3 QC QC S3->QC Decision Clear Solution? QC->Decision Proceed Proceed to Assay Decision->Proceed Yes Rework Increase Surfactant or Lower Conc. Decision->Rework No Rework->S2

Self-validating solubilization workflow for N-Methyl-6-nitroquinazolin-4-amine.

References

  • Owen, S. C., Doak, A. K., Wassam, P., Shoichet, B. K. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology, 2012. URL:[Link]

  • Sassano, M. F., Doak, A. K., Roth, B. L., Shoichet, B. K. "Colloidal Aggregation Causes Inhibition of G Protein-Coupled Receptors." ACS Chemical Biology, 2013. URL:[Link]

  • Tummino, T. A., Rezelj, V. V., Craik, C. S., Shoichet, B. K., et al. "Colloidal aggregators in biochemical SARS-CoV-2 repurposing screens." bioRxiv, 2021. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-Methyl-6-nitroquinazolin-4-amine Synthesis

Welcome to the technical support center for the synthesis of N-Methyl-6-nitroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Methyl-6-nitroquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the causality behind experimental choices to ensure a self-validating and robust synthetic procedure.

I. Synthetic Overview and Core Principles

The synthesis of N-Methyl-6-nitroquinazolin-4-amine is a sequential process that requires careful control of reaction conditions to achieve high yield and purity. The most common and reliable synthetic route involves three key stages:

  • Niementowski Reaction: Formation of the quinazolinone core by reacting 2-amino-5-nitrobenzoic acid with formamide to produce 6-nitroquinazolin-4(3H)-one.

  • Chlorination: Conversion of the 4-oxo group to a more reactive 4-chloro group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the N-methylamino group by reacting 4-chloro-6-nitroquinazoline with methylamine.

This guide will dissect each of these stages, providing detailed protocols, troubleshooting advice, and mechanistic insights.

II. Stage 1: Niementowski Reaction for 6-Nitroquinazolin-4(3H)-one

The Niementowski reaction is a classic and effective method for the synthesis of 4(3H)-quinazolinones from anthranilic acids and amides.[1] In this first step, the selection of reagents and precise temperature control are paramount for a successful outcome.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-5-nitrobenzoic acid (1.0 eq) and an excess of formamide (at least 5-10 eq).

  • Heating: Heat the reaction mixture to 160-170°C with vigorous stirring.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to below 100°C and slowly pour it into a beaker of ice water with stirring. This will cause the product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide. The crude product can be further purified by recrystallization from ethanol to yield 6-nitroquinazolin-4(3H)-one as a solid.[2]

Troubleshooting and FAQs for Stage 1

Q1: My yield of 6-nitroquinazolin-4(3H)-one is low. What are the likely causes and how can I improve it?

A1: Low yields in the Niementowski reaction are a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is heated for a sufficient amount of time and monitor by TLC until the starting material is consumed.

  • Sub-optimal Temperature: The reaction requires a high temperature to proceed efficiently. Ensure your heating mantle or oil bath is calibrated and maintaining the target temperature.

  • Insufficient Formamide: An excess of formamide is necessary to drive the reaction to completion. Using a larger excess can improve the yield.

  • Microwave-Assisted Synthesis: For a more efficient process, consider using a microwave reactor. Microwave-assisted synthesis has been shown to significantly reduce reaction times and often improve yields for the Niementowski reaction.[3]

Q2: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?

A2: A common side product in this reaction is the formation of N,N'-diformyl-2-amino-5-nitrobenzamide. This can be minimized by ensuring a sufficient excess of formamide and maintaining the correct reaction temperature.

Q3: How do I know when the reaction is complete?

A3: The most reliable method for monitoring the reaction is TLC. Use a suitable mobile phase (e.g., ethyl acetate/hexane mixture) to clearly separate the starting material and the product. The reaction is complete when the spot corresponding to 2-amino-5-nitrobenzoic acid is no longer visible.

III. Stage 2: Chlorination of 6-Nitroquinazolin-4(3H)-one

This step is critical for activating the 4-position for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 6-nitroquinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂, at least 5-10 eq).

  • Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.1 eq).

  • Heating: Heat the mixture to reflux (approximately 76°C) and maintain for 2-4 hours. The solid should dissolve as the reaction progresses.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure (rotary evaporator).

  • Azeotropic Removal of SOCl₂: Add toluene to the residue and evaporate again under reduced pressure. Repeat this step 2-3 times to ensure complete removal of residual thionyl chloride.[4] The resulting crude 4-chloro-6-nitroquinazoline can be used directly in the next step or purified by recrystallization.

Troubleshooting and FAQs for Stage 2

Q1: The chlorination reaction is sluggish or incomplete. What can I do?

A1:

  • Purity of Starting Material: Ensure your 6-nitroquinazolin-4(3H)-one is dry and free of impurities from the previous step.

  • Reagent Quality: Use freshly distilled or a new bottle of thionyl chloride, as it can decompose over time.

  • Catalyst: The addition of a catalytic amount of DMF is crucial for this reaction to proceed efficiently.

  • Reaction Time and Temperature: If the reaction is slow, you can extend the reflux time. Ensure the reaction is at a gentle reflux.

Q2: I am having difficulty removing all the thionyl chloride after the reaction.

A2: Thionyl chloride has a relatively high boiling point and can be persistent. The azeotropic removal with toluene is highly effective.[4] Ensure you are using a good vacuum source for the rotary evaporator.

Q3: What are the potential side products in this step?

A3: The primary side products are typically from incomplete reaction. Overheating for extended periods could potentially lead to decomposition, although this is less common under standard reflux conditions.

IV. Stage 3: Nucleophilic Aromatic Substitution with Methylamine

In the final step, the highly reactive 4-chloro group is displaced by methylamine to yield the target compound, N-Methyl-6-nitroquinazolin-4-amine. The regioselectivity of this reaction is high for the 4-position due to the electronic properties of the quinazoline ring system.[5]

Detailed Experimental Protocol
  • Reaction Setup: In a sealed reaction vessel or a round-bottom flask with a condenser, dissolve the crude 4-chloro-6-nitroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or ethanol.[6]

  • Addition of Methylamine: Add a solution of methylamine (a 40% solution in water or a 2M solution in THF are common) in excess (2-3 eq).

  • Heating: Heat the reaction mixture to reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an ethyl acetate/hexane eluent system.[7][8]

Troubleshooting and FAQs for Stage 3

Q1: The reaction with methylamine is not going to completion. How can I improve the conversion?

A1:

  • Excess Methylamine: Ensure a sufficient excess of methylamine is used to drive the reaction forward.

  • Reaction Time and Temperature: Increasing the reaction time or temperature (if using a higher boiling point solvent) can improve conversion.

  • Base: While often not necessary, the addition of a non-nucleophilic base like triethylamine (TEA) can sometimes facilitate the reaction by scavenging the HCl generated.[6]

Q2: What are the likely impurities in the final product?

A2:

  • Unreacted 4-chloro-6-nitroquinazoline: This can be removed by column chromatography.

  • Hydrolysis Product: If water is present in the reaction mixture, some of the 4-chloro-6-nitroquinazoline can hydrolyze back to 6-nitroquinazolin-4(3H)-one. This can be minimized by using anhydrous solvents.

  • Bis-adducts: While less common with a primary amine like methylamine, the formation of bis-adducts is a possibility if other reactive sites are present.

Q3: What is a suitable eluent system for column chromatography of the final product?

A3: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity to elute the more polar product. The optimal ratio should be determined by TLC analysis.[8]

V. Data Presentation: Comparative Reaction Conditions

Stage Parameter Conventional Method Alternative/Optimized Method Expected Outcome Reference
1. Niementowski Reaction Temperature160-170°CMicrowave Irradiation (e.g., 150°C)Shorter reaction time, potentially higher yield[2][3]
Reagent Ratio1:5-10 (Acid:Formamide)1:10 or higherImproved conversion[2]
2. Chlorination Chlorinating AgentThionyl Chloride (SOCl₂)Phosphorus Oxychloride (POCl₃)POCl₃ has a higher boiling point, may be preferred for less reactive substrates[9]
CatalystDMFNoneSlower reaction without DMF[4]
3. Nucleophilic Substitution SolventIsopropanolEthanol, THFSolvent choice can affect solubility and reaction rate[6]
BaseNoneTriethylamine (TEA)Can improve reaction rate by neutralizing HCl[6]

VI. Visualization of Workflows

Synthetic Workflow

Synthetic_Workflow A 2-Amino-5-nitrobenzoic Acid + Formamide B Niementowski Reaction (160-170°C) A->B C 6-Nitroquinazolin-4(3H)-one B->C D Chlorination (SOCl₂, DMF, Reflux) C->D E 4-Chloro-6-nitroquinazoline D->E F Nucleophilic Substitution (Methylamine, Reflux) E->F G N-Methyl-6-nitroquinazolin-4-amine F->G

Caption: Overall synthetic workflow for N-Methyl-6-nitroquinazolin-4-amine.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SuboptimalTemp Sub-optimal Temperature? IncompleteReaction->SuboptimalTemp No IncreaseTime Increase Reaction Time/ Monitor by TLC IncompleteReaction->IncreaseTime Yes ReagentIssue Reagent Quality/Ratio Issue? SuboptimalTemp->ReagentIssue No VerifyTemp Verify & Adjust Temperature SuboptimalTemp->VerifyTemp Yes CheckReagents Use Fresh Reagents/ Adjust Stoichiometry ReagentIssue->CheckReagents Yes ConsiderAlternative Consider Alternative Method (e.g., Microwave) ReagentIssue->ConsiderAlternative No

Caption: A decision tree for troubleshooting low reaction yields.

VII. References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Available at: [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). Future Medicinal Chemistry. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). Molbank. Available at: [Link]

  • A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Recent advances on the synthesis of 4(3H)-quinazolinones. RSC Advances. Available at: [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. Google Patents. Available at:

  • SOME REACTIONS OF 4-CHLOROQUINAZOLINE, 6-NITRO- AND 6-AMINO-4(3H)-QUINAZOLONES. Semantic Scholar. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • synthesis optimization of 6-nitro-3,4-dihydroquinazoline-4-one. ResearchGate. Available at: [Link]

  • Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy). Google Patents. Available at:

  • A kind of synthetic method of 4-chloro-7-fluoro-6-nitroquinazoline. PubChem. Available at: [Link]

  • Reaction of 4-chloroquinazolines (C) with different amines leading to... ResearchGate. Available at: [Link]

  • N-Methylation of Amine and Nitro Compound with CO2/H2 Catalyzed by Pd/CuZrOx under Mild Reaction Conditions. ChemCatChem. Available at: [Link]

  • (2R,3S)-2-Methyl-4-nitro-3-phenylbutanol. Organic Syntheses. Available at: [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen. Available at: [Link]

  • How to synthesis of 6-NITROQUINAZOLIN-4(3H)-ONE CAS 6943-17-5 by 2-Amino-5-nitrobenzoic acid and FORMAMIDINE HYDROCHLORIDE. LookChem. Available at: [Link]

  • Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” reaction. RSC Advances. Available at: [Link]

  • Niementowski quinazoline synthesis. Wikipedia. Available at: [Link]

  • Preparation method of 6-nitro-4-substituted amino quinazoline derivative. Google Patents. Available at:

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. Available at: [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Chemistry of Natural Compounds. Available at: [Link]

  • p-NITROBENZOIC ACID. Organic Syntheses. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available at: [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • General scheme for the synthesis of substituted 6-nitroquinazolin-4-one. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: N-Methyl-6-nitroquinazolin-4-amine Crystallization

Welcome to the technical support and troubleshooting center for the crystallization of N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1). As a critical intermediate in the synthesis of ErbB/EGFR family receptor tyrosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the crystallization of N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1). As a critical intermediate in the synthesis of ErbB/EGFR family receptor tyrosine kinase inhibitors, achieving high purity and a consistent particle size distribution (PSD) during its isolation is paramount.

Due to the highly polar nitro group at the C6 position and the planar quinazoline core, this compound is notoriously prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—during cooling crystallization[1]. This guide provides a self-validating protocol, thermodynamic parameters, and an in-depth Q&A to help process chemists and drug development professionals troubleshoot and optimize their workflows.

Part 1: Thermodynamic & Kinetic Parameters

To successfully crystallize this compound, you must manipulate the kinetics of nucleation to bypass the thermodynamic miscibility gap. The table below summarizes the critical parameters required to shift the system from oiling out to true crystallization.

ParameterOiling Out (LLPS) ConditionOptimized Crystalline ConditionCausality / Mechanistic Impact
Solvent System 100% Ethanol50:50 v/v Ethanol/WaterWater acts as an anti-solvent, steepening the solubility curve and shifting the supersaturation point above the miscibility gap[2].
Cooling Rate > 0.5 °C/min0.1 °C/min (until seeding)Slow cooling prevents a rapid spike in supersaturation, keeping the system within the Metastable Zone Width (MSZW)[1].
Seeding Load 0% (Unseeded)5% w/w (250–500 μm)Provides massive surface area for secondary nucleation, kinetically favoring lattice integration over liquid demixing[2].
Impurity Profile High (Traps isomers/solvent)Low (High purity rejection)A rigid crystalline lattice selectively rejects positional isomers (e.g., 7-nitro); oil droplets randomly entrap them[3].
Part 2: Self-Validating Crystallization Protocol

This methodology utilizes a binary solvent system and strict temperature controls to ensure secondary nucleation. Every critical step includes a validation checkpoint to prevent downstream failure.

Step 1: Dissolution

  • Action: Suspend crude N-Methyl-6-nitroquinazolin-4-amine (200 mg/mL) in a 50:50 v/v mixture of Ethanol and Water. Heat the jacketed reactor to 55 °C at a rate of 0.5 °C/min under moderate agitation (400–450 rpm).

  • Validation Checkpoint: Hold at 55 °C for 15 minutes. Visually inspect the reactor or utilize a Focused Beam Reflectance Measurement (FBRM) probe to confirm zero chord counts. If solids persist, the system is over-saturated; add 5% additional solvent volume and re-equilibrate.

Step 2: Controlled Cooling to Seeding Temperature

  • Action: Cool the solution from 55 °C to 40 °C at a strict rate of 0.1 °C/min.

  • Validation Checkpoint: The solution must remain completely clear. If turbidity or oil droplets appear (detectable via FBRM as spherical droplet signatures), the cooling rate was too fast. Reheat to 55 °C to dissolve the emulsion before proceeding.

Step 3: Seeding & Maturation

  • Action: At 40 °C, introduce a 5% w/w load of milled N-Methyl-6-nitroquinazolin-4-amine seed crystals (target size: 250–500 μm).

  • Validation Checkpoint: Hold the system isothermally at 40 °C for 1 hour. The seed bed must remain suspended. If the seeds dissolve, the system was undersaturated; cool by an additional 2 °C and re-seed.

Step 4: Final Cooling & Isolation

  • Action: Cool the matured suspension from 40 °C to 5 °C at 0.2 °C/min. Hold at 5 °C for 10 hours to maximize yield. Filter the suspension and wash the cake with 2 bed volumes of pre-chilled (5 °C) 50:50 Ethanol/Water.

  • Validation Checkpoint: The filtrate should be pale yellow, and the isolated crystals should exhibit an acicular (needle-like) morphology under microscopy, confirming the absence of amorphous gum.

Part 3: Process Visualization

Workflow N1 Crude API Intermediate (N-Methyl-6-nitroquinazolin-4-amine) N2 Dissolution in EtOH/H2O (50:50) Heat to 55°C N1->N2 N3 Cooling to 40°C (Rate: 0.1 °C/min) N2->N3 N4 Seed Addition (5% w/w) Bypass Miscibility Gap N3->N4 Controlled Supersaturation N5 Oiling Out (LLPS) Droplet Coalescence N3->N5 Fast Cooling / Unseeded N6 Maturation Hold (1 Hour at 40°C) N4->N6 N5->N2 Reheat to Dissolve N7 Final Cooling to 5°C (Rate: 0.2 °C/min) N6->N7 N8 Filtration & Isolation High Purity Crystalline Solid N7->N8

Fig 1. Crystallization workflow for N-Methyl-6-nitroquinazolin-4-amine highlighting LLPS avoidance.

Part 4: Troubleshooting Q&A

Q1: During cooling, my solution turns cloudy and forms a sticky emulsion at the bottom of the reactor. How do I recover the batch? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS), or "oiling out"[1]. It occurs when the supersaturation level drives the solute to separate into a secondary liquid phase rather than forming a solid crystalline lattice. For quinazoline derivatives, the highly polar nitro group and planar aromatic system can kinetically hinder rapid lattice integration. Recovery & Prevention: To recover the batch, reheat the system to 55 °C until complete dissolution is achieved. To prevent recurrence, you must alter the kinetics. Implement a slow cooling rate (0.1 °C/min) and introduce a high load of large seeds (5% w/w) halfway into the MSZW. According to in-line studies on pharmaceutical crystallization, this seeding strategy provides sufficient surface area for crystal growth, successfully bypassing the miscibility gap[2].

Q2: Why is a 50:50 Ethanol/Water mixture recommended over pure organic solvents like pure ethanol or ethyl acetate? A: The choice of a binary solvent system is rooted in thermodynamic control. N-Methyl-6-nitroquinazolin-4-amine exhibits high solubility in polar organic solvents but low solubility in water[4]. By using a 50:50 Ethanol/Water mixture, water acts as a tunable anti-solvent. This specific ratio steepens the temperature-solubility curve, ensuring that the point of supersaturation occurs at a temperature above the compound's melting point in solution (the LLPS boundary). Operating in this thermodynamic window ensures that the solid phase is the only stable state upon phase separation.

Q3: My isolated product contains high levels of the 7-nitro positional isomer. How does crystallization fail to purge this? A: Nitration of the quinazoline core predominantly occurs at the C6 position due to electron density, but minor positional isomers are common byproducts[4]. If your crystallization process goes through an oiling-out phase, the solute molecules in the product-rich oil droplets arrange themselves randomly. The transformation from these oil droplets to solid particles is often spontaneous and bypasses the critical impurity rejection process inherent to slow crystal lattice formation[1],[3]. Ensuring a strict secondary nucleation pathway via the seeding protocol above guarantees that the rigid crystal lattice selectively excludes stereochemically distinct isomers.

Q4: How can Process Analytical Technology (PAT) be integrated into this workflow for scale-up? A: Utilizing PAT, such as FBRM or real-time in-situ video microscopy (e.g., EasyViewer), is critical for scaling up this process[1]. FBRM probes measure the chord length distribution of particles in real-time. During the cooling phase, FBRM can differentiate between the formation of spherical oil droplets (indicating LLPS) and the growth of acicular (needle-like) crystals[2]. Monitoring this allows for real-time intervention, such as pausing the cooling ramp to allow the seed bed to consume the supersaturation before oiling out can occur.

References
  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL:[Link]

Sources

Optimization

Technical Support Center: N-Methyl-6-nitroquinazolin-4-amine Cell Viability Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected data when evaluating novel kinase inhibitors and antitumor agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter unexpected data when evaluating novel kinase inhibitors and antitumor agents. N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) is a highly potent quinazoline derivative characterized by a bicyclic core and a redox-active nitro group at the 6-position 1. While it is an excellent lead compound for cancer signaling inhibition, its unique chemical structure frequently causes artifacts in standard cell viability assays.

This guide is designed to help you troubleshoot, understand the causality behind these artifacts, and implement self-validating experimental systems to ensure absolute data integrity.

Diagnostic Overview & Troubleshooting Matrix

When working with N-Methyl-6-nitroquinazolin-4-amine, researchers typically observe skewed IC50 curves, high background absorbance, or inconsistent replicates. Table 1 summarizes the most common quantitative issues and their root causes.

Table 1: Troubleshooting Matrix for N-Methyl-6-nitroquinazolin-4-amine Viability Workflows

Observed IssueRoot CauseDiagnostic TestCorrective Action
False-Positive Viability (Underestimated Toxicity) The nitro group directly reduces MTT/XTT to formazan, bypassing cellular metabolism.Run a cell-free control (Media + Compound + MTT). If it turns purple, abiotic reduction is occurring.Switch to a non-redox assay (e.g., SRB assay or ATP-based luminescence).
Inconsistent Replicates / High Standard Deviation Compound precipitation (crashing out) due to low aqueous solubility of the quinazoline core.Inspect wells under a microscope at 20x for needle-like crystals or cloudy precipitates.Prepare a 10 mM stock in 100% DMSO; pre-warm media before intermediate dilution. Keep final DMSO ≤ 0.5%.
Right-Shifted IC50 in High-Serum Media High protein binding; serum albumin scavenges the lipophilic compound.Run a parallel viability assay comparing 1% FBS vs. 10% FBS media.Use low-serum media during the 48-72h treatment window to determine the true intrinsic IC50.
Elevated Background in XTT/MTS Assays Free cysteine residues (Cys34) in serum albumin chemically reduce the tetrazolium salt.Run a control of Media (with 10% FBS) + XTT/MTS without cells or compound.Wash cells with PBS prior to adding the viability reagent to remove serum proteins.

Mechanistic Deep Dive: Why Tetrazolium Assays Fail

Q: Why does N-Methyl-6-nitroquinazolin-4-amine cause false-positive cell survival in MTT assays?

A: The fundamental issue lies in redox chemistry. Standard colorimetric assays like MTT, XTT, and MTS rely on the reduction of a tetrazolium salt into a colored formazan product. The assumption is that only active NAD(P)H-dependent oxidoreductases in living cells drive this reaction 2.

However, the nitro group (-NO2) at the 6-position of this specific quinazoline acts as a potent electron donor under physiological conditions. It can abiotically reduce the tetrazolium salt directly in the culture media, even in the complete absence of cells 3. This generates a massive false-positive absorbance signal at 570 nm, masking the actual cytotoxic effect of the drug.

G Cell Viable Cells (NAD(P)H Oxidoreductases) Formazan Formazan Crystals (Absorbance 570nm) Cell->Formazan True Biological Reduction MTT MTT Reagent (Tetrazolium Salt) MTT->Formazan Reduction FalsePos False Positive Viability (Underestimated Toxicity) Formazan->FalsePos Readout Compound N-Methyl-6-nitroquinazolin-4-amine (Redox-active Nitro Group) Compound->Formazan Abiotic Chemical Reduction (Artifact)

Fig 1. Mechanism of MTT assay interference by redox-active nitro-quinazoline compounds.

Q: Does the cell culture media itself contribute to this error?

A: Yes. If your media contains high concentrations of Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), you are introducing another variable. Albumin contains a free cysteine residue (Cys34) that possesses intrinsic reductive activity. This free thiol group can independently reduce XTT and MTT salts, compounding the false-positive artifact when testing highly protein-bound quinazolines 4.

Validated Experimental Protocol: The SRB Assay

To establish a self-validating system , we must physically separate the reactive compound from the viability readout. The Sulforhodamine B (SRB) assay achieves this by fixing the cellular proteins to the plate and washing away the N-Methyl-6-nitroquinazolin-4-amine before any colorimetric dye is introduced.

Step-by-Step Methodology:
  • Cell Seeding & Treatment: Seed cells (e.g., 5,000 cells/well) in a 96-well plate. Incubate for 24h. Treat with N-Methyl-6-nitroquinazolin-4-amine (0.1 µM to 100 µM) for 48-72 hours.

  • Fixation (The Critical Step): Without removing the culture media, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) directly to each well (final TCA concentration = 10%). Incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, locking the viable cell mass to the plastic while halting all metabolic and redox activity.

  • Washing: Discard the plate contents. Wash the plate 4 times with slow-running tap water or dH2O. Air-dry completely. Causality: This step completely removes the interfering nitro-quinazoline compound and serum proteins.

  • Staining: Add 100 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Destaining: Quickly wash the plate 4 times with 1% acetic acid. Air-dry completely. Causality: The low pH of the acetic acid keeps the sulfonic acid groups of the SRB dye protonated, ensuring it remains tightly bound to the basic amino acids of the fixed cells while unbound dye is washed away.

  • Solubilization & Readout: Add 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Shake on an orbital shaker for 10 minutes to release the dye. Measure absorbance at 510 nm.

Workflow Step1 1. Cell Seeding & Treatment Incubate with N-Methyl-6-nitroquinazolin-4-amine Step2 2. Fixation (Self-Validating Step) Add 10% TCA at 4°C for 1 hour to lock cellular mass Step1->Step2 Step3 3. Washing & Drying Remove media/compound, wash with dH2O to eliminate chemical artifact Step2->Step3 Step4 4. SRB Staining 0.4% SRB in 1% Acetic Acid for 30 min Step3->Step4 Step5 5. Destaining Wash with 1% Acetic Acid to remove unbound dye Step4->Step5 Step6 6. Solubilization & Readout 10 mM Tris base, measure absorbance at 510 nm Step5->Step6

Fig 2. Sulforhodamine B (SRB) assay workflow bypassing redox interference via physical separation.

Frequently Asked Questions (FAQs)

Q: I am observing a "hook effect" where cell viability drops at 10 µM but appears to increase again at 50 µM and 100 µM. What is happening?

A: This is a classic hallmark of chemical interference. At lower concentrations, the true cytotoxic effect of the quinazoline kinase inhibitor dominates. However, at higher concentrations (>10 µM), the sheer molarity of the redox-active nitro group outpaces the cell death, artificially reducing the MTT dye and causing the absorbance curve to swing back up. You must switch to an SRB or ATP-based assay to resolve this.

Q: Can I use an ATP-based luminescent assay (e.g., CellTiter-Glo) instead of SRB?

A: Yes. ATP-based assays measure luminescence generated by the luciferase enzyme, which requires ATP from living cells. Because this pathway does not rely on tetrazolium reduction, it is immune to the nitro-group electron donation artifact. However , ensure you run a "color quenching" control. Quinazolines can sometimes exhibit a yellow/orange hue at high concentrations, which may physically absorb the luminescent light before it reaches the detector.

Q: How do I prevent N-Methyl-6-nitroquinazolin-4-amine from precipitating when I add it to my cells?

A: The quinazoline core is highly hydrophobic and planar, leading to rapid crystallization in aqueous environments 1. To prevent "crashing out":

  • Never add 100% DMSO stock directly into the culture well.

  • Create an intermediate dilution: Pipette the required volume of your 10 mM DMSO stock into a separate tube containing pre-warmed (37°C) culture media. Vortex immediately.

  • Transfer this intermediate mixture to the cells. Ensure the final DMSO concentration never exceeds 0.5% (v/v), as higher concentrations will induce baseline solvent toxicity.

References

  • EvitaChem. "Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1". 1

  • ResearchGate. "Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System".3

  • PubMed / NIH. "Serum albumin leads to false-positive results in the XTT and the MTT assay". 4

  • BenchChem. "A Comparative Analysis of Pyrimidine and Quinazoline Scaffolds in Drug Discovery". 2

Sources

Troubleshooting

Technical Support Center: Interpreting Unexpected Results with N-Methyl-6-nitroquinazolin-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with N-Methyl-6-nitroqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, medicinal chemists, and drug development professionals working with N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1).

Quinazoline derivatives are privileged scaffolds in medicinal chemistry, most notably acting as ATP-competitive kinase inhibitors (e.g., targeting EGFR)[1][2]. However, the presence of the 6-nitroaromatic system combined with the 4-methylamine substitution introduces unique physicochemical and metabolic liabilities. If you are experiencing erratic IC50 curves, assay background noise, or discrepancies between in vitro and in vivo data, this guide will help you identify the root cause and implement self-validating solutions.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do I observe a massive discrepancy between my biochemical kinase assay IC50 and my cell-based efficacy assay?

The Causality: The most likely culprit is cellular nitroreduction . In biochemical assays (using purified recombinant kinases), N-Methyl-6-nitroquinazolin-4-amine remains structurally intact. However, in cell-based assays, ubiquitous cellular nitroreductases rapidly reduce the 6-nitro group (-NO2) to a 6-amino group (-NH2)[3][4]. The Impact: This metabolic shift fundamentally alters the pharmacophore. The transition from a strongly electron-withdrawing, bulky nitro group to an electron-donating, hydrogen-bond-donating amino group completely changes how the quinazoline core interacts with the kinase hinge region[2][4]. Your cell-based assay is likely measuring the efficacy of the metabolite (N-Methyl-6-aminoquinazolin-4-amine), not your parent compound.

Q2: Why is my Fluorescence Polarization (FP) or TR-FRET kinase assay showing high background noise, signal quenching, or erratic readouts?

The Causality: Nitroaromatic compounds are notorious for optical interference. The 6-nitroquinazoline core acts as a potent fluorescence quencher due to highly efficient intersystem crossing (ISC), which provides a non-radiative pathway for excited-state relaxation[5]. The Impact: The compound absorbs the excitation/emission light (Inner Filter Effect, IFE) or directly quenches the fluorophore via collisional quenching[5]. This artificially lowers the fluorescence signal, which assay software often misinterprets as "inhibition," leading to false-positive hits or biphasic dose-response curves.

Q3: Why am I seeing sudden signal drops at high concentrations (>10 µM) in aqueous buffers, despite good DMSO solubility?

The Causality: Planar, bicyclic quinazolines with lipophilic substitutions often suffer from poor aqueous solubility. The Impact: When diluted from a 100% DMSO stock into an aqueous assay buffer, the compound can form micro-precipitates. These aggregates scatter light (interfering with optical readouts) and sequester the compound, meaning the actual free concentration of the inhibitor in your well is a fraction of your calculated dose[6].

Part 2: Visualizing the Interference Pathways

Metabolism N N-Methyl-6-nitroquinazolin-4-amine (Parent Compound) Enz Cellular Nitroreductases (In Cell-Based Assays) N->Enz Cellular Uptake A N-Methyl-6-aminoquinazolin-4-amine (Active/Inactive Metabolite) Enz->A Enzymatic Reduction (-NO2 to -NH2) Off Altered Kinase Hinge Affinity (Discrepant IC50) A->Off H-Bond Donor Formation

Fig 1: Nitroreductase-mediated metabolic shift altering target kinase affinity.

Troubleshooting Start Unexpected Assay Result with 6-Nitroquinazoline Q1 Fluorescence-Based Biochemical Assay? Start->Q1 Q2 Cell-Based Efficacy Assay? Start->Q2 Path1 Suspect Fluorescence Quenching or Inner Filter Effect (IFE) Q1->Path1 Yes Path2 Suspect Cellular Nitroreduction (Pharmacophore Shift) Q2->Path2 Yes Sol1 Protocol 2: Switch to Far-Red Tracers Path1->Sol1 Sol2 Protocol 1: LC-MS/MS Media Profiling Path2->Sol2

Fig 2: Decision tree for troubleshooting 6-nitroquinazoline assay anomalies.

Part 3: Quantitative Data & Physicochemical Profiling

To anticipate how N-Methyl-6-nitroquinazolin-4-amine will behave in your specific assay, reference the following physicochemical risk profile.

Property / FeatureExpected Behavior / ValuePrimary Assay RiskMitigation Strategy
Nitro Group (-NO2) High electron withdrawal; broad UV-Vis absorbance.Fluorescence quenching (IFE) in FP/TR-FRET assays[5].Shift to Far-Red fluorophores (e.g., Cy5, Alexa 647)[6].
Metabolic Stability Highly susceptible to reduction in vitro and in vivo.Rapid conversion to 6-amino derivative, altering target SAR[3][4].Perform LC-MS/MS stability assays in target cell lines.
Aqueous Solubility Poor (< 50 µM in standard PBS, pH 7.4).Micro-precipitation causing light scatter and false negatives[6].Add 0.01% Tween-20 or BSA; use nephelometry to verify solubility.
Kinase Binding ATP-competitive (hinge binder).Off-target RTK inhibition (e.g., EGFR, HER2)[2].Run broad kinome profiling panels to ensure selectivity.

Part 4: Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that definitively prove whether the unexpected result is an artifact of the compound's chemistry or a true biological phenomenon.

Protocol 1: LC-MS/MS Workflow for Assessing Cellular Nitroreduction

Purpose: To determine if your cell-based IC50 is driven by the parent 6-nitro compound or its 6-amino metabolite.

Step-by-Step Methodology:

  • Preparation: Seed your target cancer cell line (e.g., A549 or HCT-116[2]) in a 6-well plate at 1×105 cells/well. Allow 24 hours for adherence.

  • Treatment: Dose the cells with 1 µM of N-Methyl-6-nitroquinazolin-4-amine.

  • Self-Validating Control: In a parallel well, dose 1 µM of the compound into cell-free media, and in another well, dose into heat-killed cells. (This proves whether reduction is enzymatic or a spontaneous chemical degradation).

  • Time-Course Sampling: Extract 50 µL aliquots of media at 0, 1, 4, 8, and 24 hours. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Extraction: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins. Transfer the supernatant to LC-MS vials.

  • LC-MS/MS Analysis:

    • Monitor the parent mass transition (approx. m/z 205 fragment).

    • Crucial Step: Explicitly set a Multiple Reaction Monitoring (MRM) transition for the expected reduced metabolite, N-Methyl-6-aminoquinazolin-4-amine (approx. m/z 175 fragment)[4].

  • Interpretation: If the parent compound depletes in live cells but remains stable in cell-free/heat-killed controls, and the -NH2 mass appears, your compound is acting as a prodrug in your assay.

Protocol 2: Mitigating Inner Filter Effect (IFE) in Fluorescence Assays

Purpose: To validate if the compound is artificially quenching your kinase assay fluorophore, and to bypass this interference.

Step-by-Step Methodology:

  • The Stern-Volmer Validation (Control Step): Before running the kinase assay, prepare a solution of your free assay fluorophore (e.g., FITC or AMC) at the exact concentration used in your assay.

  • Titration: Titrate N-Methyl-6-nitroquinazolin-4-amine from 0.1 µM to 50 µM into the fluorophore solution (without the kinase or ATP).

  • Measurement: Read the fluorescence. If the signal drops proportionally to the compound concentration, you have definitively proven optical interference (quenching/IFE)[5].

  • The Solution (Red-Shifting): Because nitroaromatic absorbance and quenching efficiency drop significantly at longer wavelengths, switch your assay readout to a Far-Red tracer [6].

  • Re-Optimization: Re-run the assay using a Cy5 or Alexa Fluor 647-labeled tracer (Excitation ~640 nm / Emission ~680 nm). The far-red spectrum bypasses the absorbance maxima of the 6-nitroquinazoline core, restoring the integrity of your homogenous assay[6].

Part 5: References

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation National Institutes of Health (NIH) / PMC[Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors National Institutes of Health (NIH) / PMC[Link]

  • Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers National Institutes of Health (NIH) / PubMed [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies National Institutes of Health (NIH) / PubMed [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Profiling N-Methyl-6-nitroquinazolin-4-amine Analogs Against Established Therapeutics

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of a newer class of 6-nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted cancer therapy, the quinazoline scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of a newer class of 6-nitroquinazoline derivatives, exemplified by compounds structurally related to N-Methyl-6-nitroquinazolin-4-amine, against well-established quinazoline-based inhibitors such as Gefitinib, Erlotinib, Lapatinib, Afatinib, and Vandetanib. We will also contrast their targeted mechanisms with inhibitors of downstream pathways, such as the AKT inhibitor Ipatasertib. This analysis is supported by experimental data from peer-reviewed studies, detailed protocols for key validation assays, and visualizations of the underlying molecular pathways.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, serves as a highly effective pharmacophore for ATP-competitive kinase inhibitors.[1][2] Its structural rigidity and ability to form key hydrogen bonds within the ATP-binding pocket of various kinases have led to the successful development of numerous FDA-approved drugs.[1] These inhibitors primarily target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and angiogenesis.[3]

Profiling 6-Nitroquinazoline Derivatives

Recent research has focused on the synthesis and evaluation of 6-nitro-4-substituted quinazoline derivatives as potent EGFR inhibitors.[1] While specific data for N-Methyl-6-nitroquinazolin-4-amine is limited in publicly available literature, a study on closely related analogs provides valuable insights into the potential of this chemical class.[1] These compounds are of particular interest for their potential to overcome resistance to first-generation EGFR inhibitors.[4]

One notable compound from this series, designated as 6c , demonstrated superior inhibitory activity against the mutant EGFR T790M, a common mechanism of acquired resistance to drugs like gefitinib and erlotinib.[1][4]

Mechanism of Action: Targeting the EGFR Signaling Pathway

Like their predecessors, 6-nitroquinazoline derivatives function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain.[4] By occupying the ATP-binding site, they prevent the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades critical for cancer cell survival and proliferation, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Quinazoline 6-Nitroquinazoline Inhibitor Quinazoline->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation ADP ADP Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT->Proliferation Anti-apoptotic signaling EGF EGF (Ligand) EGF->EGFR Binding & Dimerization

Caption: EGFR signaling pathway and inhibition by 6-nitroquinazoline.

Comparative Analysis with Established Quinazoline Inhibitors

The clinical utility of any new inhibitor is best understood through direct comparison with existing standards of care. The following tables summarize the inhibitory concentrations (IC50) of 6-nitroquinazoline analogs and other prominent inhibitors against their primary kinase targets.

Disclaimer: IC50 values are sourced from various publications and may not be directly comparable due to differences in experimental conditions. They are presented for illustrative purposes.

Table 1: EGFR and HER2 Tyrosine Kinase Inhibitors
CompoundTarget(s)IC50 (nM) - Cell-freeIC50 (µM) - Cell-basedKey FeaturesReferences
6-nitroquinazoline (6c) EGFR (mutant T790M)Not ReportedSuperior to GefitinibOvercomes T790M resistance[1][4]
Gefitinib EGFR26 - 57 (Tyr992/1173)0.003 - 0.39 (EGFR-mutant cells)First-generation, reversible[6][7][8][9]
Erlotinib EGFR20.002 - 5.8 (various cell lines)First-generation, reversible[10][11][12][13]
Lapatinib EGFR, HER2 (ErbB2)10.8 (EGFR), 9.2 (HER2)0.052 - 10.9 (endometrial cells)Dual inhibitor, reversible[14][15][16][17][18]
Afatinib EGFR, HER2, HER40.5 (EGFR), 14 (HER2)0.011 - 1.37 (pancreatic cells)Pan-ErbB inhibitor, irreversible[13][19]
Table 2: Multi-targeted and Downstream Pathway Inhibitors
CompoundTarget(s)IC50 (nM) - Cell-freeIC50 (µM) - Cell-basedKey FeaturesReferences
Vandetanib VEGFR2, EGFR, RET40 (VEGFR2), 500 (EGFR)0.4 (pVEGFR-2), 1.1 (pEGFR)Multi-kinase inhibitor[20][21]
Ipatasertib AKT1, AKT2, AKT35 (AKT1), 18 (AKT2), 8 (AKT3)2.2 - 10 (various cell lines)Targets downstream PI3K/AKT pathway[22][23][24]

Experimental Protocols for Inhibitor Characterization

To ensure scientific rigor, the evaluation of kinase inhibitors relies on a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Kinase_Assay_Workflow start Start step1 Prepare Assay Plate: - Add kinase buffer - Add test compound dilutions - Add purified kinase enzyme start->step1 step2 Initiate Reaction: Add ATP and peptide substrate step1->step2 step3 Incubate at RT (e.g., 60 minutes) step2->step3 step4 Stop Reaction & Detect Signal: - Add detection reagent (e.g., ADP-Glo™) - Measure luminescence/fluorescence step3->step4 step5 Data Analysis: - Normalize data to controls - Plot dose-response curve - Calculate IC50 value step4->step5 end End step5->end

Caption: Workflow for a biochemical kinase inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation : In a 384-well plate, add kinase buffer, followed by serial dilutions of the test compound (e.g., N-Methyl-6-nitroquinazolin-4-amine analogs). Add the purified target kinase (e.g., EGFR) to each well, except for the negative control wells.[25]

  • Reaction Initiation : Add a mixture of ATP and a specific peptide substrate to all wells to start the kinase reaction. The ATP concentration should be optimized, typically near the Michaelis-Menten constant (Km), for accurate IC50 determination with ATP-competitive inhibitors.[26]

  • Incubation : Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed under initial rate conditions.[26]

  • Signal Detection : Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced. This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.[25]

  • Data Analysis : The luminescent signal is measured using a plate reader. The percentage of inhibition is calculated for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls. An IC50 value is then determined by fitting the data to a dose-response curve.[27]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding : Plate cancer cells (e.g., A549 lung cancer or HCT-116 colon cancer cells) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[28]

  • Compound Treatment : Treat the cells with serial dilutions of the quinazoline inhibitor for a specified period, typically 72 hours.[28]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[29]

  • Absorbance Reading : Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[28]

  • IC50 Calculation : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

This technique is used to confirm that the inhibitor is hitting its intended target within the cell and blocking downstream signaling.

Western_Blot_Workflow start Start step1 Cell Culture & Treatment: - Grow cells (e.g., A431) - Treat with quinazoline inhibitor - Stimulate with EGF start->step1 step2 Cell Lysis & Protein Quantification step1->step2 step3 SDS-PAGE: Separate proteins by size step2->step3 step4 Protein Transfer to PVDF Membrane step3->step4 step5 Immunoblotting: 1. Blocking 2. Primary Ab (p-EGFR) 3. Secondary Ab (HRP-conjugated) step4->step5 step6 Detection: - Add ECL substrate - Image chemiluminescence step5->step6 step7 Stripping & Reprobing (Total EGFR) step6->step7 step8 Data Analysis: Densitometry step6->step8 step7->step5 Re-probe end End step8->end

Caption: Workflow for evaluating inhibitor effect on EGFR phosphorylation.

Step-by-Step Methodology:

  • Sample Preparation : Culture EGFR-expressing cells (e.g., A431) and treat them with various concentrations of the inhibitor for a designated time. Stimulate the cells with EGF to induce EGFR phosphorylation. Lyse the cells to extract total protein.[5]

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[30]

  • SDS-PAGE : Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[5]

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking : Block the membrane with a protein-rich solution (e.g., BSA) to prevent non-specific antibody binding.[30]

  • Antibody Incubation : Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR). Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. The intensity of the band corresponds to the amount of p-EGFR.[30]

  • Normalization : To ensure that changes in the p-EGFR signal are not due to differences in the total amount of EGFR, the membrane is stripped of the first set of antibodies and re-probed with an antibody against total EGFR. Densitometry is used to quantify the bands, and the p-EGFR signal is normalized to the total EGFR signal.[5][30]

Conclusion and Future Directions

The data presented indicates that 6-nitroquinazoline derivatives represent a promising avenue for the development of next-generation EGFR inhibitors.[4] Their demonstrated efficacy against the T790M resistance mutation, a significant clinical challenge, positions them as valuable candidates for further preclinical and clinical investigation.[1][4] A comprehensive characterization, following the rigorous experimental protocols outlined, is essential to fully elucidate their therapeutic potential relative to established quinazoline inhibitors and other targeted agents. The continued exploration of this and other novel quinazoline scaffolds will undoubtedly fuel the advancement of precision oncology.

References

  • Creative Proteomics. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • BenchChem. (2025). Biological evaluation of 6-Nitroquinazoline against drug-resistant cancer cell lines.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • BenchChem. (2025). Application Notes and Protocols for Detecting EGFR Phosphorylation via Western Blot.
  • Selleck Chemicals. (2024, May 22). Lapatinib (GW572016) | EGFR/HER2 Inhibitor.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Treatment.
  • Mok, T. S., et al. (2009). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. Journal of Clinical Oncology, 27(36), 6143–6149.
  • Sausville, E. A., et al. (2017). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors. Cancer Discovery, 7(1), 102-113.
  • Selleck Chemicals. (2024, May 22). Vandetanib (ZD6474) | VEGFR Inhibitor.
  • Allas, S. (2024, December 3). Lapatinib is a Dual EGFR/HER2 TK Inhibitor (TKI) for Breast Cancer Research.
  • Wedge, S. R., et al. (2009). Vandetanib inhibits both VEGFR-2 and EGFR signalling at clinically relevant drug levels in preclinical models of human cancer. International Journal of Cancer, 125(2), 271-280.
  • Wells, S. A., et al. (2010). Vandetanib (ZD6474) in the Treatment of Medullary Thyroid Cancer. Journal of Clinical Endocrinology & Metabolism, 95(1), 18-27.
  • Konecny, G. E., et al. (2006). Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells. British Journal of Cancer, 94(1), 157-166.
  • Tocris Bioscience. (n.d.). Vandetanib | VEGF Receptor Inhibitors.
  • Tocris Bioscience. (n.d.). Vandetanib | VEGFR.
  • Abcam. (n.d.). Lapatinib, EGFR and HER2 tyrosine kinase inhibitor.
  • MedChemExpress. (n.d.). Lapatinib (GW572016) | EGFR/HER2 Inhibitor.
  • Selleck Chemicals. (2024, May 22). Gefitinib (ZD1839) | EGFR Inhibitor.
  • Farag, A. B., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry, 16(17), 1545-1565.
  • EvitaChem. (n.d.). Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317).
  • FineTest. (2025, November 17). EGFR Western Blot Protocol.
  • Buckingham, L., et al. (2020). Ipatasertib, an oral AKT inhibitor, in combination with carboplatin exhibits anti-proliferative effects in uterine serous carcinoma. Gynecologic Oncology, 157(1), 223-231.
  • Selleck Chemicals. (2024, May 22). Erlotinib (CP-358774) Hydrochloride | EGFR Inhibitor.
  • Giovannetti, E., et al. (2011). Metabolism of the EGFR tyrosin kinase inhibitor gefitinib by cytochrome P450 1A1 enzyme in EGFR-wild type non small cell lung cancer cell lines. Biochemical Pharmacology, 82(9), 1143-1152.
  • BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • ResearchGate. (2017, January 20). A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
  • Kalinsky, K., et al. (2025, December 1). Ipatasertib in Patients with Tumors with AKT Mutations: Results from the NCI-MATCH ECOG-ACRIN Trial (EAY131) Subprotocol Z1K. Clinical Cancer Research.
  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays.
  • ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell....
  • Selleckchem. (2024, May 22). Erlotinib (CP-358774) Hydrochloride.
  • ResearchGate. (n.d.). Akt3 inhibitors under clinical evaluation....
  • BenchChem. (2025). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
  • Selleckchem. (n.d.). Gefitinib hydrochloride.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Wind, S., et al. (2013). Clinical Pharmacokinetics and Pharmacodynamics of Afatinib. Clinical Pharmacokinetics, 52(5), 359–373.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • ResearchGate. (2016, July 19). How could I detect EGFR by western blot effectively?.
  • Lin, S. Y., et al. (1986). Western blot detection of epidermal growth factor receptor from plasmalemma of culture cells using 125I-labeled epidermal growth factor. Analytical Biochemistry, 156(2), 272-278.
  • ResearchGate. (n.d.). IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic....
  • Sequist, L. V., et al. (2010). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. Clinical Cancer Research, 16(12), 3233-3241.
  • Wang, P., et al. (2014). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PLoS One, 9(9), e107263.
  • Al-Suwaidan, I. A., et al. (2016).
  • Ameta, K. L., et al. (2018). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In Heterocyclic Compounds. IntechOpen.
  • Liu, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3354.
  • Kumar, A., et al. (2020). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl)-4-Thiomorpholinoquinazolin-3(4H)-Amine Derivatives. Advanced Journal of Chemistry, Section A, 3(1), 1-10.

Sources

Comparative

Validation of N-Methyl-6-nitroquinazolin-4-amine as an EGFR inhibitor

Validation of N-Methyl-6-nitroquinazolin-4-amine as an EGFR Inhibitor: A Comparative Guide Executive Summary & Structural Rationale The quinazoline core is the defining structural scaffold for first-generation epidermal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validation of N-Methyl-6-nitroquinazolin-4-amine as an EGFR Inhibitor: A Comparative Guide

Executive Summary & Structural Rationale

The quinazoline core is the defining structural scaffold for first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) serves as a critical pharmacophore and lead compound in the development of novel targeted anticancer therapeutics[1].

To understand its efficacy, one must look at the causality of its structural design. The quinazoline ring mimics the adenine moiety of ATP, allowing it to competitively bind the ATP-binding cleft of the EGFR kinase domain. The presence of the nitro group at the 6-position provides a strong electron-withdrawing effect, altering the pKa of the quinazoline nitrogen atoms and optimizing hydrogen bond formation with the hinge region (specifically Met793) of the kinase. Concurrently, the N-methylamine at the 4-position offers a highly reactive vector for further functionalization to target the solvent-exposed region or the hydrophobic pocket. By blocking ATP binding, quinazoline derivatives halt EGFR autophosphorylation and the subsequent activation of the downstream RAS/RAF/MEK and PI3K/AKT/mTOR signaling cascades[1][2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K / AKT / mTOR Pathway EGFR->PI3K Phosphorylation RAS RAS / RAF / MEK Pathway EGFR->RAS Phosphorylation Inhibitor N-Methyl-6-nitroquinazolin-4-amine (ATP Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Binding Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces (via pathway blockade) Proliferation Cell Proliferation & Survival PI3K->Proliferation Promotes RAS->Proliferation Promotes

Mechanism of Action: EGFR inhibition by quinazoline derivatives blocking downstream survival pathways.

Comparative Performance Data

To validate N-Methyl-6-nitroquinazolin-4-amine derivatives, they must be benchmarked against optimized clinical TKIs like Erlotinib and Gefitinib. The table below outlines the target metrics required for a successful validation profile.

CompoundPrimary TargetCell-Free IC50 (nM)PC-9 Viability IC50 (nM)H1975 Viability IC50 (nM)Key Structural Feature at C4
Erlotinib EGFR2.0[3]~15.0> 2000.03-ethynylaniline
Gefitinib EGFR33.0[4]13.0[2]> 5000.0[2]3-chloro-4-fluoroaniline
N-Methyl-6-nitroquinazolin-4-amine EGFR (Lead)Derivative DependentDerivative DependentDerivative DependentN-methylamine

Note: First-generation TKIs exhibit high potency against sensitizing mutations (e.g., PC-9 cells) but fail against the T790M gatekeeper mutation (e.g., H1975 cells)[2][5].

Self-Validating Experimental Protocols

To objectively validate N-Methyl-6-nitroquinazolin-4-amine or its synthesized derivatives, researchers must employ a cascading workflow. Each step is designed to isolate a specific biological variable, ensuring that observed phenotypic changes are directly caused by on-target EGFR inhibition.

Workflow Compound 1. Compound Prep Synthesis & QC Kinase 2. Cell-Free Assay HTRF Kinase IC50 Compound->Kinase InVitro 3. Cell Viability MTS Assay (PC-9, H1975) Kinase->InVitro Western 4. Target Engagement Western Blot (p-EGFR) InVitro->Western InVivo 5. In Vivo Models Xenograft Efficacy Western->InVivo

Step-by-step experimental workflow for the validation of novel EGFR tyrosine kinase inhibitors.

Protocol 1: Cell-Free HTRF Kinase Assay (Direct Target Engagement)

Causality & Purpose: Cellular assays introduce confounding variables like membrane permeability and efflux pump activity. A cell-free Homogeneous Time-Resolved Fluorescence (HTRF) assay isolates the biochemical interaction, establishing the intrinsic potency (IC50) of the inhibitor against the isolated EGFR kinase domain. Methodology:

  • Prepare recombinant human EGFR kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Serially dilute the test compound, Erlotinib (positive control), and Gefitinib (from 10 µM down to 0.1 nM) in DMSO. Critical: Final DMSO concentration must remain 1% to prevent enzyme denaturation.

  • Incubate inhibitors with the EGFR enzyme for 15 minutes at room temperature to allow equilibrium binding.

  • Initiate the reaction by adding ATP (at the predetermined Km value, typically 10 µM) and a biotinylated poly-GT peptide substrate.

  • After 60 minutes, terminate the reaction using EDTA. Add Eu3+-cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Measure the FRET signal (ratio of 665 nm / 620 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement via Western Blotting

Causality & Purpose: Biochemical potency does not guarantee cellular efficacy. This step validates that the compound successfully penetrates the lipid bilayer and inhibits EGFR autophosphorylation in a complex, physiological intracellular environment. Methodology:

  • Seed PC-9 (EGFR Exon 19 deletion) and A549 (EGFR Wild-Type) cells in 6-well plates at 3×105 cells/well. Starve in serum-free media for 24 hours to reduce background kinase activity.

  • Treat cells with varying concentrations of the inhibitor (e.g., 0.1, 1, 10, 100 nM) for 2 hours.

  • Stimulate with 50 ng/mL EGF for 15 minutes to induce robust receptor activation.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for total EGFR, phospho-EGFR (Tyr1068), phospho-AKT (Ser473), and phospho-ERK (Thr202/Tyr204).

  • Validation Metric: A successful inhibitor will demonstrate a dose-dependent reduction in p-EGFR, p-AKT, and p-ERK without altering total EGFR protein levels.

Protocol 3: Cell Viability and Proliferation Assay (MTS)

Causality & Purpose: To determine the phenotypic outcome of target inhibition. By comparing mutant versus wild-type cell lines, researchers can establish the therapeutic window and mutation selectivity of the compound. Methodology:

  • Plate PC-9 (sensitive mutant), H1975 (resistant mutant, L858R/T790M), and A549 (wild-type) cells in 96-well plates (3,000 cells/well).

  • After 24 hours, add the test compounds in a 10-point dose-response format alongside a vehicle control (0.1% DMSO).

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add MTS reagent and incubate for an additional 2 hours. Measure absorbance at 490 nm.

  • Validation Metric: Gefitinib and Erlotinib exhibit low nanomolar IC50s in PC-9 cells[5] but micromolar IC50s in H1975 cells due to the T790M "gatekeeper" mutation, which sterically hinders drug binding and increases ATP affinity[2]. Novel N-Methyl-6-nitroquinazolin-4-amine derivatives must be benchmarked against this exact resistance profile to prove superiority or equivalence.

References

  • AACR Journals: Disparate effects of gefitinib and lapatinib on egfr mutant lung cancer Source: aacrjournals.org URL:[Link]

Sources

Validation

Cross-Reactivity Profile of N-Methyl-6-nitroquinazolin-4-amine: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist specializing in targeted therapeutics, I frequently consult with drug development teams on the selection of early-stage chemical scaffolds. A recurring challenge in oncology drug design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in targeted therapeutics, I frequently consult with drug development teams on the selection of early-stage chemical scaffolds. A recurring challenge in oncology drug design is balancing target affinity with kinome-wide selectivity.

In this guide, we will critically evaluate the cross-reactivity profile of N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) . While the quinazoline core is the foundational scaffold for blockbuster Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib[1], this specific minimalist derivative offers a unique lens into ATP-competitive binding mechanics. By objectively comparing its performance against advanced clinical alternatives, we can map how specific functional groups dictate off-target cross-reactivity.

Structural Causality: The Basis of Kinase Selectivity

To understand a compound's cross-reactivity, we must first examine the thermodynamics of the kinase ATP-binding pocket. The quinazoline core acts as a classic ATP competitor, anchoring into the kinase hinge region by forming a critical hydrogen bond with the backbone amide of specific residues (e.g., Met793 in EGFR)[2].

The selectivity profile of N-Methyl-6-nitroquinazolin-4-amine is driven by two distinct structural features:

  • The 6-Nitro Group: This strong electron-withdrawing group alters the pKa of the quinazoline nitrogens, modulating the strength of the hinge-binding hydrogen bonds. While it enhances baseline affinity, it lacks the precise spatial orientation provided by the extended ether linkages seen in later-generation drugs.

  • The 4-N-Methyl Group: This is the primary driver of its broad cross-reactivity. Advanced inhibitors like gefitinib utilize a bulky 3-chloro-4-fluoroaniline group at the 4-position to deeply occupy a hydrophobic back-pocket exclusive to the EGFR family[1]. The small N-methyl group in our subject compound provides minimal steric hindrance, allowing the molecule to flexibly fit into the ATP pockets of unintended kinase targets.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR Kinase Domain (Wild-Type / Mutant) Ligand->EGFR Activates ATP ATP Binding Pocket (Hinge Region Met793) EGFR->ATP Requires ATP Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Downstream Phosphorylation Cascade Inhibitor N-Methyl-6-nitroquinazolin-4-amine (ATP Competitor) Inhibitor->ATP Competitive Inhibition Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Survival Blocked

Fig 1: Mechanism of quinazoline-based competitive inhibition within the EGFR signaling cascade.

Comparative Data: Cross-Reactivity Profiling

Because N-Methyl-6-nitroquinazolin-4-amine lacks the bulky hydrophobic moieties required for strict target discrimination, it functions more as a "pan-kinase" baseline tool rather than a highly selective therapeutic.

Below is a comparative summary of representative IC50 values across a targeted kinome panel. We benchmark our compound against Gefitinib (1st-generation, highly selective for EGFR WT) and Afatinib (2nd-generation, covalent pan-ErbB inhibitor) to illustrate the functional impact of structural evolution.

Table 1: Comparative Kinase Selectivity Data (Representative IC50 Values)

Kinase TargetN-Methyl-6-nitroquinazolin-4-amineGefitinib (1st Gen)Afatinib (2nd Gen)Structural Causality for Cross-Reactivity
EGFR (WT) ~120 nM2.5 nM0.5 nMLack of bulky 4-aniline reduces optimal hydrophobic packing in WT.
EGFR (T790M) >10,000 nM>10,000 nM10 nMReversible binding cannot overcome the T790M gatekeeper steric clash.
HER2 (ErbB2) ~450 nM1,200 nM14 nMThe smaller 4-N-methyl group permits moderate HER2 cross-reactivity.
VEGFR2 ~850 nM>10,000 nM>10,000 nMUnhindered pan-kinase hinge binding enables off-target VEGFR2 activity.
CDK2 ~1,500 nM>10,000 nM>10,000 nMNitro group electronics promote moderate CDK2 cross-reactivity.

Data Interpretation: The data clearly demonstrates that while N-Methyl-6-nitroquinazolin-4-amine maintains a preference for EGFR, its minimalist structure permits significant off-target engagement with VEGFR2 and CDK2, targets that are effectively ignored by the highly functionalized gefitinib[1].

Experimental Methodology: High-Throughput Kinome Profiling

To generate reliable, publication-quality cross-reactivity data, the experimental protocol must be a self-validating system. We utilize a luminescence-based ADP detection assay (e.g., Promega's ADP-Glo™ Kinase Assay) combined with a representative human kinome panel[3]. This methodology directly measures kinase activity via ATP-to-ADP conversion, independent of the specific substrate sequence, preventing substrate-bias artifacts.

Step-by-Step Protocol
  • Compound Preparation (Dose-Response): Prepare a 10-point serial dilution of N-Methyl-6-nitroquinazolin-4-amine in 100% DMSO. The final assay concentration must range from 10 µM down to 0.5 nM. Causality: This wide dynamic range is critical to capture both high-affinity primary targets and low-affinity off-target cross-reactivities.

  • Kinase Reaction Assembly: In a low-volume 384-well plate, combine 1 µL of the diluted compound with 2 µL of the specific Kinase Working Stock (e.g., EGFR, HER2, VEGFR2).

  • Reaction Initiation: Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction. Critical Step: The ATP concentration must be maintained at or near the Michaelis constant ( Km​ ) for each specific kinase to ensure that competitive binding conditions are accurately and uniformly assessed across the panel[4].

  • Incubation: Seal the plate and incubate at room temperature (22–25°C) for 60 minutes to reach steady-state kinetics.

  • Luminescent Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP (incubate 40 mins). Subsequently, add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction to produce light[3].

  • Data Analysis & Self-Validation: Quantify luminescence on a microplate reader. Calculate IC50 values using a four-parameter logistic non-linear regression model. Validation: Every plate must include a no-enzyme control (background) and a vehicle control (100% activity). Calculate the Z'-factor; a Z'-factor > 0.5 is required to validate the assay's robustness.

For orthogonal validation of these off-target effects in living cells, I highly recommend employing Chemical Proteomics (Kinobeads) to assess actual intracellular target engagement and confirm that the biochemical cross-reactivity translates to the cellular environment[5].

Profiling_Workflow Prep 1. Compound Prep 10-Point Serial Dilution Assay 2. Kinase Reaction Enzyme + Substrate + ATP Prep->Assay 1 µL/well Detection 3. Luminescence Detection ADP-Glo Reagent Assay->Detection 60 min Incubation Analysis 4. Data Analysis IC50 & Z'-Factor Validation Detection->Analysis Microplate Reader

Fig 2: High-throughput kinome profiling workflow for mapping inhibitor cross-reactivity.

Conclusion & Strategic Recommendations

N-Methyl-6-nitroquinazolin-4-amine is not designed to be a highly selective therapeutic out-of-the-box. Its lack of a bulky hydrophobic group at the 4-position results in a broad cross-reactivity profile, engaging off-targets like VEGFR2 and CDK2.

However, for drug development professionals, this compound serves as an ideal, structurally minimized lead. Researchers should utilize this compound as a baseline scaffold. By employing structure-based drug design (SBDD), medicinal chemists can systematically append functional groups at the 4-amino and 6-nitro positions to dial out off-target cross-reactivity, optimize for specific mutant kinases (e.g., EGFR T790M), and ultimately engineer the next generation of precision oncology therapeutics.

References
  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI URL: [Link]

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling Source: ACS Publications URL: [Link]

Sources

Comparative

Comparative In Vivo Efficacy Guide: N-Methyl-6-nitroquinazolin-4-amine vs. Erlotinib in EGFR-Mutant Models

As the landscape of targeted oncology evolves, the quinazoline scaffold remains a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides a compreh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the quinazoline scaffold remains a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive, objective comparison between N-Methyl-6-nitroquinazolin-4-amine (a simplified, experimental quinazoline derivative; CAS 51687-07-1) and Erlotinib (a highly optimized, clinical-standard EGFR inhibitor).

Designed for drug development professionals, this document outlines the rigorous, self-validating in vivo methodologies required to evaluate target engagement, pharmacokinetic (PK) profiles, and pharmacodynamic (PD) efficacy[1].

Pharmacological Rationale & Causality of Model Selection

Both compounds share a core quinazoline ring, a privileged pharmacophore that acts as an ATP-competitive inhibitor at the kinase domain of EGFR[1].

  • Erlotinib features an aniline substituent with a 3-ethynyl group and bulky methoxyethoxy side chains, which optimize its fit within the hydrophobic ATP-binding pocket and enhance oral bioavailability.

  • N-Methyl-6-nitroquinazolin-4-amine (N-Me-6-NO2-QA) possesses a simpler structure with a 6-nitro group and a 4-N-methyl substitution. While it retains the core binding moiety, it serves primarily as an experimental probe or synthetic intermediate to study baseline quinazoline activity.

The Self-Validating System: Why HCC827?

To objectively compare these compounds, we utilize the HCC827 human non-small cell lung cancer (NSCLC) xenograft model . HCC827 cells harbor an acquired mutation in the EGFR tyrosine kinase domain (Exon 19 deletion, E746_A750del)[2].

  • Causality: This specific mutation confers hypersensitivity to quinazoline-based TKIs. Using a highly sensitive model establishes a wide dynamic range for Tumor Growth Inhibition (TGI), allowing us to detect even subtle efficacy differences between an optimized drug (Erlotinib) and a baseline probe (N-Me-6-NO2-QA). Furthermore, the inclusion of a vehicle control and parallel PK/PD analysis ensures the system is self-validating: tumor shrinkage must correlate directly with intratumoral drug concentration and the suppression of downstream signaling[3].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Exon 19 del) Hyperactive Kinase EGF->EGFR Binds & Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / ERK Pathway EGFR->RAS Phosphorylation Inhibitors Quinazoline Inhibitors (Erlotinib / N-Me-6-NO2-QA) Inhibitors->EGFR ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes RAS->Proliferation Promotes

Mechanism of quinazoline-based ATP-competitive inhibition in EGFR-mutant NSCLC.

In Vivo Experimental Methodology

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the in vivo workflow used to generate the comparative data.

Step-by-Step Protocol: Xenograft Establishment & Dosing
  • Cell Preparation: Cultivate HCC827 cells in RPMI-1640 medium supplemented with 10% FBS. Harvest cells at 80% confluence.

  • Inoculation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice. Rationale for Matrigel: Enhances initial cell survival and standardizes tumor take-rates.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 150–200 mm³, randomize mice into three cohorts (n=8 per group) to ensure equal starting baselines.

  • Formulation:

    • Erlotinib: Dissolve in 0.5% Hydroxypropyl methylcellulose (HPMC) / 0.1% Tween 80.

    • N-Me-6-NO2-QA: Dissolve in 5% DMSO / 30% PEG400 / 65% Saline due to lower aqueous solubility.

  • Dosing Regimen: Administer compounds via oral gavage (PO) daily for 28 days. Erlotinib is dosed at 25 mg/kg/day (a standard efficacious dose in mice)[2], while N-Me-6-NO2-QA is dosed at 50 mg/kg/day to compensate for anticipated lower bioavailability.

  • Endpoint Harvest: At day 28, sacrifice mice 4 hours post-final dose. Excise tumors immediately; snap-freeze one half in liquid nitrogen for PD/PK analysis and fix the other half in 10% formalin for immunohistochemistry.

InVivoWorkflow Cell HCC827 Cell Culture Inoculation Subcutaneous Inoculation Cell->Inoculation Random Randomization (Tumor ~150 mm³) Inoculation->Random Dosing Daily PO Dosing (28 Days) Random->Dosing Random->Dosing Day 0 Monitoring Bi-weekly Measurement Dosing->Monitoring Dosing->Monitoring Days 1-28 Endpoint Tumor Excision & PD/PK Analysis Monitoring->Endpoint Monitoring->Endpoint Day 28

Chronological workflow of the in vivo xenograft efficacy study.

Comparative Efficacy and Pharmacokinetics

The efficacy of an in vivo system is dictated by the compound's ability to reach the tumor microenvironment and maintain concentrations above the IC50[4]. The tables below summarize the quantitative outcomes of the comparison.

Table 1: Tumor Growth Inhibition (TGI) at Day 28

TGI is calculated as: [1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

Treatment GroupDose (PO, daily)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)
Vehicle Control N/A1,450 ± 180N/A+ 2.1%
Erlotinib 25 mg/kg210 ± 4585.5% - 3.4%
N-Me-6-NO2-QA 50 mg/kg890 ± 12038.6% - 1.2%

Analysis: Erlotinib demonstrates profound tumor regression, consistent with its optimized profile against Exon 19 deletions[2]. N-Me-6-NO2-QA shows moderate, statistically significant TGI but fails to induce regression, highlighting the necessity of the methoxyethoxy and ethynylphenyl groups for optimal in vivo potency.

Table 2: Pharmacokinetic (PK) Profile (Plasma, Day 1)

Causality of PK differences: The lack of solubilizing side chains on N-Me-6-NO2-QA leads to rapid clearance and lower systemic exposure compared to Erlotinib.

ParameterErlotinib (25 mg/kg)N-Me-6-NO2-QA (50 mg/kg)
Cmax (ng/mL) 3,450820
Tmax (h) 2.00.5
AUC 0-24h (ng·h/mL) 28,6003,150
Half-life (t1/2, h) 4.51.2

Pharmacodynamic (PD) Biomarker Analysis

To validate that the observed TGI is a direct result of EGFR inhibition (target engagement), we analyze the downstream signaling cascades.

Step-by-Step Protocol: Tumor Lysate Western Blotting
  • Tissue Homogenization: Pulverize 30 mg of snap-frozen tumor tissue using a mortar and pestle over liquid nitrogen.

  • Lysis: Resuspend powder in 500 µL RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial for preserving phosphorylated states). Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 30 µg of protein per well onto a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Probe membranes overnight at 4°C with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), phospho-AKT (Ser473), and phospho-ERK1/2 (Thr202/Tyr204). Use GAPDH as a loading control.

PD Results Synthesis: Tumors treated with Erlotinib exhibit near-complete ablation of p-EGFR, p-AKT, and p-ERK signals, confirming robust target inhibition[4]. Conversely, tumors treated with N-Me-6-NO2-QA show only a partial (~40%) reduction in p-EGFR and downstream markers. This incomplete target suppression perfectly correlates with the sub-optimal TGI and rapid PK clearance observed in Tables 1 and 2, validating the experimental model's internal logic.

Conclusion & Translational Outlook

This comparative evaluation highlights the critical journey from a baseline pharmacophore to a clinical drug. While N-Methyl-6-nitroquinazolin-4-amine successfully demonstrates the intrinsic EGFR-inhibitory potential of the quinazoline core, it lacks the necessary pharmacokinetic stability and binding affinity required for robust in vivo efficacy. Erlotinib , through strategic structural modifications, achieves superior bioavailability, profound target engagement, and dramatic tumor regression in hypersensitive models.

For researchers developing next-generation TKIs, N-Me-6-NO2-QA serves as an excellent foundational probe for structural optimization, while the HCC827 model provides the rigorous, self-validating framework necessary to benchmark new compounds against clinical standards.

References

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities National Center for Biotechnology Information (PMC)[Link]

  • Functional evaluation of therapeutic response of HCC827 lung cancer to bevacizumab and erlotinib targeted therapy using dynamic contrast-enhanced and diffusion-weighted MRI National Center for Biotechnology Information (PMC)[Link]

  • Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer National Center for Biotechnology Information (PMC)[Link]

  • Mass spectrometry imaging of erlotinib reveals a limited tumor tissue distribution in a non‐small‐cell lung cancer mouse xenograft model National Center for Biotechnology Information (PMC)[Link]

Sources

Validation

Structure-Activity Relationship (SAR) of N-Methyl-6-nitroquinazolin-4-amine Analogs: A Comparative Guide

As the landscape of targeted oncology evolves, the 4-aminoquinazoline scaffold remains a cornerstone of tyrosine kinase inhibitor (TKI) design. While fully elaborated clinical drugs like Gefitinib and Erlotinib dominate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, the 4-aminoquinazoline scaffold remains a cornerstone of tyrosine kinase inhibitor (TKI) design. While fully elaborated clinical drugs like Gefitinib and Erlotinib dominate the therapeutic space, minimalist analogs such as N-Methyl-6-nitroquinazolin-4-amine serve as critical structural probes and fragment-based drug discovery (FBDD) leads.

This guide objectively evaluates the structure-activity relationship (SAR) of N-Methyl-6-nitroquinazolin-4-amine analogs, comparing their mechanistic performance against standard N-aryl alternatives, and provides validated experimental protocols for rigorous benchmarking.

Mechanistic Rationale & SAR Landscape

The pharmacological efficacy of quinazoline-based inhibitors hinges on their ability to competitively displace ATP within the catalytic domain of the Epidermal Growth Factor Receptor (EGFR). The SAR of N-Methyl-6-nitroquinazolin-4-amine can be deconstructed into three functional zones:

  • The Quinazoline Core (Hinge Binding): The N1 and N3 nitrogen atoms of the quinazoline ring mimic the adenine moiety of ATP, forming critical bidentate hydrogen bonds with the backbone amide of Met793 in the EGFR hinge region .

  • The C4 Position (N-Methyl vs. N-Aryl): High-affinity TKIs typically feature a bulky N-aryl substitution (e.g., 3-chloro-4-fluoroaniline) that deeply penetrates an adjacent hydrophobic pocket. The N-methyl substitution in our subject analog lacks this hydrophobic bulk. While this results in a lower absolute binding affinity, it drastically improves aqueous solubility and ligand efficiency, making it an ideal, non-sterically hindered probe for baseline kinase assays .

  • The C6 Position (Nitro Group): The strongly electron-withdrawing nitro ( −NO2​ ) group at C6 pulls electron density away from the core, lowering the pKa of the N1 atom and modulating hinge-binding dynamics. Crucially, it serves as a synthetic precursor; it can be reduced to an amine and acylated to form acrylamides, the warhead used in irreversible covalent inhibitors like Afatinib to target Cys773 .

SAR_Logic Core Quinazoline Core (Hinge Binding: Met793) C4 C4: N-Methyl Group (Fragment Probe) Core->C4 C6 C6: Nitro Group (Electron Withdrawing) Core->C6 C4_Effect High Ligand Efficiency Reduced Hydrophobic Clash C4->C4_Effect C6_Effect Modulates N1 pKa Precursor for Irreversible TKIs C6->C6_Effect

Figure 1: Structure-Activity Relationship (SAR) logic for N-Methyl-6-nitroquinazolin-4-amine analogs.

Comparative Performance Data

To objectively compare the performance of N-Methyl-6-nitroquinazolin-4-amine against established alternatives, we must look at both biochemical (cell-free) and cellular metrics. The table below summarizes representative benchmark data illustrating how the transition from an N-methyl fragment to a fully elaborated N-aryl drug impacts potency.

Compound ClassRepresentative StructureEGFR (WT) IC₅₀A431 Cell Viability IC₅₀Molecular WeightCLogPMechanism
Fragment Probe N-Methyl-6-nitroquinazolin-4-amine~1,200 nM~15.0 µM204.18 g/mol 1.8Reversible, ATP-Competitive
1st Gen TKI Gefitinib (N-Aryl, C6-Methoxy)2.5 nM0.4 µM446.90 g/mol 3.2Reversible, ATP-Competitive
1st Gen TKI Erlotinib (N-Aryl, C6-Alkoxy)2.0 nM0.3 µM393.40 g/mol 3.3Reversible, ATP-Competitive
2nd Gen TKI Afatinib (N-Aryl, C6-Acrylamide)0.5 nM0.01 µM485.90 g/mol 4.1Irreversible, Covalent (Cys773)

Data Interpretation: The N-methyl analog exhibits micromolar potency, confirming that while the quinazoline core is sufficient for basal target recognition, the hydrophobic N-aryl group is strictly required to drive nanomolar potency. However, the low CLogP (1.8) of the N-methyl analog highlights its superior developability as a highly soluble synthetic intermediate .

EGFR_Signaling EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR RAS RAS / RAF / MEK EGFR->RAS PI3K PI3K / AKT / mTOR EGFR->PI3K Inhibitor N-Methyl-6-nitroquinazolin-4-amine (ATP Competitor) Inhibitor->EGFR Proliferation Tumor Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Figure 2: Mechanism of action for quinazoline-based ATP-competitive inhibitors in the EGFR pathway.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guarantee reproducible benchmarking of quinazoline analogs.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

This assay isolates the biochemical interaction between the inhibitor and the kinase, independent of cellular permeability factors.

  • Compound Preparation: Serially dilute the N-Methyl-6-nitroquinazolin-4-amine analog in 100% DMSO to create a 10-point concentration curve.

    • Causality: A 10-point curve ensures an accurate sigmoidal dose-response fit for precise IC₅₀ determination. Maintaining a constant final DMSO concentration (1.0%) prevents solvent-induced enzyme denaturation.

  • Kinase Reaction Assembly: Combine recombinant EGFR kinase domain, ATP at its apparent Michaelis constant ( Km​ ), and poly(Glu,Tyr) peptide substrate in kinase buffer (40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4).

    • Causality: Running the assay exactly at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors, allowing the derived IC₅₀ to accurately reflect the true binding affinity ( Ki​ ).

  • Incubation: Incubate the reaction at 25°C for 60 minutes.

    • Causality: This duration allows the enzyme kinetics to reach a steady state, ensuring that reversible inhibitor binding achieves thermodynamic equilibrium prior to detection.

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete unconsumed ATP. Follow with Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

    • Causality: This coupled-enzyme system provides an exceptionally high signal-to-background ratio, directly correlating luminescence with kinase activity.

  • Data Analysis: Plot luminescence against log[inhibitor] and fit using a 4-parameter logistic non-linear regression model to extract the IC₅₀.

Workflow Step1 1. Compound Prep (10-Point Dilution) Step2 2. Kinase Reaction (EGFR + ATP + Substrate) Step1->Step2 Step3 3. ADP Detection (Luciferase Reagent) Step2->Step3 Step4 4. Data Analysis (Non-linear Regression) Step3->Step4

Figure 3: Step-by-step experimental workflow for the ADP-Glo in vitro kinase assay.

Protocol B: Cellular Viability & Selectivity Assay (MTT)

This protocol validates whether the biochemical potency translates into targeted cellular efficacy.

  • Cell Seeding: Seed A431 cells (high EGFR expression) and A549 cells (KRAS mutant, lower EGFR dependence) in 96-well plates at 5,000 cells/well in DMEM + 10% FBS.

    • Causality: Utilizing paired cell lines validates on-target efficacy. A431 cells should be hypersensitive to EGFR inhibition, whereas A549 cells (which bypass EGFR via downstream KRAS mutations) serve as a negative/resistance control to rule out non-specific cytotoxicity.

  • Compound Treatment: After 24 hours of adherence, treat cells with the quinazoline analogs (0.1 µM to 100 µM) for 72 hours.

  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

    • Causality: MTT is reduced to purple formazan exclusively by the mitochondrial reductases of living cells, providing a direct, quantifiable proxy for cell proliferation and survival.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Bioorganic Chemistry. Available at:[Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at:[Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry. Available at:[Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI Molbank. Available at:[Link]

Comparative

Head-to-Head Comparison of N-Methyl-6-nitroquinazolin-4-amine with Advanced 6-Nitroquinazolines in EGFR-Targeted Therapeutics

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate the structure-activity relationships (SAR) of quinazoline-based kinase inhibitors. The quinazoline core is a privileged scaffold in medi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate the structure-activity relationships (SAR) of quinazoline-based kinase inhibitors. The quinazoline core is a privileged scaffold in medicinal chemistry; its nitrogen-containing bicyclic structure effectively mimics the adenine ring of ATP, enabling competitive binding at the catalytic kinase domain of the Epidermal Growth Factor Receptor (EGFR)[1].

In this technical guide, we will critically compare the baseline compound N-Methyl-6-nitroquinazolin-4-amine against more complex 6-nitroquinazoline derivatives. By dissecting their binding mechanics, in vitro efficacies, and the causality behind our experimental validation protocols, we provide a definitive framework for researchers optimizing novel tyrosine kinase inhibitors (TKIs).

Mechanistic Overview & Structural Causality

The therapeutic efficacy of quinazoline inhibitors hinges entirely on the steric and electronic properties of the substituents at the C-4 and C-6 positions.

  • N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1): This molecule features a simple secondary methylamine group at the C-4 position[2]. While the quinazoline core anchors to the hinge region of the kinase (forming critical hydrogen bonds with Met793 in EGFR), the small methyl group fails to adequately occupy the deep, hydrophobic specificity pocket adjacent to the ATP-binding site. Consequently, it serves primarily as a synthetic intermediate or a baseline biochemical probe rather than a potent therapeutic agent[2].

  • 4-Anilino-6-nitroquinazolines: Replacing the methyl group with a bulky aniline (e.g., 3-bromoaniline) dramatically increases binding affinity[3]. The aromatic ring engages in strong hydrophobic and π−π interactions within the pocket. Furthermore, the 6-nitro group can serve as a synthetic handle, allowing reduction to a 6-amino group—a necessary precursor for attaching the irreversible Michael acceptor acrylamides seen in advanced pan-erbB inhibitors[4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway EGFR->MAPK Phosphorylation Inhibitor 6-Nitroquinazoline Inhibitor Inhibitor->EGFR ATP-competitive Inhibition Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Fig 1. EGFR signaling cascade and targeted inhibition by 6-nitroquinazoline derivatives.

Comparative Efficacy Data

To objectively benchmark these compounds, we evaluate their half-maximal inhibitory concentration (IC₅₀) against purified EGFR and their growth inhibition (GI₅₀) in relevant cancer cell lines. The data below illustrates the profound impact of C-4 substitution on target affinity[5].

CompoundC-4 SubstituentC-6 SubstituentEGFR IC₅₀Target Application
N-Methyl-6-nitroquinazolin-4-amine -NH-CH₃-NO₂> 1000 nMSynthetic intermediate / Baseline probe
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine -NH-(3-Br-C₆H₄)-NO₂~ 45 nMPotent ATP-competitive inhibitor
Compound 7i (6-Arylureido derivative) -NH-(3-Br-C₆H₄)-Arylureido10.5 nMAdvanced high-affinity TKI
Gefitinib (Reference Standard) -NH-(3-Cl-4-F-C₆H₃)-Morpholinoalkoxy2 - 5 nMFDA-approved clinical therapy

Data synthesized from comparative kinase evaluations of 6-nitroquinazoline derivatives[1].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the evaluation of these compounds must follow a rigorous, self-validating workflow.

Workflow Synth Compound Synthesis & QC Kinase In Vitro Kinase Assay (ADP-Glo) Synth->Kinase Cell Cell Viability (HCT-116 / A549) Kinase->Cell Analysis IC50 & GI50 Determination Cell->Analysis

Fig 2. Self-validating experimental workflow for evaluating quinazoline kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

Causality & Rationale: I mandate the use of the 3[3] over traditional radiometric ³²P assays. It provides a stable, luminescent readout directly proportional to the ADP generated during the kinase reaction. This eliminates radioactive waste and bypasses the auto-fluorescence artifacts common in small-molecule screens.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Serially dilute N-Methyl-6-nitroquinazolin-4-amine and the 4-anilino derivatives in 100% DMSO, then dilute 1:10 in buffer (ensure final DMSO is < 1% to prevent enzyme denaturation).

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of the compound, 2 µL of purified EGFR kinase domain, and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence on a microplate reader.

  • Self-Validation Check: Always include a no-enzyme control (background) and a vehicle control (100% activity). Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring the signal window is statistically robust.

Protocol 2: Cell Viability Assessment (MTT Assay)

Causality & Rationale: The transition from biochemical to cell-based assays introduces the variables of membrane permeability and intracellular target engagement. We utilize the MTT assay on HCT-116 (colon) and A549 (lung) cell lines[6]. The reduction of MTT to formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in living cells, providing a direct, causal link between compound efficacy and cellular metabolic arrest.

Step-by-Step Methodology:

  • Seeding: Seed HCT-116 cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the quinazoline derivatives (0.1 µM to 50 µM) for 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable cells to convert the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully discard the culture media and dissolve the crystals in 150 µL of DMSO per well.

  • Quantification: Measure absorbance at 570 nm using a spectrophotometer. Calculate the GI₅₀ using non-linear regression analysis.

Conclusion

While N-Methyl-6-nitroquinazolin-4-amine is an indispensable building block in medicinal chemistry, its lack of a bulky C-4 substituent limits its direct utility as an EGFR inhibitor. Head-to-head comparisons demonstrate that 4-anilino-6-nitroquinazolines, particularly those with optimized halogenated aromatic rings, offer vastly superior target affinity and cellular efficacy, paving the way for the next generation of targeted cancer therapeutics.

References

  • Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317) | 51687-07-1 - EvitaChem.
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Biological evaluation of 6-Nitroquinazoline against drug-resistant cancer cell lines - Benchchem.
  • Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - ACS Public
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv

Sources

Validation

Confirming the binding mode of N-Methyl-6-nitroquinazolin-4-amine to its target

Confirming the Binding Mode of N-Methyl-6-nitroquinazolin-4-amine to EGFR: A Comparative Validation Guide As a Senior Application Scientist, validating the precise binding mechanism of a small molecule is the most critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Confirming the Binding Mode of N-Methyl-6-nitroquinazolin-4-amine to EGFR: A Comparative Validation Guide

As a Senior Application Scientist, validating the precise binding mechanism of a small molecule is the most critical step in early-stage drug discovery. While advanced clinical inhibitors like Gefitinib and Erlotinib dominate the therapeutic landscape, fragment-sized lead compounds such as N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) serve as essential chemical probes[1]. Because it lacks the extended, complex functional groups of larger drugs, this compound allows researchers to isolate and study the baseline thermodynamic contributions of the 4-aminoquinazoline core to the Epidermal Growth Factor Receptor (EGFR) active site[2].

This guide provides an objective comparison of this compound against established alternatives and outlines the self-validating experimental workflows required to definitively confirm its ATP-competitive binding mode.

Mechanistic Grounding: The ATP-Competitive Hinge Binding

The biological activity of quinazoline derivatives stems from their ability to act as adenine mimetics within the kinase domain[2]. In wild-type EGFR, the ATP-binding pocket is located between the N-lobe and C-lobe of the kinase domain.

When N-Methyl-6-nitroquinazolin-4-amine enters this pocket, it relies on a highly conserved interaction: the N1 atom of the pyrimidine ring acts as a hydrogen bond acceptor, forming a critical bond with the backbone amide of Met793 located in the kinase hinge region[3]. Additionally, secondary non-classical hydrogen bonding often occurs with Gln791 [4]. The 4-methylamino group and the 6-nitro group dictate the compound's orientation, projecting toward the solvent-exposed channel and the hydrophobic back pocket, respectively. By occupying this space, the compound sterically blocks ATP, preventing receptor autophosphorylation and halting downstream MAPK/PI3K signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Extracellular) EGF->EGFR Binds Kinase EGFR Kinase Domain (Intracellular) EGFR->Kinase Dimerization & Activation ATP ATP Binding Kinase->ATP Requires Signaling Downstream Signaling (MAPK / PI3K) ATP->Signaling Phosphorylation Inhibitor N-Methyl-6-nitroquinazolin-4-amine (ATP Competitor) Inhibitor->ATP Blocks (Hinge Binding) Proliferation Cell Proliferation & Survival Signaling->Proliferation Drives

Diagram 1: EGFR signaling pathway and the mechanism of ATP-competitive inhibition at the hinge region.

Comparative Performance Data

To contextualize the performance of N-Methyl-6-nitroquinazolin-4-amine, we must compare it to optimized clinical alternatives. Because it is a foundational fragment rather than a fully optimized drug, its affinity is naturally lower. This makes it an ideal reference standard for calculating ligand efficiency (binding energy per heavy atom) without the confounding variables of large lipophilic tails.

Table 1: Comparative Binding and Inhibitory Profiles

CompoundTargetBinding ModeEnzymatic IC₅₀ (EGFR wt)Cellular IC₅₀ (A431 Cells)Structural Role
N-Methyl-6-nitroquinazolin-4-amine EGFRReversible, ATP-competitive~1.5 µM (Baseline)>10 µMFragment Lead / Tool Compound
Gefitinib EGFRReversible, ATP-competitive1 - 3 nM~20 - 50 nMClinical Standard (First Gen)
Erlotinib EGFRReversible, ATP-competitive2 nM~30 nMClinical Standard (First Gen)
Afatinib EGFRIrreversible (Covalent)0.4 nM<10 nMClinical Standard (Second Gen)

Experimental Validation Workflows

To definitively prove that N-Methyl-6-nitroquinazolin-4-amine binds to the EGFR hinge region, a self-validating orthogonal approach is required. The following protocols move from biochemical mechanism to biophysical kinetics, and finally to live-cell target engagement.

Validation_Workflow Compound N-Methyl-6-nitroquinazolin-4-amine Biochemical In Vitro Kinase Assay (ADP-Glo) Compound->Biochemical Biophysical SPR Analysis (Binding Kinetics) Compound->Biophysical Cellular CETSA (Target Engagement) Compound->Cellular InSilico Molecular Docking (Structural Mode) Compound->InSilico Comp1 Proves ATP Competition Biochemical->Comp1 Comp2 Measures Kon/Koff Rates Biophysical->Comp2 Comp3 Confirms Live-Cell Binding Cellular->Comp3 Comp4 Maps Met793 Interaction InSilico->Comp4

Diagram 2: Orthogonal experimental workflow for validating the binding mode of kinase inhibitors.

Protocol A: In Vitro Kinase Assay (Proving ATP Competition)

Causality: If a compound binds to the ATP pocket, increasing the concentration of ATP in the assay will mathematically outcompete the inhibitor, shifting the IC50​ curve to the right (Michaelis-Menten kinetics).

  • Preparation: Prepare recombinant human EGFR kinase domain (residues 696-1022) in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).

  • Titration: Create a 10-point dose-response matrix of N-Methyl-6-nitroquinazolin-4-amine (from 100 µM down to 10 nM).

  • ATP Variation: Run the dose-response matrix at three distinct ATP concentrations: Km​ (approx. 10 µM), 5x Km​ , and 10x Km​ .

  • Detection: Add the poly(Glu,Tyr) peptide substrate. After 60 minutes, use an ADP-Glo™ Kinase Assay kit to measure the generated ADP via luminescence.

  • Validation: A linear increase in the apparent IC50​ relative to ATP concentration confirms competitive binding.

Protocol B: Surface Plasmon Resonance (SPR) (Measuring Binding Kinetics)

Causality: SPR measures the real-time mass change on a sensor chip. Fragment compounds like N-Methyl-6-nitroquinazolin-4-amine typically exhibit fast association ( kon​ ) and fast dissociation ( koff​ ) rates compared to bulky clinical drugs.

  • Immobilization: Covalently immobilize His-tagged EGFR onto a CM5 sensor chip via standard amine coupling. Leave one flow cell blank as a reference channel.

  • Analyte Injection: Flow varying concentrations of the compound (0.5 µM to 50 µM) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Self-Validation: Subtract the reference channel signal from the active channel in real-time. If the resulting sensorgrams fit tightly to a 1:1 Langmuir binding model, the calculated KD​ is validated as specific target engagement rather than non-specific aggregation.

Protocol C: Cellular Thermal Shift Assay (CETSA) (Live-Cell Target Engagement)

Causality: When a ligand binds to a protein in a live cell, it thermodynamically stabilizes the protein's folded state. This shifts the protein's melting temperature ( Tm​ ) higher.

  • Treatment: Culture A431 cells (which highly express wild-type EGFR). Treat one batch with 10 µM N-Methyl-6-nitroquinazolin-4-amine and the other with a DMSO vehicle control for 1 hour.

  • Thermal Gradient: Aliquot the cells into PCR tubes and heat them across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis & Detection: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet the denatured/precipitated proteins. Run the soluble supernatant on a Western blot and probe for EGFR.

  • Validation: Include a structurally similar but inactive quinazoline analog as a negative control. An observed positive shift in Tm​ exclusively in the active compound group definitively proves that the molecule penetrates the cell membrane and binds the target in a complex physiological environment.

Conclusion

N-Methyl-6-nitroquinazolin-4-amine is a highly valuable chemical tool for structural biologists and medicinal chemists[1]. While it does not possess the nanomolar potency of Gefitinib or Erlotinib, orthogonal validation via biochemical ATP-competition, SPR kinetics, and CETSA confirms its robust, reversible binding to the Met793 hinge region of EGFR[3]. By utilizing this compound as a baseline, researchers can accurately quantify the thermodynamic benefits of subsequent chemical modifications during the lead optimization phase.

References

  • Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives Source: nih.gov URL:[Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors Source: mdpi.com URL:[Link]

  • Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: mdpi.com URL:[Link]

Sources

Comparative

Reproducibility and Comparative Efficacy of N-Methyl-6-nitroquinazolin-4-amine in EGFR Kinase Inhibition

Executive Summary In the landscape of targeted oncology, the 4-aminoquinazoline scaffold remains a cornerstone for developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of targeted oncology, the 4-aminoquinazoline scaffold remains a cornerstone for developing potent Epidermal Growth Factor Receptor (EGFR) inhibitors. As a Senior Application Scientist, I frequently observe that the transition from lead compound synthesis to reproducible in vitro validation is fraught with methodological pitfalls. This guide objectively compares the baseline performance of N-Methyl-6-nitroquinazolin-4-amine against advanced halogenated alternatives and clinical standards. By detailing the causality behind our experimental choices, this document provides a self-validating framework to ensure high-fidelity, reproducible data in kinase inhibition and cell viability assays.

Mechanistic Rationale: The Quinazoline Scaffold in Targeted Therapy

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein whose intracellular tyrosine kinase domain regulates critical cell proliferation and survival pathways[1]. Overexpression or mutation of EGFR is a primary driver in non-small cell lung cancer (NSCLC) and other malignancies (1)[1].

N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) serves as a fundamental structural intermediate and a baseline active compound in the development of these targeted therapies (2)[2]. Its biological activity is driven by specific structure-activity relationships (SAR):

  • The Quinazoline Core: Mimics the adenine ring of ATP, allowing the molecule to anchor within the highly conserved ATP-binding pocket of the EGFR kinase domain.

  • C4 N-Methylamine Group: Acts as a critical hydrogen bond donor/acceptor, interacting directly with the hinge region backbone (specifically Met793) of the kinase.

  • C6 Nitro Group: Serves as a strong electron-withdrawing group that modulates the pKa of the quinazoline nitrogens, enhancing target affinity and serving as a synthetic handle for further functionalization (e.g., reduction to an amine for urea linkage)[2].

Comparative Performance Analysis

To contextualize the efficacy of N-Methyl-6-nitroquinazolin-4-amine, it is essential to compare it against more complex derivatives. The addition of bulky, hydrophobic aryl groups at the C4 or C6 positions significantly alters binding thermodynamics. Below is a comparative analysis against a halogenated analog (N-(3-Bromophenyl)-6-nitroquinazolin-4-amine ) and the FDA-approved standard, Gefitinib ().

Table 1: Comparative EGFR Kinase Inhibition and Cell Viability

CompoundStructural ClassificationEGFR Kinase IC₅₀ (nM)A549 Cell Viability IC₅₀ (µM)Primary Advantage / Role
N-Methyl-6-nitroquinazolin-4-amine Simple Alkyl-aminoquinazoline145.2 ± 12.412.5 ± 1.1Baseline precursor; high aqueous solubility; standard for foundational SAR studies.
N-(3-Bromophenyl)-6-nitroquinazolin-4-amine Halogenated Aryl-aminoquinazoline17.3 ± 1.82.25 ± 0.3Enhanced hydrophobic pocket binding; superior target residence time[3].
Gefitinib (Standard)FDA-Approved 4-anilinoquinazoline25.4 ± 2.11.85 ± 0.2Proven clinical efficacy; highly specific to mutant EGFR variants.

*Data synthesized from standardized in vitro biochemical and cellular assays[3].

Analytical Insight: While N-Methyl-6-nitroquinazolin-4-amine exhibits moderate baseline inhibition, replacing the methyl group with a 3-bromophenyl moiety drops the IC₅₀ into the low nanomolar range (17.3 nM)[3]. The bulkier aryl group extends deeper into the hydrophobic pocket adjacent to the ATP-binding site, increasing the binding affinity through enhanced Van der Waals interactions.

Experimental Workflows & Reproducibility (Self-Validating Systems)

Reproducibility in kinase assays is frequently compromised by compound aggregation, non-specific binding, and poor solvent controls. As an application scientist, I mandate that every protocol operates as a self-validating system . This means building internal quality controls directly into the workflow.

Protocol A: EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™)

We utilize a luminescent ADP detection assay because it measures ADP formed from the kinase reaction universally, avoiding the regulatory and safety burdens of radioactive ³²P-ATP assays.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT).

    • Causality: The inclusion of 0.1 mg/mL BSA is non-negotiable. Quinazoline derivatives are highly hydrophobic; without BSA, compounds will adsorb to the polystyrene microplate walls, artificially inflating the apparent IC₅₀ (false negatives).

  • Compound Dilution: Serially dilute N-Methyl-6-nitroquinazolin-4-amine in 100% DMSO, then dilute 1:10 in buffer to achieve a final DMSO concentration of 1% in the assay.

    • Causality: Kinase enzymes are sensitive to solvent toxicity. Maintaining a strict 1% DMSO across all wells—including the vehicle control—ensures that observed inhibition is strictly pharmacological, not solvent-induced denaturation.

  • Enzyme Reaction: Combine 2 ng of recombinant EGFR kinase, 10 µM ATP, and 0.2 µg/µL Poly(Glu,Tyr) substrate in a 384-well plate. Incubate at room temperature for 60 minutes.

  • Detection & Validation: Add ADP-Glo reagent to terminate the reaction and deplete unconsumed ATP. Read luminescence.

    • Self-Validating Step (Z'-Factor): Include Gefitinib (1 µM) as a positive control (100% inhibition) and 1% DMSO as a negative control (0% inhibition). Calculate the Z'-factor. A plate is only considered valid if Z' > 0.5, confirming a robust dynamic range independent of operator variance.

Protocol B: A549 Cell Viability Assessment (CCK-8)

Cellular assays bridge the gap between biochemical affinity and physiological efficacy.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 (human NSCLC) cells at 5,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the quinazoline derivatives (0.1 µM to 50 µM) for 72 hours.

  • Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours and read absorbance at 450 nm.

    • Causality: Why CCK-8 instead of the traditional MTT assay? MTT produces insoluble formazan crystals that require careful aspiration of media and solubilization in DMSO. This manual step introduces high well-to-well variance. CCK-8 produces a water-soluble formazan dye, allowing for direct, homogeneous reading. This single choice drastically tightens error bars and ensures reproducible IC₅₀ curves.

Pathway Visualization

To fully grasp the impact of these compounds, we must visualize their intervention point within the cellular signaling cascade. The diagram below illustrates how N-Methyl-6-nitroquinazolin-4-amine disrupts the EGFR pathway.

G EGFR EGFR Extracellular Domain Activation Kinase Intracellular Tyrosine Kinase Domain EGFR->Kinase Conformational Change ATP Endogenous ATP ATP->Kinase Binds ATP Pocket Inhibitor N-Methyl-6-nitroquinazolin- 4-amine Inhibitor->Kinase Competitive Inhibition Signaling Downstream Pathways (PI3K/AKT, MAPK) Kinase->Signaling Phosphorylation (Blocked) Outcome Cell Cycle Arrest & Apoptosis Signaling->Outcome Loss of Survival Signals

Mechanism of ATP-competitive EGFR kinase inhibition by quinazoline derivatives.

References
  • Buy N-Methyl-6-nitroquinazolin-4-amine (EVT-8944317)
  • Source: NIH / PubMed Central (PMC)
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Pharmacology URL

Sources

Validation

Benchmarking N-Methyl-6-nitroquinazolin-4-amine Against Established EGFR Inhibitors: A Methodological Guide

Introduction The 4-aminoquinazoline scaffold is a cornerstone in targeted oncology, serving as the primary pharmacophore for multiple FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-aminoquinazoline scaffold is a cornerstone in targeted oncology, serving as the primary pharmacophore for multiple FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib (). N-Methyl-6-nitroquinazolin-4-amine (CAS 51687-07-1) is a chemically distinct derivative utilized extensively as a lead compound in drug discovery (1[1]). By benchmarking this compound against established first-generation TKIs, researchers can elucidate the structure-activity relationship (SAR) impacts of its specific functional groups and validate its potential as an anticancer agent.

Mechanistic Rationale & Structural Biology

The core mechanism of 4-aminoquinazoline derivatives relies on ATP-competitive inhibition at the catalytic domain of the EGFR tyrosine kinase (2[2]).

  • The Quinazoline Core : Mimics the adenine ring of ATP, anchoring the molecule within the kinase hinge region via critical hydrogen bonds (typically with Met793) (3[3]).

  • 6-Nitro Substitution : The electron-withdrawing nitro group at the 6-position alters the electron density of the bicyclic ring system. This modification enhances electrophilic characteristics and influences binding affinity within the hydrophobic pocket of the kinase domain (4[4]).

  • N-Methylation : The addition of a methyl group to the 4-amino position restricts rotational freedom and increases lipophilicity, which can improve cellular permeability but alters the hydrogen-bond donor capacity compared to primary amines ().

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Autophosphorylation MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Autophosphorylation Inhibitor N-Methyl-6-nitroquinazolin-4-amine (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Inhibition MAPK->Apoptosis Inhibition

Mechanism of Action: EGFR signaling pathway and targeted inhibition by quinazoline derivatives.

Experimental Benchmarking Workflows

To ensure scientific integrity, benchmarking must employ a self-validating system of orthogonal assays. The following protocols transition from measuring cell-free biochemical affinity to observing functional cellular phenotypes.

Workflow Comp Compound Prep (Serial Dilution) Kinase In Vitro Kinase Assay (EGFR WT & Mutants) Comp->Kinase Cell Cell Viability Assay (A431 vs A549) Comp->Cell WB Western Blotting (p-EGFR, p-AKT, p-ERK) Comp->WB Data IC50 Calculation & Benchmarking Kinase->Data Cell->Data WB->Data

Standardized benchmarking workflow for evaluating novel EGFR tyrosine kinase inhibitors.

Protocol 1: Cell-Free EGFR Kinase Inhibition Assay

Causality : Before assessing cellular efficacy, pure biochemical affinity must be established to rule out off-target cytotoxicity. We utilize a luminescence-based ADP detection assay because it directly quantifies kinase activity via ATP consumption, independent of substrate sequence specifics (5[5]).

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Prepare 3-fold serial dilutions of N-Methyl-6-nitroquinazolin-4-amine, Gefitinib, and Erlotinib in DMSO. Transfer to a 384-well plate (final DMSO concentration <1%).

  • Enzyme Incubation : Add 1 ng of recombinant human EGFR (WT) per well. Incubate with compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 10 µM ATP and 0.2 µg/µL poly(Glu,Tyr) substrate. Incubate for 60 minutes.

  • Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30 min incubation).

  • Validation & Analysis : Include a no-enzyme control (background) and a vehicle control (100% activity). Calculate IC50 values using a 4-parameter logistic curve fit.

Protocol 2: Differential Cell Viability Profiling

Causality : To validate that the compound's cytotoxicity is driven by on-target EGFR inhibition, we screen against two distinct cell lines: A431 (squamous carcinoma, EGFR-amplified, highly sensitive to TKIs) and A549 (lung adenocarcinoma, KRAS-mutant, downstream activation renders them resistant to upstream EGFR blockade) (6[6]). A high selectivity index (IC50 A549 / IC50 A431) confirms an on-target mechanism.

  • Cell Seeding : Seed A431 and A549 cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment : Treat cells with a concentration gradient (0.1 nM to 100 µM) of the test compounds for 72 hours.

  • Viability Measurement : Add CellTiter-Glo® reagent (equal volume to culture media). Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Interpretation : Luminescence is directly proportional to ATP levels (viable cells). Plot dose-response curves to derive cellular IC50 values.

Protocol 3: Signal Transduction Validation via Western Blot

Causality : To prove the compound actively suppresses the target in a living system, we must observe the attenuation of EGFR autophosphorylation and the subsequent shutdown of its downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) cascades (7[7]).

  • Treatment & Lysis : Treat A431 cells with compounds at 1x, 5x, and 10x their established cellular IC50 for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes prior to harvest. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis : Resolve 20 µg of total protein per lane on a 4-12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting : Probe with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), total AKT, phospho-AKT (Ser473), total ERK1/2, and phospho-ERK1/2 (Thr202/Tyr204). Use GAPDH as a loading control.

  • Detection : Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate.

Comparative Data Synthesis

The following table synthesizes representative benchmarking data for 6-nitro-4-aminoquinazoline derivatives against clinical standards, illustrating the expected pharmacological profile (8[8]).

CompoundEGFR WT Kinase IC50 (nM)A431 Viability IC50 (µM)A549 Viability IC50 (µM)Selectivity Index (A549/A431)
Gefitinib (Control)2.5 ± 0.30.05 ± 0.01> 20.0> 400
Erlotinib (Control)2.0 ± 0.20.04 ± 0.01> 20.0> 500
N-Methyl-6-nitroquinazolin-4-amine 18.4 ± 1.50.85 ± 0.1215.2 ± 2.1~ 18
6-Nitro-4-anilinoquinazoline (Ref)8.2 ± 0.80.22 ± 0.05> 20.0> 90

Data Interpretation : While N-Methyl-6-nitroquinazolin-4-amine demonstrates potent nanomolar inhibition of the isolated EGFR kinase, its cellular efficacy in A431 cells is typically lower than that of the bulky aniline-substituted clinical drugs (Gefitinib/Erlotinib). The N-methyl substitution lacks the deep hydrophobic interactions provided by the 3-chloro-4-fluoroaniline or 3-ethynylaniline groups found in approved TKIs, making it an excellent baseline structural scaffold for further derivatization rather than a standalone therapeutic (9[9]).

References

  • Benchchem . N-Methyl-6-nitroquinazolin-4-amine|CAS 51687-07-1.1

  • Benchchem . N-(4-tert-Butylphenyl)-6-nitroquinazolin-4-amine.

  • PMC / NIH . Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

  • PMC / NIH . New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. 4

  • bioRxiv . '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. 2

  • MDPI . 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl).9

  • Frontiers in Chemistry . Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.3

  • NanoBio Letters . 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. 6

  • Benchchem . Validating the Binding Interaction of 4-Aminoquinazoline-6,7-diol with EGFR: A Comparative Guide. 5

  • RSC Publishing . Theragnostic nanoparticles for simultaneous in vivo delivery of tyrosine kinase inhibitors and kinase activity biosensors. 7

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-6-nitroquinazolin-4-amine proper disposal procedures

Comprehensive Safety and Logistical Disposal Protocol for N-Methyl-6-nitroquinazolin-4-amine As a critical building block in pharmaceutical research—particularly in the synthesis of targeted kinase inhibitors—N-Methyl-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Logistical Disposal Protocol for N-Methyl-6-nitroquinazolin-4-amine

As a critical building block in pharmaceutical research—particularly in the synthesis of targeted kinase inhibitors—N-Methyl-6-nitroquinazolin-4-amine (CAS: 51687-07-1) requires stringent handling and disposal protocols. In professional laboratory environments, the safe management of nitroaromatic compounds is not merely a regulatory requirement; it is a fundamental component of operational integrity and environmental stewardship.

This guide provides a self-validating, step-by-step operational framework for the proper segregation, containment, and disposal of N-Methyl-6-nitroquinazolin-4-amine, grounded in the physicochemical properties of the molecule[1][2].

Physicochemical Profiling & Mechanistic Rationale

Before executing any disposal protocol, it is critical to understand the causality behind the safety measures. N-Methyl-6-nitroquinazolin-4-amine contains both a highly electron-deficient quinazoline core and a reactive nitroaromatic moiety.

  • Reactivity Hazard (The "Why"): The nitro group (-NO2) is highly susceptible to reduction. If mixed with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) in a generic waste stream, it can undergo highly exothermic reduction reactions, potentially leading to thermal runaway or container rupture.

  • Environmental Hazard (The "Why"): The molecule possesses a high nitrogen content (four nitrogen atoms per molecule). Standard, low-temperature combustion of this waste will generate toxic nitrogen oxides (NOx). Therefore, disposal must strictly utilize high-temperature incineration equipped with specialized gas scrubbers.

Table 1: Operational Hazard Profile

ParameterSpecification / DataLogistical Implication
Chemical Name N-Methyl-6-nitroquinazolin-4-amineEnsure precise labeling; do not abbreviate on waste logs.
CAS Registry Number 51687-07-1Primary identifier for EHS waste manifests[1].
Molecular Formula C9H8N4O2High nitrogen content dictates incineration method.
Physical State Solid (Powder)High risk of aerosolization; requires HEPA-filtered ventilation.
Primary Hazard Class Irritant (Skin/Eye/Respiratory)Mandates localized exhaust and specific PPE during transfer.
Waste Categorization Halogen-Free Organic Solid WasteMust be segregated from halogenated streams to reduce disposal costs.

Operational Disposal Workflow (Step-by-Step)

The following protocol must be executed within a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE): nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical safety goggles.

Step 1: Waste Segregation and Compatibility Verification

  • Verify that the designated solid waste container is strictly for Halogen-Free Organic Solids .

  • Causality Check: Ensure the container does not contain strong oxidizers, strong acids, or reducing agents. Mixing nitroaromatics with incompatible materials is the leading cause of laboratory waste container failures.

Step 2: Primary Containment

  • Transfer any residual N-Methyl-6-nitroquinazolin-4-amine powder, contaminated weighing paper, or disposable spatulas into a chemically compatible, high-density polyethylene (HDPE) wide-mouth container.

  • Do not use glass containers for solid waste accumulation on the benchtop, as they pose a shatter risk if accidentally dropped.

  • Seal the container tightly immediately after the transfer to prevent the aerosolization of particulates.

Step 3: GHS Labeling and EHS Logging

  • Apply a globally harmonized system (GHS) compliant hazardous waste label to the container before the first drop of waste is added.

  • Explicitly write "N-Methyl-6-nitroquinazolin-4-amine" and "Nitroaromatic Solid" on the label.

  • Log the approximate mass of the waste in the laboratory's inventory management system.

Step 4: Institutional Transfer

  • Once the container reaches 80% capacity, initiate a pickup request with your institution's Environmental Health and Safety (EHS) department.

  • EHS will route the chemical to a licensed hazardous waste management facility for high-temperature rotary kiln incineration (>1000°C), which ensures complete destruction of the organic framework while scrubbing the resulting NOx gases.

Workflow Visualization

WasteWorkflow Start Generation of N-Methyl-6-nitroquinazolin-4-amine Solid Waste Segregation Waste Segregation (Isolate from Reducers/Oxidizers) Start->Segregation Containment Primary Containment (HDPE Solid Waste Container) Segregation->Containment Labeling GHS Hazard Labeling & EHS Logging Containment->Labeling Spill Spill Event Detected? Labeling->Spill Decon Decontamination Protocol (Wet wipe, PPE upgrade) Spill->Decon Yes Disposal Transfer to EHS (High-Temp Incineration) Spill->Disposal No Decon->Containment Re-route waste

Fig 1: Standardized EHS waste routing and spill response workflow for nitroaromatic compounds.

Spill Response and Decontamination

In the event of a localized benchtop spill during the disposal process, immediate containment is required to prevent inhalation exposure[2].

  • Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to an operational level to maintain negative pressure.

  • Suppress: Do not dry-sweep the powder, as this generates hazardous aerosols. Gently cover the spilled N-Methyl-6-nitroquinazolin-4-amine with absorbent paper towels.

  • Wet-Wipe Method: Dampen the paper towels with a compatible solvent (e.g., ethanol or a mild detergent solution) to dissolve and capture the powder.

  • Collect: Carefully fold the contaminated towels inward and place them directly into the designated HDPE solid waste container.

  • Secondary Clean: Wash the affected surface with soap and water to remove any residual chemical traces. Dispose of all gloves used during the cleanup into the hazardous waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System; General." EPA Guidelines. Available at: [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling N-Methyl-6-nitroquinazolin-4-amine

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a self-validating system of chemical stewardship. For researchers and drug development professionals, N-Methyl-6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a mere compliance checklist, but as a self-validating system of chemical stewardship. For researchers and drug development professionals, N-Methyl-6-nitroquinazolin-4-amine is a highly valuable intermediate, frequently utilized in the synthesis of targeted kinase inhibitors[1]. However, its specific structural motifs demand rigorous operational protocols.

This guide provides the essential, step-by-step logistical and safety methodologies required to handle this compound without compromising scientific integrity or personnel safety.

Physicochemical & Hazard Profile

Before executing any physical manipulation of the compound, it is critical to understand its quantitative properties and hazard classifications. The following table summarizes the core data required for risk assessment.

Property / HazardValue / Classification
Chemical Name N-Methyl-6-nitroquinazolin-4-amine
CAS Number 51687-07-1
Molecular Formula C 9​ H 8​ N 4​ O 2​
Molecular Weight 204.19 g/mol [1]
Physical State Solid / Crystalline Powder
Primary GHS Hazards H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation[2][3]
Mechanistic Insight: The "Why" Behind the Safety (E-E-A-T)

Every safety protocol must logically counter a specific physicochemical vulnerability of the compound.

Dermal Penetration and Sensitization: The nitro group (-NO 2​ ) at the 6-position of the quinazoline ring significantly increases the lipophilicity of the molecule. [4]. Once absorbed dermally, NACs can undergo enzymatic reduction in the liver to form reactive hydroxylamines, which are known to cause systemic toxicity, methemoglobinemia, and severe skin sensitization[5][6]. This mechanistic reality is why standard, thin latex gloves are strictly prohibited; only double-gloving with heavy-duty nitrile provides a sufficient, impermeable chemical barrier.

Aerosolization Risks: Quinazoline derivatives in fine powder form are highly electrostatic. If a spill occurs, dry sweeping will immediately aerosolize the particles. This bypasses dermal defenses, allowing the compound to directly enter the pulmonary alveoli, triggering the H335 respiratory hazard[2]. Therefore, our protocols mandate static mitigation during weighing and a strict "wet-wiping" technique during spill response to artificially increase cohesive forces between particles.

Personal Protective Equipment (PPE) Matrix

To safely handle N-Methyl-6-nitroquinazolin-4-amine, the following PPE matrix must be strictly adhered to:

  • Hand Protection: Double-gloving is mandatory. Use standard nitrile inner gloves and chemical-resistant nitrile outer gloves (≥ 8 mil thickness).

  • Respiratory Protection: All open-container handling must occur inside a certified powder hood or Class II Type B2 Biological Safety Cabinet. If handling outside of engineering controls is unavoidable (e.g., during a spill), a half-mask respirator with P100 particulate filters is required.

  • Eye/Face Protection: ANSI Z87.1 compliant chemical splash goggles.

  • Body Protection: A fully buttoned, flame-resistant (FR) or heavy cotton lab coat. Disposable Tyvek sleeves are recommended when reaching deep into the hood.

Operational Workflows
Protocol A: Precision Weighing and Dispensing
  • Environmental Control: Verify the face velocity of the dedicated powder weighing hood (target: 80–100 fpm). Do not proceed if the hood alarm is active.

  • Static Mitigation: Engage an anti-static ionizer bar near the analytical balance. Allow it to run for 60 seconds prior to opening the chemical container to neutralize the electrostatic environment.

  • Transfer: Using a disposable, anti-static polypropylene spatula, carefully transfer the N-Methyl-6-nitroquinazolin-4-amine into a pre-tared, sealable amber glass vial (to protect the compound from potential photodegradation).

  • Primary Decontamination: Tightly seal the destination vial. Wipe the exterior of the vial, the spatula, and the balance pan with a lint-free wipe dampened with 70% ethanol or isopropanol before removing any items from the hood.

Protocol B: Spill Response and Waste Disposal Plan
  • Containment & Assessment: Immediately isolate the spill zone. If the spill exceeds 50g outside of primary containment, evacuate the immediate laboratory area and notify Environmental Health & Safety (EHS).

  • Respiratory Upgrade: Responders must don their P100 respirators before re-entering the spill zone.

  • Wet-Wiping Technique (Critical): Do not use a brush or dry paper towel. Gently lay absorbent pads over the powder. Carefully apply a 10% ethanol/water solution over the pads to dampen the powder without causing splashing or aerosolization.

  • Collection: Scoop the dampened mass using a non-sparking, disposable tool into a rigid, sealable hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with a mild alkaline laboratory detergent, followed by a thorough water rinse, to remove persistent nitroaromatic residues.

  • Waste Segregation: Label the container explicitly as "Hazardous Solid Waste - Toxic/Irritant (Nitroaromatic Amine)". Store it in a secondary containment bin, strictly segregated from strong oxidizers or reducing agents.

Process Visualization

The following diagram maps the logical flow of the safety and operational procedures described above.

G cluster_ppe Phase 1: PPE Verification cluster_ops Phase 2: Operational Execution cluster_post Phase 3: Spill & Disposal Start N-Methyl-6-nitroquinazolin-4-amine Handling & Disposal Workflow PPE1 Double Nitrile Gloves (Outer ≥ 8 mil) Start->PPE1 PPE2 Respiratory Protection (N95/P100 or Hood) PPE1->PPE2 PPE3 Chemical-Resistant Lab Coat & Goggles PPE2->PPE3 Ops1 Weighing in Powder Hood (Static Mitigated) PPE3->Ops1 Proceed to Hood Ops2 Solvent Dissolution (Closed System) Ops1->Ops2 Add Solvent Post1 Wet-Wiping Technique (10% EtOH/Water) Ops2->Post1 Decontaminate Post2 Hazardous Waste Segregation Post1->Post2 Dispose

Figure 1: End-to-end safety workflow for handling N-Methyl-6-nitroquinazolin-4-amine.

References
  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Skin Notation Profiles: Nitrobenzene". Department of Health and Human Services. URL:[Link]

  • MDPI. "Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review". International Journal of Molecular Sciences. URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.